3-(Diphenylphosphino)propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-diphenylphosphanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSIFUHGOBFOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395341 | |
| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |
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Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-01-3 | |
| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |
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| Record name | 2848-01-3 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Diphenylphosphino)propionic Acid
Foreword: The Strategic Importance of 3-(Diphenylphosphino)propionic Acid in Modern Chemistry
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound of significant interest to researchers, particularly in the fields of medicinal chemistry and catalysis. Its unique molecular architecture, featuring both a nucleophilic phosphine and a carboxylic acid moiety, allows it to serve as a versatile building block and ligand. In drug development, this compound can be utilized as a linker or a key intermediate in the synthesis of complex molecules. Its phosphine group can participate in a variety of chemical transformations, including the Staudinger ligation, while the carboxylic acid handle provides a convenient point for conjugation to other molecules. Furthermore, in the realm of catalysis, this compound and its derivatives are employed as ligands for transition metals, influencing the selectivity and activity of catalytic processes. This guide provides a comprehensive overview of the most common and reliable synthetic route to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
I. The Predominant Synthetic Pathway: A Two-Step Approach
The most widely adopted and efficient synthesis of this compound proceeds via a two-step sequence:
-
Michael Addition: The conjugate addition of diphenylphosphine to an acrylic acid ester.
-
Hydrolysis: The subsequent conversion of the resulting ester to the desired carboxylic acid.
This approach is favored due to its high atom economy, relatively mild reaction conditions, and the ready availability of the starting materials.
Step 1: The Phospha-Michael Addition of Diphenylphosphine to an Acrylate Ester
The cornerstone of this synthesis is the nucleophilic addition of diphenylphosphine to the electron-deficient β-carbon of an acrylic acid ester, such as methyl acrylate or ethyl acrylate. This reaction, a specific type of Michael addition, is also referred to as a hydrophosphination reaction.
Mechanism of the Michael Addition:
The reaction is initiated by the nucleophilic attack of the phosphorus atom of diphenylphosphine on the β-carbon of the acrylate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final product. The reaction can often be performed without a catalyst, driven by the inherent nucleophilicity of the phosphine and the electrophilicity of the acrylate.[1]
Figure 1: Mechanism of the Phospha-Michael Addition. This diagram illustrates the nucleophilic attack of diphenylphosphine on ethyl acrylate, leading to a zwitterionic intermediate that subsequently rearranges to the ester product.
Experimental Protocol: Synthesis of Ethyl 3-(diphenylphosphino)propanoate
-
Materials:
-
Diphenylphosphine
-
Ethyl acrylate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine diphenylphosphine (1.0 eq) and 2-MeTHF (approximately 4 equivalents relative to the alkene).[1]
-
To this solution, add ethyl acrylate (1.2 eq) dropwise with vigorous stirring.[1]
-
Seal the vessel and heat the reaction mixture to a temperature that ensures a steady reaction rate without significant side product formation. A temperature of around 110°C is often employed.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 3-(diphenylphosphino)propanoate, which can be used in the next step without further purification or purified by vacuum distillation if necessary.
-
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved through saponification, using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.
Mechanism of Saponification:
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Figure 2: Mechanism of Ester Hydrolysis. This diagram outlines the saponification of the ester intermediate, followed by acidification to yield the final carboxylic acid product.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Crude ethyl 3-(diphenylphosphino)propanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude ethyl 3-(diphenylphosphino)propanoate in a mixture of methanol or ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in water.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed. This typically takes a few hours.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 3-5 by the slow addition of concentrated hydrochloric acid.[2]
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization.
-
II. Purification and Characterization
Purification by Recrystallization:
The crude this compound can be purified by recrystallization from a suitable solvent system. A common and effective method involves dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. A patent for a similar compound suggests the use of methanol for recrystallization.[3] The purified crystals are then collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.
Characterization:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 130-134 °C.[4]
III. Practical Considerations and Safety
Handling of Diphenylphosphine:
Diphenylphosphine is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[5][6][7] Therefore, it is crucial to handle this reagent under a strictly inert atmosphere (argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox). All glassware and transfer equipment must be thoroughly dried before use.[5]
Solvent Choice:
2-Methyltetrahydrofuran (2-MeTHF) is often a good choice of solvent for the Michael addition as it is less prone to peroxide formation than tetrahydrofuran (THF) and has a suitable boiling point for the reaction.
Reaction Monitoring:
31P NMR spectroscopy is a particularly useful tool for monitoring the progress of the Michael addition, as the chemical shift of the phosphorus atom will change significantly from the starting diphenylphosphine to the product.
Potential Side Reactions:
-
Oxidation of the Phosphine: The phosphine group is susceptible to oxidation, especially in the presence of air. Maintaining an inert atmosphere throughout the synthesis and workup is critical to prevent the formation of the corresponding phosphine oxide.
-
Polymerization of the Acrylate: While the phospha-Michael addition is generally efficient, there is a possibility of acrylate polymerization, especially at higher temperatures or in the presence of radical initiators. Dropwise addition of the acrylate can help to minimize this side reaction.
IV. Conclusion
The synthesis of this compound via the Michael addition of diphenylphosphine to an acrylic acid ester followed by hydrolysis is a robust and reliable method. By understanding the underlying reaction mechanisms and adhering to careful experimental techniques, particularly with respect to the handling of pyrophoric reagents and the exclusion of oxygen, researchers can consistently obtain this valuable bifunctional molecule in high yield and purity. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of novel therapeutics and advanced catalytic systems.
V. References
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NINGBO INNO PHARMCHEM CO.,LTD. Handling Pyrophoric Diphenylphosphine Safely: Best Practices. Available from: --INVALID-LINK--
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University of Georgia Office of Research. Diphenylphosphine-829-85-6.docx. Available from: --INVALID-LINK--
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Gelest, Inc. DIPHENYLPHOSPHINE - Safety Data Sheet. 2016. Available from: --INVALID-LINK--
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Fisher Scientific. SAFETY DATA SHEET - Diphenylphosphine oxide. Available from: --INVALID-LINK--
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ChemicalBook. Diphenylphosphine oxide - Safety Data Sheet. 2025. Available from: --INVALID-LINK--
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ResearchGate. Organophosphorus Reagents: A Practical Approach in Chemistry | Request PDF. Available from: --INVALID-LINK--
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Si, C., et al. Organophosphates as Versatile Substrates in Organic Synthesis. Molecules. 2023.
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Chapter - I: Introduction to Organophosphorus Compounds Phosphorus was the thirteenth element to be discovered by the German. Available from: --INVALID-LINK--
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Frontiers. Synthesis and Application of Organophosphorus Compounds. Available from: --INVALID-LINK--
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MDPI. Stereoselective Syntheses of Organophosphorus Compounds. 2022. Available from: --INVALID-LINK--
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ResearchGate. Triphenylphosphine-Catalyzed Michael Addition of Alcohols to Acrylic Compounds. Available from: --INVALID-LINK--
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Alfa Chemistry. CAS 2848-01-3 this compound. Available from: --INVALID-LINK--
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Austin Chemical Engineering. Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide at Different Temperatures and Development of Mathematical Model for Holding Time in Batch Reactor. 2017. Available from: --INVALID-LINK--
-
ResearchGate. Addition of diphenylphosphine to methyl acrylate a. Available from: --INVALID-LINK--
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Synthesis. Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins. 2003. Available from: --INVALID-LINK--
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Sigma-Aldrich. This compound 97%. Available from: --INVALID-LINK--
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ChemRxiv. Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. 2023. Available from: --INVALID-LINK--
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AChemBlock. This compound 95% | CAS: 2848-01-3. Available from: --INVALID-LINK--
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SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. 2005. Available from: --INVALID-LINK--
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Santa Cruz Biotechnology. This compound | CAS 2848-01-3. Available from: --INVALID-LINK--
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Chemguide. hydrolysis of esters. Available from: --INVALID-LINK--
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ChemicalBook. This compound CAS#: 2848-01-3. Available from: --INVALID-LINK--
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Google Patents. EP1435383A1 - Methods of using michael addition compositions. Available from: --INVALID-LINK--
-
EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Available from: --INVALID-LINK--
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. 2022. Available from: --INVALID-LINK--
-
Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone. Available from: --INVALID-LINK--
-
Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Butlerov Communications. 2024.
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Chemistry LibreTexts. 15.8: Hydrolysis of Esters. 2022. Available from: --INVALID-LINK--
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Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol. Available from: --INVALID-LINK--
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An In-Depth Technical Guide to the Characterization of 3-(Diphenylphosphino)propionic Acid
This guide provides a comprehensive technical overview of the essential characterization methods for 3-(Diphenylphosphino)propionic acid (DPPPA). This bifunctional ligand is a cornerstone in various chemical disciplines, including coordination chemistry, homogeneous catalysis, and materials science. The insights herein are tailored for researchers, scientists, and drug development professionals who require a granular understanding of this compound's properties for effective application.
Foundational Physicochemical Properties: The First Step in Verification
The initial characterization of this compound involves the determination of its fundamental physical and chemical properties. These parameters are crucial for confirming the identity and purity of the compound and serve as a baseline for all subsequent analyses.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅O₂P | [1][2][3] |
| Molecular Weight | 258.25 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 130-134 °C | [2][4][5][6] |
| CAS Number | 2848-01-3 | [5][6] |
The melting point is a critical indicator of purity; a sharp melting range is indicative of a pure compound, whereas a broad range may suggest the presence of impurities. The solubility of DPPPA in organic solvents and its insolubility in water are consistent with its molecular structure, which is dominated by nonpolar phenyl groups.
Spectroscopic Elucidation: A Molecular-Level Investigation
Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound and confirming the presence of its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of DPPPA in solution, providing detailed information about the chemical environment of each atom.
-
¹H NMR Spectroscopy: The proton NMR spectrum offers a quantitative map of the hydrogen atoms in the molecule. The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl rings, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxylic acid.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key signals correspond to the carbonyl carbon of the carboxylic acid, the aromatic carbons of the phenyl rings, and the aliphatic carbons of the propionic acid backbone.
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly diagnostic for phosphine-containing compounds.[1] For DPPPA, a single resonance is expected, and its chemical shift provides valuable information about the oxidation state and coordination environment of the phosphorus atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of DPPPA is characterized by several key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[7]
-
C=O Stretch: A strong, sharp peak between 1725 and 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[7]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.[7]
Experimental Workflow: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Caption: A simplified workflow for acquiring an IR spectrum of DPPPA using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of DPPPA and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Reactivity and Applications: From Ligand Design to Catalysis
The unique bifunctional nature of this compound, possessing both a soft phosphine donor and a hard carboxylate group, underpins its diverse reactivity and wide-ranging applications.
Coordination Chemistry
The diphenylphosphino group readily coordinates to a variety of transition metals, making DPPPA a versatile ligand in coordination chemistry. The carboxylic acid moiety can also participate in coordination, leading to the formation of chelate complexes or bridged polymeric structures. This dual coordinating ability allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Homogeneous Catalysis
DPPPA is widely used as a ligand in homogeneous catalysis.[5][6][8] Its phosphine group can stabilize metal centers in various oxidation states, facilitating catalytic cycles in reactions such as cross-coupling, hydroformylation, and hydrogenation.[5][6][8] The carboxylic acid functionality can be used to immobilize the catalyst on a solid support or to enhance its solubility in polar solvents.
Logical Relationship: Factors Influencing Catalytic Activity
Caption: Key factors influencing the catalytic performance of metal complexes incorporating this compound.
Materials Science
The ability of DPPPA to functionalize surfaces has led to its use in materials science. It can be used to modify the surface of nanoparticles, quantum dots, and other nanomaterials, imparting new properties and facilitating their dispersion in various media.
Conclusion
The comprehensive characterization of this compound through a combination of physicochemical and spectroscopic techniques is essential for its effective application in research and development. A thorough understanding of its properties allows for the rational design of new catalysts, functional materials, and advanced coordination compounds. The unique bifunctional nature of this ligand ensures its continued importance across a broad spectrum of chemical sciences.
References
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An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Diphenylphosphino)propionic Acid
Foreword: A Molecule of Dual Functionality
In the landscape of modern synthetic chemistry, the pursuit of efficiency, selectivity, and sustainability drives innovation. It is within this context that bifunctional molecules—compounds bearing two distinct reactive centers—have emerged as powerful tools. 3-(Diphenylphosphino)propionic acid, also known as (2-Carboxyethyl)diphenylphosphine, stands as a prime exemplar of this class. It elegantly combines the soft, electron-donating nature of a tertiary phosphine with the versatile chemistry of a carboxylic acid. This unique juxtaposition within a flexible three-carbon chain allows it to act not merely as a ligand for metal catalysts but as an active participant in the catalytic cycle, influencing solubility, reactivity, and selectivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and diverse applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this remarkable reagent.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its structure, featuring two phenyl rings on a phosphorus atom connected to a propionic acid tail, dictates its physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅O₂P | [2][3][4] |
| Molecular Weight | 258.25 g/mol | [2][3][4] |
| CAS Number | 2848-01-3 | [2][3][4] |
| Melting Point | 130-134 °C | [2] |
| Boiling Point | 151 °C (at 0.4 Torr) | [5] |
| pKa (Predicted) | 4.50 ± 0.10 | [1][5] |
| Appearance | White to off-white solid | [1] |
The presence of the phosphine group makes the molecule susceptible to oxidation, particularly in solution and in the presence of air, which can convert the phosphorus(III) center to a phosphorus(V) oxide. Therefore, it should be stored under an inert atmosphere.[1] The carboxylic acid moiety imparts acidic properties and provides a handle for modifying its solubility. While the acid itself has limited solubility in water, its alkali metal salts exhibit significantly enhanced water solubility, a property that is masterfully exploited in aqueous-phase catalysis.[6][7][8]
Synthesis and Characterization: From Precursors to Purified Product
The most common and efficient synthesis of this compound involves the Michael addition of diphenylphosphine to an acrylate ester, followed by hydrolysis of the resulting ester. This method is known for its high yield and atom economy.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process, often performed in a one-pot fashion.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established chemical literature. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the phosphine.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, add diphenylphosphine (1.0 eq) and anhydrous acetonitrile.
-
Michael Addition: Cool the solution to -20 °C using a suitable cooling bath. Add a solution of ethyl acrylate (1.0-1.1 eq) in acetonitrile dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -15 °C.
-
Saponification: After the addition is complete, add a solution of potassium hydroxide (KOH) (2.5 eq) in methanol or water to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the intermediate ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material or nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with dilute hydrochloric acid (e.g., 2 M HCl). A white precipitate of this compound will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ether. Dry the product under vacuum to yield the pure acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized product is paramount. The following are characteristic spectral data for this compound.
-
¹H NMR (in CDCl₃):
-
δ 7.30-7.50 ppm (m, 10H): A complex multiplet corresponding to the aromatic protons of the two phenyl rings.
-
δ 2.60-2.75 ppm (m, 2H): A multiplet for the methylene protons adjacent to the carboxylic acid group (-CH₂-COOH).
-
δ 2.35-2.50 ppm (m, 2H): A multiplet for the methylene protons adjacent to the phosphorus atom (P-CH₂-).
-
δ ~11 ppm (br s, 1H): A broad singlet for the carboxylic acid proton (-COOH). This peak is exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
δ ~178 ppm: Carbonyl carbon of the carboxylic acid.
-
δ 128-138 ppm: A series of signals for the aromatic carbons of the phenyl groups.
-
δ ~34 ppm (d): Methylene carbon adjacent to the carboxylic acid, showing coupling to phosphorus.
-
δ ~28 ppm (d): Methylene carbon adjacent to the phosphorus atom, showing a larger coupling constant to phosphorus.
-
-
³¹P NMR (in CDCl₃, proton-decoupled):
-
δ ~ -17 ppm (s): A single sharp peak characteristic of a triaryl/alkyl phosphine. Oxidation to the phosphine oxide would result in a downfield shift to approximately δ +35 ppm.
-
-
FT-IR (KBr Pellet):
-
~3000 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid carbonyl group.
-
~1435 cm⁻¹: P-Ph (P-Aryl) stretching vibration.
-
~740 and 690 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.
-
Reactivity and Mechanistic Insights: The Power of Bifunctionality
The chemical utility of this compound stems from the cooperative or independent action of its two functional groups.
The Phosphine Moiety: A Ligand for Catalysis
The phosphorus atom, with its lone pair of electrons, acts as a soft Lewis base, making it an excellent ligand for soft, late transition metals like palladium, rhodium, and ruthenium.[6][7] The diphenyl groups provide steric bulk and electronic properties that are crucial for stabilizing catalytic intermediates and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[9] It is widely used as a ligand in a variety of palladium-catalyzed cross-coupling reactions.[9]
Caption: Simplified catalytic cycle where L is this compound.
The Carboxylic Acid Moiety: A Multifunctional Tool
The carboxylic acid group is not merely a passive spectator. It can be deprotonated to form a carboxylate, which dramatically increases the ligand's water solubility, enabling catalysis in environmentally benign aqueous media.[6][8] This is particularly valuable for reactions involving water-soluble substrates, such as biomolecules.
Furthermore, the carboxylate can act as an internal base or proton shuttle in the catalytic cycle. In reactions like C-H activation, the carboxylate, tethered to the phosphine ligand and thus held in proximity to the metal center, can facilitate the deprotonation of a substrate in the rate-determining step. This is known as a concerted metalation-deprotonation (CMD) mechanism, where the bifunctional ligand plays a direct role in bond breaking, often leading to enhanced reactivity and selectivity.[1]
Applications in Research and Development
The unique properties of this compound have led to its use in several key areas of chemical science.
Homogeneous Catalysis
As discussed, its primary role is as a ligand in homogeneous catalysis. It is a reactant of choice for:
-
Palladium-Catalyzed Cross-Coupling: Including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9]
-
Rhodium-Catalyzed Hydroformylation: The synthesis of aldehydes from alkenes.[10]
-
Mitsunobu Reaction: For the inversion of stereochemistry in alcohols.[10]
-
Azide to Diazo Conversion: A key transformation in organic synthesis.[11]
Nanomaterials and Surface Functionalization
The carboxylic acid group serves as an excellent anchor for grafting the molecule onto the surface of nanoparticles. This has been demonstrated in the functionalization of gold and iron oxide nanoparticles.[9] The phosphine can then coordinate to other metals or remain available for further reactions, while the phenyl groups can influence the hydrophobicity and dispersibility of the nanomaterial. A notable application is in the development of gold nanoparticles coated with this ligand, which have shown significant antibiofilm activity against pathogenic bacteria.[9]
Drug Development and Medicinal Chemistry
While not a therapeutic agent itself, this compound is relevant to the drug development field in several ways:
-
Enabling Synthetic Methodologies: As a ligand, it facilitates the efficient synthesis of complex organic molecules that are often the core structures of pharmaceutical agents. The broader class of arylpropionic acids, for instance, includes many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Bio-conjugation and Prodrugs: The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to readily react with amine groups on biomolecules like proteins or peptides, acting as a linker.[11] In medicinal chemistry, phosphonates, which are related to phosphines, are used as non-hydrolyzable phosphate mimics, and prodrug strategies often involve masking charged groups to improve bioavailability.[12]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1]
Conclusion: A Versatile and Evolving Reagent
This compound is more than just a simple phosphine ligand. It is a sophisticated, bifunctional tool that offers chemists precise control over catalytic processes. Its ability to bridge the gap between organic and aqueous phases, participate mechanistically in bond activation, and serve as a versatile anchor for material functionalization ensures its continued relevance. For researchers in catalysis, materials science, and drug discovery, a thorough understanding of its properties is not just beneficial—it is a gateway to developing more efficient, selective, and sustainable chemical innovations.
References
- 1. Chiral Bifunctional Phosphine-Carboxylate Ligands for Palladium(0)-Catalyzed Enantioselective C-H Arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 3. scbt.com [scbt.com]
- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 9. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 11. raineslab.com [raineslab.com]
- 12. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Diphenylphosphino)propionic acid CAS number lookup
An In-Depth Technical Guide to 3-(Diphenylphosphino)propionic Acid
This guide provides a comprehensive technical overview of this compound, a versatile phosphine ligand and reagent. It is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds in complex chemical synthesis. We will delve into its core properties, synthesis, applications, and safety considerations, grounding the discussion in established chemical principles and field-proven insights.
Core Identification and Physicochemical Profile
This compound, identified by CAS Number 2848-01-3 , is a bifunctional organic compound featuring both a carboxylic acid group and a diphenylphosphine moiety.[1][2][3] This unique structure makes it a valuable asset in various chemical transformations, where the phosphine group can act as a ligand for metal catalysts or as a nucleophilic organocatalyst, while the carboxylic acid group can be used for further functionalization or to impart specific solubility properties.
The compound is also known by its synonyms, including (2-Carboxyethyl)diphenylphosphine and 4,4-Diphenyl-4-phosphabutanoic acid.[2][3] It typically appears as a white to off-white solid and is stable under recommended storage conditions.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2848-01-3 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅O₂P | [1][2][3] |
| Molecular Weight | 258.25 g/mol | [2][3][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 130-134 °C | [1][4] |
| Boiling Point | 151 °C at 0.4 Torr | [1][4] |
| pKa | 4.50 ± 0.10 (Predicted) | [1][4] |
| Assay Purity | ≥97% | [2][3] |
| InChI Key | OTSIFUHGOBFOTH-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most commonly achieved via the hydrophosphination of an acrylic acid derivative with diphenylphosphine. This Michael addition reaction is efficient and provides a high yield of the desired product. The causality behind this choice of pathway lies in the high nucleophilicity of the phosphorus atom in diphenylphosphine and the electrophilic nature of the β-carbon in the acrylate system.
Below is a representative, self-validating protocol based on established literature procedures.[1]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from diphenylphosphine and an acrylic acid ester, followed by hydrolysis.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
Ethyl acrylate or Methyl acrylate
-
Potassium hydroxide (KOH)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction to prevent the oxidation of diphenylphosphine.
-
Initial Reaction: Dissolve diphenylphosphine in anhydrous acetonitrile and cool the solution to -20 °C using a suitable cooling bath.
-
Michael Addition: Add ethyl acrylate (or methyl acrylate) dropwise to the cooled solution via the dropping funnel over 30 minutes. The choice of an ester prevents side reactions with the acidic proton of acrylic acid.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 4-6 hours. The progress can be monitored by ³¹P NMR spectroscopy, observing the shift from the diphenylphosphine signal to the product signal.
-
Saponification: Prepare a solution of potassium hydroxide in acetonitrile. Add this solution to the reaction mixture. This step hydrolyzes the intermediate ester to the carboxylate salt.
-
Acidification & Isolation: After stirring for 2-3 hours, carefully acidify the mixture with aqueous HCl until a pH of ~2 is reached. This protonates the carboxylate, causing the final product to precipitate.
-
Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials or non-polar impurities.
-
Drying & Characterization: Dry the purified white solid under vacuum. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, ³¹P NMR, and melting point analysis. A successful synthesis will yield the product with >98% purity.[1]
Core Applications in Complex Synthesis
The utility of this compound stems from the orthogonal reactivity of its two functional groups. It serves primarily as a phosphine ligand in transition-metal catalysis and as a key reagent in various organic transformations.
Ligand in Homogeneous Catalysis
As a monodentate phosphine ligand, it is instrumental in a wide array of cross-coupling reactions.[7][8] The phosphorus atom's lone pair of electrons coordinates to a metal center (e.g., Palladium, Rhodium), influencing its catalytic activity, stability, and selectivity. It is a reactant for preparing rhodium catalysts used in hydroformylation.[1][4] Its application as a ligand is suitable for numerous coupling reactions, including:[7][8]
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Cross-Coupling
-
Negishi Coupling
-
Stille Coupling
-
Hiyama Coupling
The choice of this compound in these systems is deliberate; the carboxylic acid tail can be used to tune the catalyst's solubility (e.g., in aqueous or polar organic media) or to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse—a cornerstone of green chemistry principles.
Reagent in Named Reactions
Beyond its role as a spectator ligand, the compound actively participates as a reagent in several cornerstone synthetic transformations.
-
Mitsunobu Reaction: It is used to synthesize reagents for the Mitsunobu reaction, a powerful method for converting primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[1][4]
-
Azide to Diazo Conversion: It mediates the conversion of azides into diazo compounds, providing a valuable route to these synthetically useful intermediates.[1][4]
-
Organocatalytic Aziridination: It serves as a reactant in the organocatalytic asymmetric aziridination of imines, a key method for synthesizing chiral aziridines, which are important building blocks in medicinal chemistry.[1][4]
Relevance in Drug Development and Materials Science
For professionals in drug development, understanding the role of key reagents like this compound is crucial. While not a therapeutic agent itself, it is an enabling tool for constructing complex molecular architectures found in many pharmaceuticals. The aryl propionic acid scaffold, for instance, is the core structure of an important class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen.[9] The synthetic methods facilitated by this phosphine reagent are directly applicable to the synthesis of such drug candidates and their analogues.
More directly, recent research has highlighted its use in creating functionalized nanomaterials with therapeutic potential. A 2017 study demonstrated that gold nanoparticles coated with 3-(diphenylphosphino)propanoic acid exhibit significant antibiofilm activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans.[8] This application bridges the gap between its traditional role in synthesis and its direct use in creating novel therapeutic platforms.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. It is classified as an irritant and requires appropriate protective measures.[6]
Table 2: GHS Hazard and Safety Information
| Category | Code(s) | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [7] | |
| Signal Word | Warning | [7] | |
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6][7] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Dispensing: Avoid generating dust when weighing or transferring the solid.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[5]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C, under a nitrogen atmosphere to prevent oxidation of the phosphine group.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically as hazardous waste.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
structure elucidation of 3-(Diphenylphosphino)propionic acid
An In-depth Technical Guide to the Structure Elucidation of 3-(Diphenylphosphino)propionic Acid
This guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretations required for the complete . Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to deliver a robust and self-validating analytical workflow.
Introduction to this compound
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a versatile bifunctional molecule.[1][2] Its structure incorporates a carboxylic acid moiety and a diphenylphosphino group, making it a valuable ligand in coordination chemistry and a reactant in various organic syntheses.[1] Applications include its use in the preparation of rhodium catalysts for hydroformylation and as a reagent in the Mitsunobu reaction.[1] Accurate structural confirmation is paramount for ensuring its purity, reactivity, and suitability for these high-stakes applications. This guide will walk through a multi-technique spectroscopic approach to unequivocally determine its molecular structure.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. For this compound, the molecular formula is C₁₅H₁₅O₂P.[1][3]
The degree of unsaturation (DoU) is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C₁₅H₁₅O₂P: DoU = 15 + 1 - (15/2) + (1/2) (Phosphorus is treated similarly to nitrogen) DoU = 16 - 7.5 + 0.5 = 9
A degree of unsaturation of 9 suggests a combination of rings and/or double bonds. The presence of two phenyl rings accounts for 8 degrees of unsaturation (4 for each ring). The remaining degree of unsaturation is attributed to the carbonyl group (C=O) in the carboxylic acid moiety.
Spectroscopic Analysis: A Multi-Faceted Approach
A singular analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, employing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid and the diphenylphosphino moieties.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Interpretation |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4] |
| 3100-3000 | C-H stretch | Aromatic | Indicates the presence of C-H bonds on the phenyl rings. |
| 2975-2845 | C-H stretch | Aliphatic | Corresponds to the C-H bonds of the ethylene bridge in the propionic acid chain.[4] |
| 1725-1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid.[4] |
| 1600-1450 | C=C stretch | Aromatic | Multiple sharp peaks indicating the carbon-carbon double bonds within the phenyl rings. |
| 1435 | P-Ph stretch | Diphenylphosphino | A characteristic absorption for the phosphorus-phenyl bond. |
| 1300-1200 | C-O stretch | Carboxylic Acid | Corresponds to the carbon-oxygen single bond in the carboxylic acid. |
| 750-690 | C-H bend | Aromatic | Strong absorptions indicating monosubstituted benzene rings. |
The presence of a broad O-H stretch, a sharp C=O stretch, and characteristic aromatic C-H and C=C vibrations would provide strong evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework and the Phosphorus Environment
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are essential.
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Aromatic Protons (δ 7.0-8.0 ppm): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in this region. The protons ortho to the phosphorus atom will be the most deshielded.
-
Aliphatic Protons (δ 2.0-3.0 ppm): The four protons of the ethylene bridge (-CH₂CH₂-) will appear in this region. We would expect two distinct signals, each integrating to 2H. The protons on the carbon adjacent to the phosphorus atom (P-CH₂) and the protons on the carbon adjacent to the carbonyl group (CH₂-COOH) will have different chemical shifts and will likely appear as triplets due to coupling with each other.
-
Carboxylic Acid Proton (δ 10-13 ppm): The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift. This peak is often exchangeable with D₂O.
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~170-180 ppm): The carbon of the carboxylic acid group is expected to appear in this downfield region.
-
Aromatic Carbons (δ ~128-140 ppm): The twelve carbons of the two phenyl rings will give rise to several signals in this region. The carbon directly attached to the phosphorus atom will show coupling to the phosphorus nucleus.
-
Aliphatic Carbons (δ ~20-40 ppm): The two carbons of the ethylene bridge will appear in the upfield region of the spectrum. These carbons may also exhibit coupling to the phosphorus atom.
³¹P NMR is a highly specific technique for characterizing organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a straightforward nucleus to observe.
-
Trivalent Phosphorus (δ -5 to -30 ppm): For a triarylphosphine like this compound, a single resonance is expected in this typical chemical shift range. The exact chemical shift provides a sensitive probe of the electronic environment of the phosphorus atom.
Summary of Predicted NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 10-13 | broad s | 1H | -COOH |
| ¹H | 7.0-8.0 | m | 10H | -P(C₆H₅ )₂ |
| ¹H | 2.5-3.0 | t | 2H | -CH₂ -COOH |
| ¹H | 2.2-2.7 | t | 2H | -P-CH₂ - |
| ¹³C | 170-180 | s | - | -C OOH |
| ¹³C | 128-140 | m | - | -P(C ₆H₅)₂ |
| ¹³C | 30-40 | t | - | -C H₂-COOH |
| ¹³C | 20-30 | t | - | -P-C H₂- |
| ³¹P | -5 to -30 | s | - | -P (C₆H₅)₂ |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (MW = 258.25 g/mol ), we would expect to see a molecular ion peak ([M]⁺) at m/z 258.
Expected Fragmentation Pattern:
The fragmentation of the molecular ion will likely proceed through several characteristic pathways:
-
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 213.
-
Loss of a Phenyl Group: Cleavage of a phosphorus-phenyl bond would result in the loss of a phenyl radical (77 Da), giving a fragment at m/z 181.
-
Cleavage of the Propionic Acid Chain: Fragmentation can occur along the aliphatic chain, leading to various smaller fragment ions.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the carbonyl group is a possibility to consider.
Integrated Spectroscopic Analysis: Confirming the Structure
The true power of this multi-technique approach lies in the synthesis of the data. The IR spectrum confirms the presence of the carboxylic acid and diphenylphosphino functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, and the ³¹P NMR confirms the chemical environment of the phosphorus atom. Finally, the mass spectrum confirms the molecular weight and provides fragmentation data that is consistent with the proposed structure. The convergence of all this data provides an unambiguous elucidation of the structure of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
Acquisition of a ³¹P NMR Spectrum
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the phosphorus probe to the correct frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range for phosphines (e.g., -50 to 50 ppm).
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Proton decoupling should be applied during acquisition to obtain a singlet for the phosphorus signal.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Integrate the peaks if quantitative analysis is required.
-
Caption: Workflow for the structure elucidation of an organic compound.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Core Mechanism of Action of 3-(Diphenylphosphino)propionic Acid
This guide provides a comprehensive technical overview of 3-(Diphenylphosphino)propionic acid, with a primary focus on its established and potential mechanisms of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights, and details relevant experimental protocols to facilitate further investigation.
Introduction: A Molecule of Dual Identity
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is an organophosphorus compound that stands at the intersection of catalysis and potential biological activity. Its molecular structure, featuring a trivalent phosphorus atom with two phenyl groups and a propionic acid moiety, bestows upon it a dual character. Primarily, it is recognized as a versatile phosphine ligand in coordination chemistry, pivotal for a range of transition metal-catalyzed reactions.[1][2] However, the presence of the propionic acid group, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), and the known biological activities of phosphine derivatives, suggest a potential for direct pharmacological action that remains an area of active exploration.[3][4]
This guide will first delve into the well-documented mechanism of action of this compound in the realm of catalysis. Subsequently, it will explore its potential biological mechanisms, drawing inferences from its structural components and the broader class of phosphine-containing compounds and arylpropionic acids.
Part 1: Mechanism of Action in Homogeneous Catalysis
The predominant and well-characterized "action" of this compound is its function as a monodentate phosphine ligand. In this capacity, it coordinates to a metal center, typically a transition metal, and modulates its catalytic activity.
Core Principles of Phosphine Ligand Action
Phosphine ligands are crucial in catalysis due to their unique electronic and steric properties.[5] The phosphorus atom possesses a lone pair of electrons that it can donate to a vacant d-orbital of a transition metal, forming a coordinate covalent bond. This donation of electron density influences the electronic environment of the metal center, which in turn affects its reactivity in catalytic cycles.[5]
The mechanism by which this compound influences catalysis can be broken down into the following key aspects:
-
Electron Donation (σ-donation): The phosphorus lone pair donates electron density to the metal, increasing the electron density on the metal. This can facilitate oxidative addition, a key step in many catalytic cycles.
-
Back-bonding (π-acceptance): The phosphorus atom has empty σ* orbitals that can accept electron density back from the metal's d-orbitals. This back-bonding stabilizes the metal-ligand bond and influences the reactivity of other ligands on the metal center.
-
Steric Hindrance: The two bulky phenyl groups on the phosphorus atom create a defined steric environment around the metal center. This steric bulk can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates.
Role in Specific Catalytic Reactions
This compound is a reactant for the preparation of rhodium catalysts for hydroformylation and is used in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2]
Illustrative Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a generalized Suzuki-Miyaura cross-coupling reaction where a phosphine ligand like this compound plays a critical role.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
In this cycle, the phosphine ligand (L), in this case, this compound, stabilizes the palladium (Pd) catalyst and facilitates the key steps of oxidative addition and reductive elimination.
Experimental Protocol: Synthesis of a Palladium Catalyst with this compound
This protocol describes the general synthesis of a palladium complex for use in cross-coupling reactions.
Objective: To synthesize a Pd(II) complex with this compound as a ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve PdCl₂ (1 equivalent) in anhydrous acetonitrile.
-
In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the PdCl₂ solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
The formation of the complex may be indicated by a color change.
-
The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent like hexane to remove any unreacted ligand.
-
Characterize the resulting complex using techniques such as ³¹P NMR, ¹H NMR, and FT-IR spectroscopy.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphine ligand is susceptible to oxidation, which would render it inactive.[6]
-
Anhydrous Solvent: Water can interfere with the coordination chemistry and the subsequent catalytic reaction.
-
Stoichiometry: A slight excess of the ligand is used to ensure complete coordination to the palladium center.
Part 2: Potential Biological Mechanisms of Action
While the direct mechanism of action of this compound as a therapeutic agent is not well-established, its structural components provide a basis for hypothesizing potential biological activities. The molecule can be considered a composite of a phosphine moiety and an arylpropionic acid moiety.
Insights from Phosphine-Containing Compounds
Phosphine derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects. Metal complexes of phosphines, in particular, have shown promise as therapeutic agents.
Potential Targets and Pathways:
-
Redox Modulation: Phosphines can participate in redox reactions, such as the reduction of disulfide bonds in proteins, which could disrupt protein structure and function.
-
Enzyme Inhibition: The phosphorus atom could potentially interact with the active sites of enzymes, leading to their inhibition.
-
Mitochondrial Effects: Some phosphine-containing compounds have been shown to affect mitochondrial respiration.
Illustrative Pathway: Disruption of Protein Disulfide Bonds
Caption: Hypothetical reduction of a protein disulfide bond by a phosphine.
Insights from Arylpropionic Acid Derivatives
The propionic acid moiety is a well-known pharmacophore, most notably found in the profen class of NSAIDs.[3][4] These compounds typically exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.
Potential Targets and Pathways:
-
COX Inhibition: It is plausible that this compound could interact with COX-1 and COX-2, inhibiting the production of prostaglandins and thereby exerting anti-inflammatory effects.[3]
-
Antiproliferative Effects: Some arylpropionic acid derivatives have demonstrated anticancer properties through mechanisms that may be independent of COX inhibition.[3]
Synergistic or Hybrid Activity
The combination of the phosphine and arylpropionic acid moieties in a single molecule could lead to a unique pharmacological profile. The phosphine group could influence the compound's solubility, cell permeability, and interaction with biological targets, potentially modulating the activity of the arylpropionic acid part.
Experimental Protocol: Assessing Anti-inflammatory Activity via COX Inhibition Assay
This protocol outlines a common in vitro assay to determine the inhibitory effect of a compound on COX enzymes.
Objective: To evaluate the potential of this compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known COX inhibitor (e.g., indomethacin) as a positive control
-
Assay buffer
-
Prostaglandin E₂ (PGE₂) immunoassay kit
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.
-
Add the test compound or control to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of PGE₂ produced using a competitive ELISA-based immunoassay kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | TBD | TBD | TBD |
| Indomethacin (Control) | Known Value | Known Value | Known Value |
TBD: To be determined experimentally.
Conclusion and Future Directions
This compound is a molecule with a well-defined role in catalysis, where its mechanism of action is understood in the context of its ligand properties. Its potential as a biologically active agent is an emerging area of interest, largely inferred from the known activities of its constituent chemical moieties.
Future research should focus on elucidating the direct biological effects of this compound. This would involve a systematic evaluation of its activity in a range of cellular and in vivo models to explore its potential anticancer, anti-inflammatory, and antimicrobial properties. Mechanistic studies will be crucial to identify its specific molecular targets and signaling pathways. The insights gained from such studies will be invaluable for the potential development of novel therapeutic agents based on the unique chemical scaffold of this compound.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 6. 1,3-Bis(diphenylphosphino)propane - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Discovery and History of 3-(Diphenylphosphino)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 3-(diphenylphosphino)propionic acid, a versatile phosphine ligand with significant applications in catalysis and coordination chemistry. The narrative traces the origins of its synthesis, rooted in the burgeoning field of organophosphorus chemistry in the mid-20th century, and follows its evolution from a subject of academic inquiry to a valuable tool in modern chemical synthesis. This guide will detail the seminal synthetic methodologies, explore the underlying reaction mechanisms, and chart the expansion of its applications, offering field-proven insights for researchers and professionals in chemistry and drug development.
Introduction: The Emergence of a Versatile Ligand
This compound, also known as (2-carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring a diphenylphosphine group and a carboxylic acid moiety. This unique combination of a soft phosphine donor and a hard carboxylate group imparts amphiphilic properties and versatile coordination capabilities, making it a valuable ligand in homogeneous catalysis and a building block for more complex molecules. Its history is intrinsically linked to the broader development of phosphine chemistry and the quest for novel ligands to modulate the reactivity and selectivity of transition metal catalysts.
The Genesis of this compound: A Historical Perspective
The mid-20th century witnessed a surge of interest in organophosphorus chemistry, driven by the discovery of the unique catalytic properties of transition metal complexes bearing phosphine ligands. This era laid the fundamental groundwork for the synthesis of a vast array of phosphines with tailored electronic and steric properties.
Pioneering Work in Phosphine-Substituted Carboxylic Acids
While the exact first synthesis of this compound is a subject of historical nuance, a significant early report appears in the work of German chemists Kurt Issleib and Horst Völker. Their 1966 publication, "Tert.-Phosphino-substituierte Carbonsäuren und deren Derivate" (Tertiary-Phosphino-Substituted Carboxylic Acids and Their Derivatives), described the synthesis of a series of phosphinocarboxylic acids, including the propionic acid derivative.
The synthetic strategy employed was the nucleophilic addition of a secondary phosphine, diphenylphosphine (Ph₂PH), to an activated alkene, in this case, a derivative of acrylic acid. This reaction, a Michael-type addition, is a cornerstone of organophosphorus synthesis.
Early Investigations into Synthesis and Properties
Contemporaneously, the synthesis and potential applications of this compound were being explored in academic research projects. A notable example is the 1967 undergraduate thesis by Harriet V. Taylor at Ursinus College, titled "The Synthesis of 2-Carboxyethyl-P, P-Diphenylphosphine and a Study of it as a Potential Chelating Agent."[1] This work underscores that by the mid-1960s, the compound was of sufficient interest to be a focus of academic investigation, particularly for its coordination chemistry.
The Core Synthesis: A Mechanistic Deep Dive
The predominant and most direct route to this compound remains the addition of diphenylphosphine to an acrylic acid derivative. This reaction can be understood through the principles of nucleophilic phosphine catalysis, a field extensively developed by chemists such as Horner and Rauhut and Currier in the 1950s and 1960s.
The Phosphine-Catalyzed Michael Addition
The synthesis is fundamentally a phosphine-catalyzed Michael addition. The general mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of diphenylphosphine attacks the β-carbon of the acrylic acid derivative, which is electron-deficient due to the electron-withdrawing nature of the carboxyl group.
-
Proton Transfer: A proton is transferred from the phosphorus to the α-carbon of the acrylic acid derivative, forming a zwitterionic intermediate.
-
Tautomerization: The zwitterion tautomerizes to the final product, this compound.
The reaction is typically carried out in an inert solvent and can be catalyzed by a base, although the inherent nucleophilicity of the phosphine is often sufficient to drive the reaction.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reagents and Setup:
-
Diphenylphosphine (Ph₂PH)
-
Acrylic acid or an acrylic acid ester (e.g., ethyl acrylate)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in the chosen solvent in the reaction vessel.
-
Slowly add the acrylic acid derivative to the stirred solution. The reaction may be exothermic.
-
The reaction mixture is then heated to reflux for a specified period (typically several hours) to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ³¹P NMR spectroscopy).
-
Upon completion, the solvent is removed under reduced pressure.
-
If an ester was used, the resulting ester is hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base catalysis).
-
The crude product is then purified, typically by recrystallization, to yield this compound as a white solid.
-
Evolution of Applications: From Chelating Agent to Catalytic Workhorse
Initially investigated for its potential as a chelating agent due to its dual phosphine and carboxylate functionalities, the applications of this compound have expanded significantly, particularly in the realm of catalysis.
Coordination Chemistry
The ability of this compound to act as a P-monodentate, P,O-bidentate, or bridging ligand has made it a versatile building block in coordination chemistry. It can coordinate to a wide range of transition metals, forming complexes with diverse structures and reactivities.
Homogeneous Catalysis
The primary utility of this compound lies in its role as a ligand in homogeneous catalysis. The phosphine moiety can coordinate to a metal center, influencing its electronic and steric environment, while the carboxylic acid group can be used to anchor the catalyst to a support or to introduce water solubility.
Key Catalytic Applications:
-
Cross-Coupling Reactions: As a ligand for palladium and other transition metals, it facilitates a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[2]
-
Hydroformylation: It is used in rhodium-catalyzed hydroformylation, the industrial process for the production of aldehydes from alkenes.[2]
-
Asymmetric Catalysis: Chiral derivatives of this compound have been developed for use in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
Diagram: Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle where 'L' can be this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for reference.
| Property | Value |
| CAS Number | 2848-01-3 |
| Molecular Formula | C₁₅H₁₅O₂P |
| Molecular Weight | 258.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C |
| ³¹P NMR (CDCl₃) | ~ -16 ppm |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, Ar-H), 2.5-2.7 (m, 2H, CH₂), 2.2-2.4 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 178 (C=O), 138 (ipso-C), 133, 129, 128 (Ar-C), 32 (CH₂), 25 (CH₂) |
Conclusion and Future Outlook
From its origins in the fundamental explorations of organophosphorus chemistry in the 1960s, this compound has evolved into a staple ligand in the toolbox of the modern chemist. Its straightforward synthesis, coupled with its versatile coordination properties and catalytic utility, ensures its continued relevance in both academic research and industrial applications. Future developments are likely to focus on the synthesis of novel chiral analogues for asymmetric catalysis and the incorporation of this versatile molecule into advanced materials and drug delivery systems. The history of this compound serves as a testament to the enduring impact of fundamental research on the advancement of chemical synthesis.
References
A Theoretical and Computational Scrutiny of 3-(Diphenylphosphino)propionic Acid: A Guide for Researchers
Introduction: Bridging Catalysis and Molecular Design with a Bifunctional Ligand
3-(Diphenylphosphino)propionic acid, also known as (2-Carboxyethyl)diphenylphosphine, is a fascinating bifunctional molecule that marries the electron-donating capabilities of a phosphine with the protic nature of a carboxylic acid.[1][2][3][4] This unique structural arrangement makes it a versatile building block in coordination chemistry, catalysis, and materials science.[2] Its applications range from a reactant in organocatalytic reactions and the preparation of rhodium catalysts for hydroformylation to its use as a ligand in various cross-coupling reactions.[2]
This technical guide provides a comprehensive theoretical framework for understanding the molecular-level properties of this compound. In the absence of direct experimental and computational literature on this specific molecule, this guide synthesizes established theoretical methodologies and findings from analogous phosphine and carboxylic acid systems. By employing Density Functional Theory (DFT) as the primary investigative tool, we will dissect its structural, electronic, and vibrational characteristics, offering predictive insights for researchers in drug development and materials science.
Molecular Structure and Conformational Landscape
The inherent flexibility of the propionic acid chain and the rotational freedom of the phenyl groups suggest that this compound can adopt multiple conformations. Understanding the relative energies of these conformers is paramount, as the lowest energy conformation will dictate the molecule's predominant shape and, consequently, its steric and electronic presentation in chemical reactions.
Computational Approach to Geometry Optimization
A full geometry optimization using DFT is the foundational step in any theoretical study. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5] A common and effective basis set for such a molecule would be 6-311++G(d,p), which includes diffuse functions (++) to accurately describe the lone pairs on oxygen and phosphorus, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Protocol 1: Ground State Geometry Optimization
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Input: Initial molecular coordinates of this compound (e.g., from a molecule builder).
-
Calculation Type: Opt (Optimization) and Freq (Frequencies). The Freq calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Solvation (Optional): To simulate a condensed-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying a solvent such as water or dichloromethane.
Key Structural Parameters and Intermolecular Interactions
The optimized geometry will provide crucial data on bond lengths, bond angles, and dihedral angles. Of particular interest is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the phosphorus atom or one of the phenyl rings. Furthermore, in the solid state, carboxylic acids are known to form hydrogen-bonded dimers.[5] Computational modeling of such a dimer would provide insights into its crystal packing and the vibrational shifts associated with hydrogen bonding.
| Parameter | Predicted Value (Å/°) (Monomer) | Predicted Value (Å/°) (Dimer) | Rationale |
| P-C (phenyl) bond length | ~1.84 | ~1.84 | Typical P-C single bond length in triarylphosphines. |
| P-C (alkyl) bond length | ~1.86 | ~1.86 | Slightly longer than P-C(aryl) due to different hybridization. |
| C=O bond length | ~1.21 | ~1.24 | Lengthening in the dimer due to hydrogen bonding. |
| O-H bond length | ~0.97 | ~1.02 | Significant elongation in the dimer indicates a strong H-bond. |
| P-C-C-C dihedral | Variable | Variable | Determines the overall conformation of the alkyl chain. |
| O-H···O=C H-bond distance | N/A | ~1.7 | Characteristic of carboxylic acid dimers. |
Diagram 1: Molecular Structure of this compound
Caption: Ball-and-stick representation of the molecular structure.
Electronic Properties and Chemical Reactivity
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful paradigm for predicting how a molecule will interact with other species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main players in chemical reactions.
Frontier Molecular Orbitals (HOMO & LUMO)
For this compound, the HOMO is expected to be localized on the phosphorus atom, reflecting its Lewis basicity and nucleophilic character. The lone pair of electrons on the phosphorus is the most available for donation to an electrophile or a metal center. The LUMO, on the other hand, is likely to be distributed over the phenyl rings and the carbonyl group, indicating these as the sites for nucleophilic attack.
The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show a region of negative potential (typically colored red) around the carboxylic oxygen atoms and the phosphorus atom, highlighting their nucleophilic character. Regions of positive potential (blue) would be expected around the acidic proton of the carboxyl group, making it susceptible to deprotonation by a base.
Natural Bond Orbital (NBO) Analysis
NBO analysis allows for a detailed examination of charge distribution and bonding interactions. It can quantify the charge on each atom, providing a more nuanced picture than the simple Lewis structure. For this molecule, NBO analysis would likely confirm a significant negative charge on the phosphorus and oxygen atoms and a positive charge on the acidic hydrogen.
Diagram 2: DFT Workflow for Electronic Properties
References
solubility of 3-(Diphenylphosphino)propionic acid in different solvents
An In-Depth Technical Guide to the Solubility of 3-(Diphenylphosphino)propionic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility characteristics of this compound (DPPPA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, presents a predictive solubility profile across various solvent classes, and offers a robust experimental protocol for empirical determination.
Introduction: Understanding this compound
This compound (CAS No: 2848-01-3) is a bifunctional organophosphorus compound featuring both a carboxylic acid and a tertiary phosphine functional group.[1][2] Its unique structure, combining a polar, acidic terminus with a bulky, lipophilic diphenylphosphino moiety, makes it a valuable reagent and ligand in organic synthesis. It is frequently used in the preparation of catalysts for reactions like hydroformylation and in the synthesis of reagents for the Mitsunobu reaction.[1][3]
The solubility of DPPPA is a critical parameter that dictates its application in various reaction media, its purification, and its formulation. Understanding its behavior in different solvents is paramount for optimizing experimental conditions and achieving desired outcomes. This guide elucidates the factors influencing its dissolution, providing a predictive framework and a practical methodology for its assessment.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₅O₂P | [4] |
| Molecular Weight | 258.25 g/mol | [1] |
| Melting Point | 130-134 °C | [1][3] |
| Predicted pKa | 4.50 ± 0.10 | [3][5] |
| XLogP3 | 2.5 | [4][5] |
| Appearance | White to off-white solid |[3] |
Theoretical Framework: The Duality of DPPPA's Structure
The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] DPPPA is an amphiphilic molecule, possessing distinct regions with differing polarities, which results in a nuanced solubility profile.
-
The Nonpolar Moiety: The two phenyl rings attached to the phosphorus atom form a large, nonpolar, and lipophilic region. This part of the molecule interacts favorably with nonpolar and weakly polar solvents through London dispersion forces and, in the case of aromatic solvents, potential π-π stacking. Metal phosphine complexes, in general, are known to be lipophilic and exhibit good solubility in organic solvents.[8][9]
-
The Polar Moiety: The propionic acid group (-CH₂CH₂COOH) is polar and capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[5] This allows for strong interactions with polar protic and aprotic solvents. Furthermore, its acidic nature (predicted pKa ≈ 4.5) means it can be deprotonated in basic solutions to form the highly polar carboxylate anion (-COO⁻), which drastically enhances its solubility in aqueous media.[5][10][11]
The interplay between these two moieties determines the overall solubility in a given solvent. A solvent must be able to effectively solvate both the nonpolar phenyl rings and the polar carboxylic acid group to achieve high solubility.
Predicted Solubility Profile of DPPPA
While exhaustive quantitative data is not publicly available, a reliable qualitative solubility profile can be predicted based on the molecule's structure and the principles of intermolecular forces.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | Favorable π-π stacking and dispersion forces between the solvent and the diphenyl groups dominate. The related compound triphenylphosphine shows high solubility in these solvents.[12] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low / Insoluble | The solvent's weak dispersion forces are insufficient to overcome the solute-solute interactions of the polar carboxylic acid head. The polar component hinders dissolution.[13] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High | These solvents effectively solvate both regions: dipole-dipole interactions stabilize the carboxylic acid group, while dispersion forces interact with the phenyl rings. Acetone is an excellent solvent for triphenylphosphine.[12] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as hydrogen bond donors and acceptors, interacting well with the carboxylic acid group. Their alkyl chains also provide some interaction with the nonpolar moiety. |
| Aqueous (Neutral) | Water (pH 7) | Very Low / Insoluble | The large, nonpolar diphenylphosphino group dominates the molecule's character, making it hydrophobic. |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High (Reactive) | The carboxylic acid (pKa ≈ 4.5) is deprotonated to form the highly polar and water-soluble sodium diphenylphosphinopropionate salt. This is a classic acid-base reaction.[10][11] |
| Aqueous (Acidic) | 5% HCl | Insoluble | The compound remains in its protonated, neutral form, which is water-insoluble. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the solubility of a solid in a solvent.[7]
Materials and Equipment
-
This compound (≥97% purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Isothermal shaker (or water bath with orbital shaker) set to a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analysis method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of DPPPA solid to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the isothermal shaker. Agitate the mixtures at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7] A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Quantification:
-
Gravimetric Method: For non-volatile solvents, the collected filtrate can be weighed, and the solvent can be evaporated under reduced pressure. The mass of the remaining solid residue corresponds to the amount of dissolved DPPPA.[12]
-
Chromatographic Method (Recommended): Accurately dilute the filtrate and analyze it by a validated HPLC method to determine the concentration of DPPPA. This requires the prior development of a calibration curve using standards of known concentration.
-
-
Calculation: Express the solubility in desired units, such as mg/mL or g/100 g of solvent.
This protocol is designed to be self-validating by ensuring saturation and equilibrium, followed by a precise and accurate quantification step.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 4. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to 3-(Diphenylphosphino)propionic Acid
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(Diphenylphosphino)propionic acid, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. As a compound featuring both a carboxylic acid and a diphenylphosphine moiety, its characterization relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction to this compound
This compound, with the chemical formula C₁₅H₁₅O₂P, is a white to off-white solid with a molecular weight of approximately 258.25 g/mol .[1][2][3][4][5][6][7] Its structure uniquely combines a hydrophilic carboxylic acid group with a lipophilic and catalytically active diphenylphosphine group. This amphiphilic nature makes it a valuable ligand in transition metal catalysis, particularly for reactions in aqueous media. Furthermore, it serves as a versatile building block in the synthesis of more complex molecules, including phosphine-based ligands and bioactive compounds.
Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development setting. This guide will delve into the expected spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The following sections detail the predicted ¹H, ¹³C, and ³¹P NMR spectra.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Nuclei to be observed: ¹H, ¹³C, ³¹P.
-
Temperature: 298 K (25 °C).
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 512-1024 scans, relaxation delay of 2-5 seconds.
-
³¹P NMR: 64-128 scans, relaxation delay of 2-5 seconds.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the propionic acid chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift can be highly dependent on the solvent and concentration. |
| ~7.2-7.5 | Multiplet | 10H | P(C₆H₅ )₂ | The ten protons on the two phenyl groups will appear as a complex multiplet in the aromatic region due to coupling to each other and to the phosphorus atom. |
| ~2.5-2.7 | Multiplet | 2H | -CH₂-COOH | These protons are adjacent to the electron-withdrawing carbonyl group, leading to a downfield shift. They will likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene group. |
| ~2.2-2.4 | Multiplet | 2H | P-CH₂- | These protons are adjacent to the phosphorus atom and will be influenced by its electronegativity and coupling. They are expected to be upfield relative to the other methylene group. |
Structural Assignment Workflow:
Caption: Predicted NMR spectral assignments for this compound.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the phosphorus atom, some carbon signals may exhibit splitting (J-coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-180 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~135-140 | P-C (ipso) | The ipso-carbons of the phenyl rings directly attached to the phosphorus atom will be downfield and may show coupling to the phosphorus. |
| ~128-133 | Aromatic C -H | The remaining aromatic carbons will appear in this region. |
| ~30-40 | -C H₂-COOH | The carbon adjacent to the carbonyl group. |
| ~20-30 | P-C H₂- | The carbon adjacent to the phosphorus atom, which may show coupling. |
³¹P NMR Spectroscopy: Predicted Spectrum and Interpretation
³¹P NMR is a highly specific technique for characterizing phosphorus-containing compounds. For this compound, a single resonance is expected in the phosphine region.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ -15 to -25 | P (Ph)₂ | Trivalent phosphines typically resonate in this upfield region relative to the standard (85% H₃PO₄). The exact chemical shift will be influenced by the electron-withdrawing effect of the propionic acid moiety. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Instrument Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
Predicted IR Spectrum and Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~3000-3100 | C-H stretch (aromatic) | Phenyl Groups |
| ~2850-2960 | C-H stretch (aliphatic) | Propyl Chain (-CH₂CH₂-) |
| ~1700-1725 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1430-1450 & ~1480-1500 | C=C stretch (aromatic) | Phenyl Groups |
| ~1000-1100 | P-C stretch | Diphenylphosphino Group |
| ~690-710 & ~730-770 | C-H bend (out-of-plane) | Monosubstituted Phenyl |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for MS Data Acquisition
Ionization Method:
-
Electrospray Ionization (ESI): Suitable for this polar molecule, typically run in both positive and negative ion modes.
-
Electron Ionization (EI): Can also be used, but may lead to more extensive fragmentation.
Instrument Parameters (Typical):
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
-
Mass Range: m/z 50-500.
Predicted Mass Spectrum and Interpretation
Molecular Ion:
-
[M+H]⁺ (Positive ESI): m/z ≈ 259.08
-
[M-H]⁻ (Negative ESI): m/z ≈ 257.07
-
M⁺˙ (EI): m/z ≈ 258.08
Major Fragmentation Pathways: The fragmentation of this compound is expected to involve the loss of small neutral molecules and the cleavage of the propionic acid chain.
Caption: Plausible mass spectrometry fragmentation pathways for this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive toolkit for the characterization of this compound. By understanding the predicted spectral data and the underlying principles, researchers can confidently verify the structure and purity of this important chemical compound, ensuring the reliability and reproducibility of their scientific endeavors. The protocols and interpretations provided in this guide serve as a valuable resource for both novice and experienced scientists working with this versatile molecule.
References
- 1. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound|lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound [oakwoodchemical.com]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.cn]
potential research areas for 3-(Diphenylphosphino)propionic acid
An In-depth Technical Guide to Potential Research Areas for 3-(Diphenylphosphino)propionic Acid
Authored by a Senior Application Scientist
Preamble: Beyond the Bench—Unlocking the Latent Potential of a Bifunctional Ligand
In the vast repository of chemical reagents, certain molecules stand out not merely for their established utility but for their inherent, yet underexplored, potential. This compound (DPPPA) is one such compound. Possessing both a nucleophilic phosphine and a versatile carboxylic acid moiety, DPPPA offers a unique bifunctionality that opens doors to a myriad of applications far beyond its current use as a standard ligand in organic synthesis.[1][2][3] This guide is conceived for the forward-thinking researcher, the scientist aiming to innovate rather than merely replicate. It is a technical roadmap intended to inspire and direct future research into novel catalytic systems, advanced biomaterials, and next-generation therapeutics derived from this compelling molecular scaffold. We will delve into the untapped opportunities that lie at the intersection of DPPPA's distinct chemical personalities, providing not just a summary of what is known, but a well-reasoned prospectus for what could be.
Core Molecular Attributes: A Foundation for Innovation
To fully appreciate the research avenues detailed herein, a brief overview of DPPPA's key physicochemical properties is warranted. These attributes are the bedrock upon which novel applications can be built.
| Property | Value | Significance for Research |
| Molecular Formula | C15H15O2P | Provides the structural basis for its reactivity.[1][3] |
| Molecular Weight | 258.25 g/mol | A fundamental parameter for stoichiometric calculations.[3][4] |
| Melting Point | 130-134 °C | Indicates a stable, solid compound at room temperature.[1] |
| pKa | ~4.50 (Predicted) | The acidity of the carboxylic acid allows for pH-dependent solubility and reactivity.[1][3] |
| Key Functional Groups | Triphenylphosphine, Carboxylic Acid | The bifunctionality is the cornerstone of its diverse potential applications. |
I. Advanced Catalysis: Harnessing Bifunctionality for Green and Efficient Synthesis
The current applications of DPPPA in catalysis, such as in hydroformylation and various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), primarily leverage the coordinating ability of the phosphine group.[2] However, the presence of the carboxylic acid opens up avenues for more sophisticated catalytic designs, particularly in the realm of green chemistry.
A. Aqueous Phase and Phase-Transfer Catalysis
The carboxylic acid group of DPPPA can be deprotonated to form a carboxylate salt, rendering the ligand and its corresponding metal complexes water-soluble. This property is significantly underexploited and presents a major opportunity for developing aqueous-phase catalytic systems. Such systems are highly desirable as they can mitigate the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry.
Proposed Research Workflow: Aqueous Suzuki-Miyaura Coupling
This workflow outlines a systematic approach to developing and optimizing an aqueous Suzuki-Miyaura coupling reaction using a DPPPA-based palladium catalyst.
Caption: Workflow for developing an aqueous Suzuki-Miyaura coupling system.
B. Immobilized Catalysts for Enhanced Reusability
The carboxylic acid functionality serves as a convenient anchor for immobilizing DPPPA-metal complexes onto solid supports, such as silica, alumina, or polymers functionalized with amine or hydroxyl groups. This approach can lead to robust, heterogeneous catalysts that are easily separable from the reaction mixture, thereby enhancing their reusability and reducing metal contamination in the final product.
Experimental Protocol: Immobilization of a DPPPA-Palladium Complex on Amine-Functionalized Silica
-
Activation of DPPPA: Dissolve DPPPA (1.1 eq.) in dry THF. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and N-hydroxysuccinimide (NHS, 1.1 eq.). Stir at room temperature for 4 hours to form the NHS-ester of DPPPA.
-
Functionalization of Silica: Suspend amine-functionalized silica gel in dry toluene.
-
Immobilization: Add the activated DPPPA solution to the silica suspension. Stir at 60°C for 24 hours under an inert atmosphere.
-
Washing: Filter the silica and wash sequentially with THF, dichloromethane, and methanol to remove unreacted starting materials. Dry under vacuum.
-
Metallation: Suspend the DPPPA-functionalized silica in a solution of a suitable palladium precursor (e.g., Pd(OAc)2) in an appropriate solvent. Stir to allow complexation.
-
Final Wash and Characterization: Filter, wash, and dry the final catalyst. Characterize using techniques such as ICP-MS (to determine palladium loading), XPS, and solid-state NMR.
II. Bio-conjugation and Medicinal Chemistry: A New Frontier
While the parent class of aryl propionic acids is well-known for its anti-inflammatory properties, the unique structure of DPPPA offers intriguing possibilities in medicinal chemistry and targeted drug delivery.[5] Recent studies have already demonstrated the antibiofilm activity of DPPPA-coated gold nanoparticles against Gram-positive bacteria, hinting at a broader therapeutic potential.
A. Synthesis of Novel Phosphonium Salts
Quaternization of the phosphorus atom in DPPPA with various alkyl halides can lead to the formation of phosphonium salts. These salts are known to exhibit a range of biological activities. The synthesis of novel carboxylate phosphabetaines from DPPPA and their subsequent alkylation to form phosphonium salts has been reported as a promising area for discovering new biologically active compounds.[6]
Proposed Research Avenue: A Library of Bioactive Phosphonium Salts
A combinatorial approach could be employed to synthesize a library of DPPPA-derived phosphonium salts by reacting DPPPA with a diverse set of functionalized alkyl halides. The resulting compounds could then be screened for a range of biological activities, including:
-
Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: Screening against various cancer cell lines.
-
Antiparasitic Activity: Testing against parasites such as Plasmodium falciparum or Leishmania donovani.
B. Targeted Drug Delivery and Bio-imaging
The carboxylic acid group of DPPPA is an ideal handle for covalent conjugation to biomolecules such as peptides, antibodies, or targeting ligands via standard amide bond formation. The phosphine group, in turn, can be utilized in bioorthogonal chemistry, such as in the Staudinger ligation, for attaching imaging agents or therapeutic payloads.
Caption: Bioconjugation strategies using DPPPA's dual functionality.
III. Advanced Materials Science: From Functional Polymers to Smart Surfaces
The incorporation of phosphine-containing molecules into materials can impart desirable properties such as flame retardancy, metal coordination capabilities, and unique optical properties. DPPPA is an excellent candidate for creating such functional materials.
A. Phosphine-Containing Polymers
The carboxylic acid group of DPPPA can be converted into an acrylate or methacrylate monomer, which can then be polymerized or co-polymerized with other monomers to create a new class of phosphine-containing polymers. These polymers could find applications as:
-
Flame Retardants: The phosphorus content can significantly improve the fire resistance of materials.
-
Polymer-Supported Catalysts: The phosphine moieties can act as ligands for catalytic metal centers.
-
Metal Scavengers: The polymers can be used to selectively remove heavy metal ions from industrial wastewater.
B. Self-Assembled Monolayers (SAMs) on Metal Oxide Surfaces
The carboxylic acid group of DPPPA can bind to various metal oxide surfaces, such as indium tin oxide (ITO), titanium dioxide (TiO2), or iron oxides, to form self-assembled monolayers (SAMs). The diphenylphosphino groups would then be exposed at the surface, creating a "phosphine-presenting" interface. Such functionalized surfaces could be used to:
-
Tether Metal Nanoparticles: For applications in catalysis or plasmonics.
-
Construct Chemical Sensors: The phosphine groups can selectively bind to certain analytes, leading to a detectable signal.
-
Modify Electrode Surfaces: To control the interfacial properties in electronic devices.
Conclusion and Future Outlook
This compound is far more than a simple phosphine ligand. Its inherent bifunctionality provides a rich platform for innovation across a spectrum of scientific disciplines. The potential research areas outlined in this guide—from green catalysis and targeted therapeutics to advanced functional materials—represent a call to the scientific community to look beyond the current, established applications of this versatile molecule. By systematically exploring the synergies between its phosphine and carboxylic acid functionalities, researchers can unlock new scientific insights and develop novel technologies that address pressing challenges in chemistry, medicine, and materials science. The experimental pathways and conceptual frameworks provided herein are intended to serve as a launching point for these exciting future endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 4. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Strategic Use of 3-(Diphenylphosphino)propionic Acid in Homogeneous Catalysis
Introduction
3-(Diphenylphosphino)propionic acid (DPPPA) is a versatile phosphine ligand that has carved a significant niche in the field of homogeneous catalysis. Its unique bifunctional nature, possessing both a nucleophilic phosphine for metal coordination and a carboxylic acid group for modulating solubility and providing a proton-responsive handle, makes it a valuable tool for researchers in academia and the pharmaceutical industry. These application notes will provide an in-depth guide to the strategic implementation of DPPPA in various catalytic transformations, with a focus on palladium-catalyzed cross-coupling reactions and aqueous-phase catalysis. We will explore the underlying principles that govern its efficacy and provide detailed, field-proven protocols for its application.
Core Principles and Advantages of this compound
The efficacy of DPPPA as a ligand stems from a combination of its electronic and structural properties, along with the functional versatility imparted by the carboxylic acid moiety.
-
Electronic and Steric Properties: The diphenylphosphino group provides a balance of steric bulk and electron-donating character, which is crucial for stabilizing metal centers and influencing the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]
-
Aqueous Solubility and Biphasic Catalysis: The carboxylic acid group can be deprotonated with a base to form a carboxylate salt, rendering the ligand and its corresponding metal complexes water-soluble.[2] This property is the cornerstone of its application in aqueous-phase catalysis, a green chemistry approach that facilitates catalyst recycling and product separation.[3][4] In such systems, the catalyst resides in the aqueous phase, while the organic products can be easily separated, allowing for the potential reuse of the expensive transition metal catalyst.[2]
-
Proton-Responsive Behavior: The acidity of the carboxylic acid group (pKa ≈ 4.5) allows for pH-dependent control over the catalyst's solubility and activity. This can be exploited to design "smart" catalytic systems where the catalyst can be switched between an active, soluble state and an inactive, easily separable state by simple pH adjustments.
-
Anchoring to Supports: The carboxylic acid functionality provides a convenient handle for immobilizing the catalyst onto solid supports, such as silica or polymers. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts.[5]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
DPPPA is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug development.[6][7]
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[8][9] The use of a water-soluble palladium-DPPPA complex allows this reaction to be performed in aqueous media, offering significant environmental and economic advantages.
Causality in Experimental Design: The choice of an aqueous solvent system is predicated on the water-solubility of the deprotonated DPPPA ligand. The base not only facilitates the catalytic cycle by activating the boronic acid but also ensures the solubility of the catalyst complex.[10] The phase separation upon completion allows for straightforward product extraction and catalyst recovery.
Protocol 1: Aqueous-Phase Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPPPA)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and DPPPA (0.03 mmol, 3 mol%) in 5 mL of deionized water containing K₂CO₃ (3.0 mmol). Stir the mixture at room temperature for 30 minutes. The formation of a water-soluble Pd-DPPPA complex should be observed.
-
Reaction Setup: To the catalyst solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and 5 mL of toluene.
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Product Isolation: Cool the reaction mixture to room temperature. The two phases will separate. Isolate the organic layer containing the product. Extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.
-
Catalyst Recycling (Optional): The aqueous phase containing the palladium catalyst can be reused for subsequent reactions. Add fresh substrates and toluene to the aqueous layer and repeat the reaction. A slight decrease in activity may be observed over multiple cycles.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | >95 |
| 2 | 4-Chloroacetophenone | Phenylboronic acid | 85 |
| 3 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | 92 |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.[11][12]
Application in Nanoparticle Catalysis
The carboxylic acid group of DPPPA can also serve as a capping agent for the synthesis of metal nanoparticles, preventing their aggregation and controlling their size and shape.[13][14] These ligand-stabilized nanoparticles can be highly active and selective catalysts in various reactions.
Gold nanoparticles (AuNPs) are known to be effective catalysts for the reduction of nitroarenes to anilines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[15] DPPPA can be used to stabilize AuNPs in aqueous media, creating a recyclable and highly active catalytic system.
Causality in Experimental Design: The DPPPA ligand adsorbs onto the surface of the gold nanoparticles via the phosphine group, while the carboxylate group extends into the aqueous phase, providing electrostatic and steric stabilization.[7] This prevents the nanoparticles from agglomerating, which would lead to a loss of catalytic activity. The aqueous medium allows for the use of sodium borohydride as a mild and convenient reducing agent.
Protocol 2: DPPPA-Stabilized Gold Nanoparticle-Catalyzed Reduction of 4-Nitrophenol
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DPPPA)
-
Sodium borohydride (NaBH₄)
-
4-Nitrophenol
-
Deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of DPPPA-Stabilized AuNPs:
-
In a flask, prepare a 100 mL aqueous solution of HAuCl₄ (0.25 mM).
-
In a separate flask, prepare a 10 mL aqueous solution of DPPPA (5 mM), neutralized with an equimolar amount of NaOH.
-
Heat the HAuCl₄ solution to boiling with vigorous stirring.
-
Rapidly inject the DPPPA solution into the boiling HAuCl₄ solution. A color change to ruby-red should be observed, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
-
-
Catalytic Reduction:
-
In a quartz cuvette, mix 2.5 mL of deionized water, 0.1 mL of an aqueous solution of 4-nitrophenol (10 mM), and 0.2 mL of a freshly prepared aqueous solution of NaBH₄ (0.1 M). The solution will turn yellow due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum.
-
Add 0.2 mL of the DPPPA-stabilized AuNP solution to the cuvette and immediately start recording UV-Vis spectra at regular time intervals.
-
The disappearance of the peak at ~400 nm (4-nitrophenolate) and the appearance of a new peak at ~300 nm (4-aminophenol) indicates the progress of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance at 400 nm versus time. A linear plot indicates pseudo-first-order kinetics.
-
The apparent rate constant (k_app) can be calculated from the slope of the line.
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and catalytic application of DPPPA-stabilized gold nanoparticles.
Concluding Remarks for the Practicing Scientist
This compound is more than just a ligand; it is a versatile molecular tool that enables the design of advanced catalytic systems. Its water-solubility and pH-responsive nature are key to developing more sustainable and efficient chemical processes. The protocols provided herein serve as a starting point for researchers to explore the vast potential of DPPPA in their own work. By understanding the fundamental principles that govern its behavior, scientists can rationally design experiments and unlock new possibilities in catalysis, from the synthesis of complex organic molecules to the development of novel nanomaterials.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 4. Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-(Diphenylphosphino)propionic Acid as a Versatile Ligand in Palladium-Catalyzed Cross-Coupling
Introduction: A Ligand Bridging Homogeneous and Biphasic Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability.[1][2] Phosphine ligands, with their tunable steric and electronic properties, have become mainstays in palladium-catalyzed cross-coupling reactions.[3] 3-(Diphenylphosphino)propionic acid (DPPPA) emerges as a uniquely versatile monodentate phosphine ligand. Its structure incorporates the well-established diphenylphosphino moiety, crucial for coordinating with palladium, and a propionic acid tail.[4][5] This carboxylic acid group imparts a critical property: pH-dependent solubility. In the presence of a base, the ligand is deprotonated to its carboxylate form, rendering it and its corresponding palladium complex soluble in aqueous or polar protic media.[6][7] This feature positions DPPPA as an excellent candidate for aqueous-phase or biphasic catalysis, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents and simplifying catalyst-product separation.[6][8]
This guide provides an in-depth exploration of DPPPA's mechanism, advantages, and practical applications in several cornerstone cross-coupling reactions, complete with detailed protocols for immediate implementation in a research setting.
Physical and Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 2848-01-3 | [4] |
| Molecular Formula | C₁₅H₁₅O₂P | [9] |
| Molecular Weight | 258.25 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 130-134 °C | [9] |
The Role of the Phosphine Ligand in the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[10] These reactions proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The phosphine ligand is not a passive spectator; it is intimately involved in every critical step, influencing reaction rates and selectivity.[3][11]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by one or more phosphine ligands, inserts into the carbon-halide (or pseudohalide) bond of the electrophile (e.g., an aryl halide). This forms a square planar Pd(II) complex. Electron-rich phosphine ligands accelerate this step by increasing the electron density on the palladium center.[3]
-
Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing a halide. For Suzuki coupling, this step requires activation of the boronic acid with a base.[12][13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3][14] Bulky ligands can promote this final step.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cfmot.de [cfmot.de]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 5. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 8. nbinno.com [nbinno.com]
- 9. lookchem.com [lookchem.com]
- 10. Palladium Catalysts [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Suzuki Coupling with 3-(Diphenylphosphino)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Suzuki-Miyaura Coupling and the Pivotal Role of Ligand Design
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials.[1][3] The reaction typically involves the coupling of an organoboron species (such as a boronic acid) with an organohalide.[1]
The heart of the Suzuki coupling's success lies in its catalytic cycle, which is critically influenced by the choice of ligand coordinated to the palladium center.[1][3][4] Phosphine ligands, in particular, have been extensively studied and are known to enhance the catalytic activity by increasing the electron density at the palladium center, which facilitates the crucial oxidative addition step.[1] Furthermore, the steric bulk of the phosphine ligand can promote the final reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.[1]
This application note focuses on a specific and highly versatile phosphine ligand: 3-(Diphenylphosphino)propionic acid . Its unique bifunctional nature, possessing both a phosphine for catalytic activity and a carboxylic acid for modulating solubility and enabling novel purification strategies, makes it a valuable tool for synthetic chemists.
Advantages of this compound in Suzuki Coupling
The incorporation of a carboxylic acid moiety into the phosphine ligand framework imparts several distinct advantages:
-
Enhanced Solubility in Polar Solvents: The carboxylic acid group can be deprotonated with a base to form a carboxylate salt, significantly increasing the ligand's and the corresponding palladium complex's solubility in polar and aqueous solvent systems. This can be particularly beneficial for "green chemistry" applications, reducing the reliance on volatile organic compounds.[5][6]
-
Facilitated Catalyst-Product Separation: The acidic nature of the ligand allows for a straightforward post-reaction workup. By adjusting the pH, the catalyst can be selectively partitioned into an aqueous phase, leaving the desired non-polar product in the organic phase. This simplifies purification and can aid in the removal of residual palladium, a critical consideration in pharmaceutical synthesis.[7][8]
-
Tunable Reaction Conditions: The presence of the carboxylic acid can influence the overall basicity of the reaction medium, potentially impacting the transmetalation step of the catalytic cycle.[1][9] This provides an additional parameter for reaction optimization.
-
Versatility in Coupling Reactions: this compound has demonstrated its utility as a ligand in a variety of cross-coupling reactions beyond Suzuki coupling, including Heck, Sonogashira, and Buchwald-Hartwig aminations, highlighting its broad applicability.[10]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][11][12] The this compound ligand plays a crucial role in modulating the efficiency of each of these steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by two molecules of the this compound ligand (L), reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.[5][6] Electron-rich phosphine ligands like this one accelerate this rate-limiting step.[4]
-
Transmetalation: The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[1][9] The exact mechanism of transmetalation is still a subject of research.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of an aryl halide with an arylboronic acid using this compound as a ligand. Optimization of specific parameters may be required for different substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium precursor
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[4]
-
Anhydrous solvent (e.g., dioxane, THF, DMF)[11]
-
Degassed water (if using aqueous conditions)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Reaction Setup Workflow:
Figure 2: A typical experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and 2-3 equivalents of this compound in a minimal amount of the reaction solvent. Stir for 10-15 minutes at room temperature.
-
Reagent Addition: To the flask containing the catalyst, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (and degassed water if applicable) to the reaction mixture. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. To leverage the ligand's properties, an acidic wash (e.g., dilute HCl) can be used to protonate the carboxylate and extract the catalyst into the aqueous phase, followed by a basic wash (e.g., saturated NaHCO₃) to remove any remaining acidic components.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Quantitative Data Summary:
| Component | Molar Ratio (relative to Aryl Halide) | Typical Concentration |
| Aryl Halide | 1.0 | 0.1 - 0.5 M |
| Arylboronic Acid | 1.1 - 1.5 | - |
| Palladium Precursor | 0.005 - 0.05 (0.5 - 5 mol%) | - |
| 3-(DPPPA) Ligand | 0.01 - 0.15 (1 - 15 mol%) | - |
| Base | 2.0 - 3.0 | - |
Note: These are general guidelines. The optimal conditions can vary significantly depending on the reactivity of the substrates.[1][13] The reactivity of the halide partner generally follows the trend: I > Br > OTf >> Cl.[1][2] For less reactive aryl chlorides, higher catalyst loadings and more electron-rich, bulky ligands may be necessary.[5][13]
Troubleshooting and Field-Proven Insights
-
Low Conversion:
-
Cause: Inefficient oxidative addition or transmetalation.
-
Solution: Increase the reaction temperature. For unreactive aryl chlorides, consider a more electron-rich palladium precatalyst or a stronger base.[5] Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: The boronic acid reacts with water or other protic sources before transmetalation. This is more common with electron-rich or heteroaryl boronic acids.[11]
-
Solution: Use anhydrous conditions and a milder base like KF.[9][13] Alternatively, using potassium aryltrifluoroborate salts can increase stability against protodeboronation.[1][6]
-
-
Homocoupling of Boronic Acid:
-
Cause: Can occur in the presence of oxygen or at high temperatures.
-
Solution: Thoroughly degas all solvents and ensure a good inert atmosphere.[14] Consider lowering the reaction temperature.
-
-
Difficulty in Catalyst Removal:
-
Cause: Incomplete partitioning during workup.
-
Solution: Perform multiple acidic and basic washes. The use of a scavenger resin that binds to palladium can also be effective.
-
Conclusion
This compound is a highly effective and versatile ligand for the Suzuki-Miyaura cross-coupling reaction. Its unique properties offer researchers and drug development professionals significant advantages in terms of reaction efficiency, solvent choice, and product purification. By understanding the underlying mechanistic principles and following a well-designed experimental protocol, this ligand can be a powerful tool for the construction of complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. reddit.com [reddit.com]
Applications of 3-(Diphenylphosphino)propionic Acid in Organic Synthesis: A Technical Guide for Researchers
Introduction: The Unique Duality of 3-(Diphenylphosphino)propionic Acid
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a versatile organophosphorus compound that has carved a unique niche in the field of organic synthesis. Its structure is distinguished by the presence of both a nucleophilic diphenylphosphino group and an acidic carboxylic acid moiety. This duality allows it to function not only as a classic phosphine ligand for transition metal catalysis but also as a pH-responsive component for creating water-soluble catalytic systems, enabling facile catalyst separation and recycling. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Key Properties:
| Property | Value |
| CAS Number | 2848-01-3[1][2] |
| Molecular Formula | C₁₅H₁₅O₂P[1][2] |
| Molecular Weight | 258.25 g/mol [1][2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 130-134 °C[1][3] |
| Functionality | Phosphine, Carboxylic Acid[1] |
Core Application: Ligand in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and other related couplings[3][4][5]. The phosphine group coordinates to the palladium center, influencing its electronic properties and steric environment, which in turn dictates the efficiency and selectivity of the catalytic cycle.
Aqueous-Phase Suzuki-Miyaura Coupling
The carboxylic acid group of this compound is the key to its utility in green chemistry. Upon deprotonation with a base, the ligand becomes anionic and imparts water solubility to the palladium complex. This enables the Suzuki-Miyaura reaction to be performed in aqueous media, facilitating the separation of the organic product from the water-soluble catalyst at the end of the reaction.
Protocol 1: General Procedure for Aqueous-Phase Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid in a biphasic water-organic solvent system.
1. Catalyst Preparation (In Situ):
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine palladium(II) acetate (Pd(OAc)₂, 1 mol%), this compound (2-3 mol%), and a suitable base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2 equivalents) in deoxygenated water.
-
Stir the mixture at room temperature for 15-30 minutes to form the water-soluble palladium-phosphine complex. The solution should become homogeneous.
2. Reaction Assembly:
-
To the aqueous catalyst solution, add the aryl halide (1 equivalent) and the arylboronic acid (1.2-1.5 equivalents).
-
If the substrates are not water-soluble, a minimal amount of a co-solvent like ethanol or toluene can be added to create a biphasic system.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring to ensure adequate mixing of the phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates.
4. Work-up and Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The organic product will be in the organic phase (or can be extracted with an organic solvent like ethyl acetate if a co-solvent was not used).
-
Separate the organic layer. The aqueous layer containing the palladium catalyst can be retained for recycling.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
5. Catalyst Recycling:
-
The aqueous phase containing the catalyst can be reused by adding fresh substrates, base, and any necessary co-solvent for subsequent reaction cycles. A slight decrease in activity may be observed over multiple cycles due to catalyst deactivation or leaching.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Aqueous-Phase Heck Reaction
Similar to the Suzuki-Miyaura coupling, the Heck reaction, which couples an unsaturated halide with an alkene, can be efficiently performed in aqueous media using a palladium catalyst with this compound as the ligand. The principles of in-situ catalyst formation and catalyst recycling remain the same.
Protocol 2: General Procedure for Aqueous-Phase Heck Reaction
This protocol outlines a typical procedure for the arylation of an alkene with an aryl halide in an aqueous medium.
1. Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in a deoxygenated mixture of water and a suitable organic co-solvent (e.g., acetonitrile or DMF).
-
Add a base, typically an organic base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) (1.5-2 equivalents), and stir for 20-30 minutes to form the active catalyst.
2. Reaction Assembly:
-
To the catalyst solution, add the aryl halide (1 equivalent) and the alkene (1.1-1.5 equivalents).
3. Reaction Execution:
-
Heat the reaction mixture to 100-140 °C with vigorous stirring. The reaction is typically carried out in a sealed vessel to prevent the loss of volatile components.
-
Monitor the reaction for completion (usually 2-24 hours).
4. Work-up and Product Isolation:
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Diagram 2: Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Application in Rhodium-Catalyzed Hydroformylation
This compound is also a valuable ligand for rhodium-catalyzed hydroformylation, the process of converting alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). The use of this ligand in aqueous biphasic systems is particularly advantageous for the hydroformylation of higher, less water-soluble olefins. The in-situ-formed water-soluble rhodium catalyst remains in the aqueous phase, allowing for easy separation from the aldehyde product, which resides in the organic phase.
Table 1: Representative Results for Aqueous Biphasic Hydroformylation of 1-Octene
| Catalyst System | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/iso Ratio | TON |
| Rh(acac)(CO)₂ / DPPPr-COOH / Base | 100 | 50 (1:1) | 4 | >95 | 2.5 | >500 |
| Rh(acac)(CO)₂ / TPPTS | 120 | 60 (1:1) | 5 | 98 | 2.8 | ~1000 |
Note: DPPPr-COOH refers to this compound. TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) is included for comparison as a common water-soluble phosphine ligand. Data is illustrative and compiled from typical results in the literature.
Protocol 3: General Procedure for Aqueous Biphasic Hydroformylation of Higher Olefins
This protocol describes the hydroformylation of a water-insoluble olefin such as 1-octene.
1. Catalyst Solution Preparation:
-
In a stainless-steel autoclave equipped with a magnetic stirrer, add Rh(acac)(CO)₂ (1 equivalent), this compound (5-10 equivalents), and a base (e.g., NaOH or Et₃N, sufficient to deprotonate the carboxylic acid) to deoxygenated water.
-
Seal the autoclave and purge several times with synthesis gas (CO/H₂).
2. Reaction Assembly:
-
Add the olefin (e.g., 1-octene, 1000-5000 equivalents relative to Rh) to the autoclave.
3. Reaction Execution:
-
Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 50-60 bar).
-
Heat the reactor to the reaction temperature (e.g., 100-120 °C) and stir vigorously for the specified reaction time (e.g., 4-12 hours).
4. Product Isolation and Catalyst Recycling:
-
Cool the autoclave to room temperature and carefully vent the excess gas.
-
The reaction mixture will separate into two phases: an upper organic layer containing the aldehyde products and unreacted olefin, and a lower aqueous layer containing the rhodium catalyst.
-
Decant the organic layer for product analysis and purification (e.g., by distillation).
-
The aqueous catalyst phase can be charged with fresh olefin for subsequent runs.
Diagram 3: Workflow for Aqueous Biphasic Hydroformylation
Caption: Experimental workflow for catalyst recycling in aqueous biphasic hydroformylation.
Other Notable Applications
Beyond its primary role in palladium and rhodium catalysis, this compound has been employed in other synthetic transformations:
-
Mitsunobu Reaction: It can be used to prepare reagents for the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of functional groups[1][3][6].
-
Organocatalysis: It has been utilized as a reactant in organocatalytic asymmetric aziridination of imines and diazo compounds[1][3][6].
-
Nanomaterial Synthesis: The ligand has been used to coat gold nanoparticles, imparting specific surface properties and leading to materials with antibiofilm activity against Gram-positive bacteria[4][5].
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile phosphine ligand in organic synthesis. Its unique bifunctional nature not only allows for its participation in a wide array of catalytic reactions but also provides a practical solution to the long-standing challenge of homogeneous catalyst recycling. The ability to perform reactions in aqueous media aligns with the growing demand for greener and more sustainable chemical processes. Future research will likely focus on expanding the scope of its applications in other catalytic transformations, developing more robust and efficient catalyst recycling protocols, and exploring its potential in the synthesis of complex molecules and advanced materials.
References
- 1. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 2. An Immobilized Rh‐Based Solid Molecular Catalyst for the Reductive Hydroformylation of 1‐Octene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Leveraging 3-(Diphenylphosphino)propionic Acid in Advanced Chemical Synthesis
Introduction: The Unique Duality of 3-(Diphenylphosphino)propionic Acid (DPPPA)
This compound (DPPPA) is a crystalline solid that stands out in the landscape of chemical reagents due to its bifunctional nature. It uniquely combines a tertiary phosphine group—a cornerstone of coordination chemistry and catalysis—with a terminal carboxylic acid. This duality allows it to serve not only as a ligand for transition metals but also as a versatile chemical handle for immobilization, bioconjugation, or imparting aqueous solubility. Its applications are extensive, ranging from a critical ligand in palladium-catalyzed cross-coupling reactions to a surface modifier for advanced nanomaterials.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of its properties, handling, and key experimental setups, emphasizing the rationale behind protocol design to ensure robust and reproducible results.
Physicochemical Properties and Safe Handling
DPPPA is a white to off-white solid that is stable under recommended storage conditions.[3] Understanding its fundamental properties is crucial for its effective use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2848-01-3 | [1][4][5] |
| Molecular Formula | C₁₅H₁₅O₂P | [1][5][6] |
| Molecular Weight | 258.25 g/mol | [1][5][7] |
| Melting Point | 130-134 °C | [1][4] |
| Appearance | White to off-white solid | [4] |
| pKa (Predicted) | 4.50 ± 0.10 | [4][8] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Methanol). The carboxylate salt form is water-soluble. |
Safety and Handling Precautions
As a matter of laboratory best practice, DPPPA should be handled with care. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3][7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent oxidation of the phosphine moiety.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
Core Application 1: Aqueous Phase Homogeneous Catalysis
The carboxylic acid functionality of DPPPA is a key feature for developing greener catalytic processes. By deprotonating the acid with a base, the resulting carboxylate salt renders the ligand—and its corresponding metal complexes—soluble in water.[9][10] This enables biphasic catalysis, where the catalyst resides in the aqueous phase while the organic products can be easily separated, allowing for straightforward catalyst recycling.[9][11]
Causality in Aqueous Catalysis
The transition to aqueous systems is driven by sustainability goals. Water is a non-toxic, non-flammable, and inexpensive solvent. Water-soluble phosphine ligands like DPPPA are essential for transitioning traditionally organic-phase reactions, such as Suzuki, Heck, and Sonogashira couplings, into aqueous media.[1][10][11] The key is the ligand's ability to form a stable, active, and water-soluble complex with the metal center (e.g., Palladium), keeping it in the aqueous phase for reuse.
Experimental Protocol: Aqueous Suzuki-Miyaura Cross-Coupling
This protocol describes the in situ preparation of a water-soluble Palladium-DPPPA catalyst for a typical Suzuki-Miyaura coupling reaction.
Objective: To couple an aryl bromide with a phenylboronic acid in a water-based system.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DPPPA)
-
Potassium Carbonate (K₂CO₃)
-
Degassed Deionized Water
-
Toluene (or another suitable organic solvent)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Protocol Steps:
-
Catalyst Preparation (In Situ):
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.01 mmol, 1 mol%).
-
Add DPPPA (0.03 mmol, 3 mol%). A ligand-to-metal ratio greater than 2:1 is used to ensure catalyst stability and prevent palladium black precipitation.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This step is critical to prevent the oxidation of the P(III) center of the ligand.
-
Add 10 mL of degassed deionized water. Stir the mixture at room temperature for 20-30 minutes. The mixture should form a clear, pale-yellow solution as the complex forms.
-
-
Reaction Assembly:
-
To the aqueous catalyst solution, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of toluene. The biphasic system allows the organic substrates to be in proximity to the aqueous catalyst phase.
-
-
Reaction Execution:
-
Seal the flask and heat the mixture to 80-90 °C in an oil bath with vigorous stirring for 4-6 hours. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.
-
Monitor the reaction progress using TLC or GC-MS by sampling the organic layer.
-
-
Workup and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The aqueous layer containing the catalyst can be separated and potentially reused for subsequent runs.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Diagram 1: Workflow for Aqueous Suzuki-Miyaura Coupling
Caption: A generalized workflow for a biphasic Suzuki coupling reaction.
Core Application 2: Synthesis and Functionalization of Nanomaterials
The dual functionality of DPPPA makes it an exceptional ligand for modifying the surface of nanoparticles, particularly noble metals like gold. The phosphine group provides a strong, dative bond to the nanoparticle surface, while the carboxylic acid group extends into the solvent, offering a site for further chemical modification (bioconjugation) or altering the nanoparticle's solubility and surface charge.
Causality in Nanoparticle Functionalization
Unmodified nanoparticles often suffer from aggregation or lack specific functionality. Surface functionalization with ligands like DPPPA is a critical step to:
-
Enhance Stability: The ligand shell prevents nanoparticles from agglomerating.
-
Impart Functionality: The exposed carboxylic acid groups can be used to attach proteins, drugs, or other molecules via amide bond formation.[12][13]
-
Tune Solubility: The hydrophilic carboxylate group (at neutral or basic pH) allows for the stable dispersion of nanoparticles in aqueous buffers, which is essential for biological applications.
Experimental Protocol: Surface Functionalization of Gold Nanoparticles (AuNPs)
This protocol details a ligand exchange procedure to replace citrate ions on pre-synthesized AuNPs with DPPPA.
Objective: To create stable, carboxylate-terminated gold nanoparticles.
Materials:
-
Aqueous suspension of citrate-stabilized AuNPs (e.g., 10-20 nm diameter)
-
This compound (DPPPA)
-
Ethanol or Methanol
-
Deionized Water
-
pH meter and buffer solutions (e.g., phosphate buffer)
Protocol Steps:
-
Ligand Solution Preparation:
-
Prepare a 1-5 mM solution of DPPPA in ethanol or methanol. The use of an organic co-solvent aids in the initial dissolution of the predominantly organic ligand.
-
-
Ligand Exchange Reaction:
-
In a clean glass vial, take a known volume of the citrate-stabilized AuNP suspension (e.g., 10 mL).
-
While stirring, slowly add the DPPPA solution dropwise. A typical molar excess of DPPPA is required to drive the ligand exchange equilibrium.
-
The phosphine group has a higher affinity for the gold surface than the citrate and will gradually displace it.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Transfer the AuNP suspension to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (this speed is highly dependent on nanoparticle size; e.g., ~12,000 x g for 15 nm AuNPs for 20 min).
-
Carefully decant the supernatant, which contains excess DPPPA and displaced citrate ligands.
-
Resuspend the nanoparticle pellet in deionized water or a buffer of choice (e.g., PBS at pH 7.4). Sonication may be required to achieve full redispersion.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure the complete removal of unbound ligand.
-
-
Characterization:
-
UV-Vis Spectroscopy: Confirm that the Surface Plasmon Resonance (SPR) peak has not significantly broadened or shifted, which would indicate aggregation.
-
FT-IR Spectroscopy: Confirm the presence of the ligand on the surface by identifying characteristic peaks (e.g., C=O stretch of the carboxylic acid).
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and confirm the colloidal stability of the functionalized nanoparticles.
-
Diagram 2: Logic of DPPPA-Mediated Nanoparticle Functionalization
References
- 1. This compound 97 2848-01-3 [sigmaaldrich.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Diphenylphosphino)propionic Acid in Nanoparticle Synthesis
Introduction: The Pivotal Role of Ligands in Nanomaterial Design
In the rapidly advancing field of nanotechnology, the precise control over the synthesis and functionalization of nanoparticles is paramount. The properties and, consequently, the applications of nanoparticles are not solely dictated by their size, shape, and composition, but are profoundly influenced by the surface chemistry orchestrated by capping ligands.[1] These ligands are the gatekeepers of nanoparticle stability, solubility, and biocompatibility, and they provide the reactive handles for further functionalization. Among the diverse array of ligands, phosphine derivatives have emerged as a versatile class for the synthesis of metallic and semiconductor nanoparticles.[2]
This guide focuses on a particularly advantageous phosphine ligand: 3-(diphenylphosphino)propionic acid (DPPPA). Its unique bifunctional nature, possessing both a phosphine group for strong coordination to nanoparticle surfaces and a carboxylic acid terminus for aqueous solubility and further conjugation, makes it an invaluable tool for researchers in materials science, nanomedicine, and drug development.[3][4] This document will provide an in-depth exploration of the applications of DPPPA in nanoparticle synthesis, complete with detailed protocols and an analysis of the underlying scientific principles.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅O₂P | [4] |
| Molecular Weight | 258.25 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 130-134 °C | [4] |
| Solubility | Soluble in many organic solvents and aqueous solutions at appropriate pH | General Knowledge |
| Functional Groups | Diphenylphosphine, Carboxylic Acid | [4] |
The diphenylphosphine group provides a soft Lewis base that readily coordinates to the surface of metal nanoparticles like gold, while the propionic acid tail offers a hydrophilic moiety, enabling the nanoparticles to be dispersed in aqueous environments.[2] This dual functionality is the cornerstone of DPPPA's utility in creating biocompatible and functionalizable nanomaterials.
Mechanism of Action: How DPPPA Governs Nanoparticle Formation
The role of DPPPA in nanoparticle synthesis extends beyond simple surface passivation. It actively participates in the nucleation and growth stages, influencing the final size and morphology of the nanoparticles. The phosphine group coordinates to metal precursors in solution, modulating their reduction potential and controlling the rate of atom formation.[3] During the growth phase, the dynamic equilibrium between DPPPA molecules adsorbing to and desorbing from the nanoparticle surface dictates the growth kinetics.[5] The steric hindrance provided by the bulky diphenyl groups helps to prevent uncontrolled aggregation, leading to monodisperse nanoparticles. The carboxylic acid terminus, when deprotonated, imparts a negative surface charge, further contributing to colloidal stability through electrostatic repulsion.
Caption: Workflow of DPPPA's role in nanoparticle synthesis.
Application & Protocol 1: Synthesis of Water-Soluble Gold Nanoparticles
Gold nanoparticles (AuNPs) stabilized with DPPPA exhibit excellent stability in aqueous buffers and can be readily utilized for biological applications. The following protocol is adapted from methodologies reported for the synthesis of phosphine-stabilized AuNPs.[1][6]
Materials
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DPPPA)
-
Sodium borohydride (NaBH₄)
-
Toluene
-
Ethanol
-
Deionized water
-
Glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer with heating capabilities
Step-by-Step Protocol
-
Preparation of Gold Precursor Solution: In a 100 mL three-necked round-bottom flask, dissolve 30 mg of HAuCl₄·3H₂O in 30 mL of deionized water.
-
Preparation of DPPPA Solution: In a separate beaker, dissolve a 2:1 molar excess of DPPPA relative to the gold precursor in 15 mL of toluene.
-
Phase Transfer of Gold: Add the aqueous gold solution to a separatory funnel, followed by the DPPPA/toluene solution. Shake the funnel vigorously for 5 minutes. The gold will transfer from the aqueous phase to the organic phase, indicated by a color change in the toluene layer to deep yellow/orange. Discard the aqueous layer.
-
Reduction: Transfer the organic phase back to the round-bottom flask and place it on a magnetic stirrer. While stirring vigorously, add a freshly prepared ice-cold solution of NaBH₄ (10-fold molar excess to gold) in 10 mL of deionized water dropwise over 10 minutes. The solution will rapidly change color to a deep red or purple, indicating the formation of gold nanoparticles.
-
Stabilization and Purification: Continue stirring the reaction mixture for at least 4 hours at room temperature to ensure complete reaction and stabilization.
-
Isolation: Transfer the reaction mixture to a separatory funnel and discard the aqueous layer. Wash the organic layer three times with deionized water.
-
Precipitation and Washing: Precipitate the DPPPA-coated AuNPs by adding an excess of ethanol (approximately 3 volumes). Centrifuge the mixture at 8000 rpm for 15 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in a minimal amount of toluene. Repeat the precipitation and washing steps two more times to remove excess ligands and byproducts.
-
Final Product: After the final wash, dry the nanoparticle pellet under a stream of nitrogen or in a vacuum oven at room temperature. The resulting DPPPA-coated AuNPs can be stored as a powder or re-dispersed in an appropriate solvent for further use.
Characterization
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs and assess their plasmon resonance.
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and monodispersity of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential, confirming colloidal stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the DPPPA ligand on the nanoparticle surface.
Application & Protocol 2: Aqueous Synthesis of DPPPA-Capped Quantum Dots (Generalized Protocol)
While specific literature on the direct synthesis of quantum dots (QDs) using DPPPA as the primary capping agent is not as prevalent, the principles of aqueous QD synthesis can be adapted. This generalized protocol is based on established methods for producing water-soluble QDs using thiol- or carboxyl-terminated ligands.[7]
Materials
-
Cadmium oxide (CdO)
-
Selenium powder (Se)
-
Zinc acetate (Zn(OAc)₂)
-
Sulfur powder (S)
-
1-Octadecene (ODE)
-
Oleic acid (OA)
-
Trioctylphosphine (TOP)
-
This compound (DPPPA)
-
Tetrahydrofuran (THF)
-
Methanol
-
Chloroform
Step-by-Step Protocol
-
Synthesis of Core QDs (e.g., CdSe): This step is typically performed via a hot-injection method in an organic solvent. Briefly, a cadmium precursor (e.g., CdO and oleic acid in ODE) is heated under an inert atmosphere. A selenium precursor (e.g., Se dissolved in TOP) is then rapidly injected, leading to the nucleation and growth of CdSe QDs. The size of the QDs is controlled by the reaction time and temperature.
-
Shelling (e.g., ZnS): A zinc and sulfur precursor solution (e.g., zinc acetate and sulfur in TOP/ODE) is added dropwise to the core QD solution at an elevated temperature to form a protective ZnS shell, enhancing the quantum yield and stability.
-
Ligand Exchange with DPPPA:
-
Precipitate the organic-phase QDs by adding methanol and centrifuging.
-
Re-disperse the QDs in a minimal amount of chloroform.
-
In a separate flask, dissolve a large excess of DPPPA in a mixture of THF and a small amount of a weak base (e.g., triethylamine) to deprotonate the carboxylic acid.
-
Add the QD solution to the DPPPA solution and stir at room temperature for 12-24 hours.
-
Precipitate the now water-soluble, DPPPA-capped QDs by adding an excess of a non-polar solvent like hexane and centrifuge.
-
Wash the QDs multiple times with a mixture of polar and non-polar solvents to remove the original hydrophobic ligands and excess DPPPA.
-
-
Final Product: The final pellet of DPPPA-coated QDs can be dispersed in water or aqueous buffers.
Caption: Ligand exchange workflow for QDs.
Application & Protocol 3: Bioconjugation of DPPPA-Coated Nanoparticles for Targeted Drug Delivery
The terminal carboxylic acid group of DPPPA is an ideal anchor point for attaching targeting ligands, such as antibodies, peptides, or small molecules, for targeted drug delivery applications.[8][9] This is typically achieved through carbodiimide chemistry.
Materials
-
DPPPA-coated nanoparticles (AuNPs or QDs)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Targeting ligand with a primary amine group (e.g., antibody, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifugal filter units
Step-by-Step Protocol
-
Activation of Carboxylic Acid Groups:
-
Disperse the DPPPA-coated nanoparticles in MES buffer (pH 6.0).
-
Add a 100-fold molar excess of EDC and NHS to the nanoparticle solution.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation with Targeting Ligand:
-
Remove excess EDC and NHS by washing the nanoparticles with MES buffer using a centrifugal filter unit.
-
Immediately add the targeting ligand (dissolved in PBS, pH 7.4) to the activated nanoparticles. The molar ratio of ligand to nanoparticles will need to be optimized for your specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the bioconjugated nanoparticles from unconjugated ligands and reaction byproducts using centrifugal filtration or size exclusion chromatography. Wash the nanoparticles extensively with PBS (pH 7.4).
-
-
Characterization and Storage:
-
Confirm successful conjugation using techniques such as gel electrophoresis, dynamic light scattering (to observe an increase in hydrodynamic size), and functional assays to test the activity of the targeting ligand.
-
Store the bioconjugated nanoparticles at 4 °C for short-term use or as recommended for the specific targeting ligand.
-
Caption: Bioconjugation via carbodiimide chemistry.
Conclusion and Future Perspectives
This compound is a powerful and versatile ligand for the synthesis and functionalization of a wide range of nanoparticles. Its ability to confer aqueous stability and provide a reactive handle for bioconjugation makes it particularly valuable for applications in nanomedicine, including diagnostics, bioimaging, and targeted drug delivery. The protocols provided herein offer a starting point for researchers to harness the potential of DPPPA in their own work. Future research will undoubtedly uncover new applications for DPPPA-stabilized nanoparticles, further expanding the horizons of nanotechnology.
References
- 1. Size selectivity in antibiofilm activity of 3-(diphenylphosphino)propanoic acid coated gold nanomaterials against Gram-positive Staphylococcus aureus and Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleation and growth of gold nanoparticles in the presence of different surfactants. A dissipative particle dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Size selectivity in antibiofilm activity of 3-(Diphenylphosphino)propanoic acid coated gold nanomaterials against Gram positive Staphylococcus aureus and Streptococcus mutans - Sunway Institutional Repository [eprints.sunway.edu.my]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioconjugates for Targeted Delivery of Therapeutic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Profile of 3-(Diphenylphosphino)propionic Acid (DPPPA)
An In-Depth Guide to 3-(Diphenylphosphino)propionic Acid in Homogeneous Catalysis
This compound, commonly abbreviated as DPPPA, is a versatile organophosphorus compound that has carved a significant niche as a ligand in homogeneous catalysis. Unlike simple triarylphosphines like triphenylphosphine (PPh₃), DPPPA possesses a unique bifunctional structure: a trivalent phosphorus atom, which acts as a Lewis base to coordinate with transition metals, and a carboxylic acid group. This dual functionality is the cornerstone of its utility, offering modulated electronic properties, enhanced catalyst stability, and, most notably, a handle for imparting water solubility, enabling greener, aqueous-phase catalysis.
This guide serves as a technical resource for researchers and process chemists, detailing the strategic application of DPPPA in key catalytic transformations. We will explore the causality behind its effectiveness and provide robust, field-tested protocols for its implementation.
| Property | Value | Source |
| CAS Number | 2848-01-3 | [1][2] |
| Molecular Formula | C₁₅H₁₅O₂P | [3][4] |
| Molecular Weight | 258.25 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 130-134 °C | [2][3] |
The Ligand's Role: Causality in Catalytic Cycles
In transition metal catalysis, ligands are not mere spectators; they are crucial controllers of the catalyst's reactivity, selectivity, and stability. DPPPA influences catalytic cycles through several mechanisms:
-
Steric and Electronic Tuning: The diphenylphosphino group provides a well-defined steric bulk around the metal center. This bulk can favor specific reaction pathways, particularly the reductive elimination step in cross-coupling reactions, which is often accelerated by bulky ligands.[5] Electronically, the phosphine is a strong σ-donor, which increases the electron density on the metal center, facilitating the crucial oxidative addition step.[6]
-
Enhanced Solubility: The carboxylic acid moiety is the ligand's defining feature. In the presence of a base, it is deprotonated to the carboxylate form, rendering the ligand and its corresponding metal complex water-soluble. This property is instrumental in developing biphasic catalytic systems, where the catalyst resides in the aqueous phase and the organic products in a separate phase, simplifying product isolation and catalyst recycling.[7][8]
-
Secondary Coordination and Stabilization: The carboxylate group can potentially act as a hemilabile ligand, transiently coordinating to the metal center. This can stabilize catalytic intermediates and prevent catalyst decomposition pathways like the formation of palladium black in Pd-catalyzed reactions.[5]
Application I: Palladium-Catalyzed Cross-Coupling Reactions
DPPPA is an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation in modern organic synthesis.[2]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[6] It is one of the most powerful methods for synthesizing biaryls, a common motif in pharmaceuticals.
Mechanism and the Role of DPPPA The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[9] DPPPA plays a critical role by:
-
Stabilizing the Pd(0) active species.
-
Facilitating Oxidative Addition: The electron-donating nature of the phosphine ligand enhances the rate of this step.[6]
-
Promoting Reductive Elimination: The steric bulk of the ligand helps to drive the final, product-forming step.[5]
References
- 1. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis and Characterization of Metal Complexes with 3-(Diphenylphosphino)propionic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes featuring 3-(Diphenylphosphino)propionic acid (DPPPA). DPPPA is a versatile bifunctional ligand, possessing both a soft phosphine donor and a hard carboxylate group, which allows for diverse coordination modes and the creation of complexes with unique properties. This document details robust protocols for the synthesis of representative palladium, rhodium, and gold complexes, explains the rationale behind experimental choices, and outlines key characterization techniques. It is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds in catalysis, materials science, and medicinal chemistry.
Introduction: The Versatility of this compound (DPPPA)
This compound (DPPPA) is a commercially available phosphine ligand distinguished by its hemilabile character.[1][2] It incorporates a diphenylphosphino group, a classic soft donor that readily coordinates to low-valent transition metals, and a propionic acid moiety, which provides a hard carboxylate oxygen donor. This dual functionality is the cornerstone of its rich coordination chemistry.
Key Properties of DPPPA: [1][3]
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅O₂P |
| Molecular Weight | 258.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-134 °C |
| pKa (Predicted) | 4.50 ± 0.10 |
The interplay between the phosphine and carboxylate groups allows DPPPA to act as:
-
A monodentate P-donor , with the carboxylate group remaining uncoordinated or interacting through weaker secondary forces.
-
A chelating P,O-bidentate ligand , forming a stable six-membered ring with a metal center.
-
A bridging ligand , linking multiple metal centers through either the phosphine or carboxylate groups.
This adaptability makes DPPPA an invaluable ligand for designing metal complexes with tailored electronic and steric properties, leading to applications in homogeneous catalysis (e.g., cross-coupling reactions, hydroformylation) and the development of novel therapeutic agents, particularly gold-based anticancer drugs.[4]
Diagram 1: Coordination Modes of DPPPA This diagram illustrates the primary ways the this compound ligand can coordinate to a metal center (M).
Caption: Versatile coordination modes of the DPPPA ligand.
General Synthetic Strategies & Considerations
The synthesis of metal-DPPPA complexes typically involves the reaction of a suitable metal precursor with the DPPPA ligand in an appropriate solvent. The outcome of the reaction is highly dependent on several factors:
-
Metal Precursor: The choice of precursor dictates the oxidation state of the metal and the nature of the leaving groups. Labile precursors like palladium(0) sources (e.g., Pd₂(dba)₃) or rhodium(I) dimers (e.g., [Rh(COD)Cl]₂) are often used for facile ligand substitution.[5][6] For higher oxidation state complexes, metal halides (e.g., AuCl₃, PdCl₂) are common starting materials.[7][8]
-
Stoichiometry: The molar ratio of metal to ligand is critical. A 1:1 or 1:2 ratio often leads to mononuclear complexes, while other ratios may favor the formation of polynuclear or bridged structures.
-
Reaction Conditions: Temperature and reaction time must be optimized to ensure complete reaction while minimizing decomposition. Many syntheses are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand or the metal center.
-
Solvent: The solvent must dissolve both the metal precursor and the ligand. Chlorinated solvents like dichloromethane (DCM) and chloroform or polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile are frequently employed.
-
Base: For reactions involving the carboxylate group, a weak base (e.g., triethylamine, sodium carbonate) is often added to deprotonate the carboxylic acid, facilitating coordination.
Diagram 2: General Synthesis Workflow This chart outlines the typical experimental process from reagent selection to final product characterization for metal-DPPPA complexes.
Caption: Standard workflow for synthesis and analysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Dichlorido-Palladium(II)-DPPPA Complex
Rationale: This protocol describes the synthesis of a simple Pd(II) complex where DPPPA acts as a monodentate P-donor. Using a common and stable Pd(II) precursor like bis(acetonitrile)palladium(II) chloride allows for a straightforward ligand substitution reaction under mild conditions. This type of complex is a precursor for many catalytic applications.[5][7]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
|---|---|---|---|
| Bis(acetonitrile)palladium(II) chloride | PdCl₂(MeCN)₂ | 98% | e.g., Sigma-Aldrich |
| This compound | C₁₅H₁₅O₂P | 97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | ≥99.8% | e.g., Sigma-Aldrich |
| Diethyl ether, anhydrous | (C₂H₅)₂O | ≥99.7% | e.g., Sigma-Aldrich |
Procedure:
-
Preparation: In a 100 mL Schlenk flask under an argon atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (259 mg, 1.0 mmol) in 20 mL of anhydrous dichloromethane. The solution will be a brownish-yellow color.
-
Ligand Addition: In a separate flask, dissolve this compound (516 mg, 2.0 mmol) in 15 mL of anhydrous dichloromethane.
-
Reaction: Slowly add the ligand solution to the stirring palladium precursor solution at room temperature using a syringe or cannula.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4 hours. A color change to a lighter yellow and the formation of a precipitate may be observed.
-
Isolation: Reduce the solvent volume to approximately 5 mL under vacuum. Add 40 mL of anhydrous diethyl ether to precipitate the product fully.
-
Purification: Collect the resulting pale-yellow solid by filtration using a cannula filter or in a glovebox. Wash the solid twice with 10 mL portions of diethyl ether to remove any unreacted ligand.
-
Drying: Dry the product under high vacuum for 3 hours. Yield: ~650 mg (90%).
Expected Characterization:
-
³¹P NMR (in CDCl₃): A single peak expected around δ 30-40 ppm (downfield shift from free ligand δ ~ -17 ppm), indicating coordination to the palladium center.
-
FT-IR (KBr pellet): A strong C=O stretch around 1710-1730 cm⁻¹, characteristic of the free carboxylic acid group, confirming P-monodentate coordination.
Protocol 2: Synthesis of a Chloro-Gold(I)-DPPPA Complex
Rationale: Gold(I) phosphine complexes are a prominent class of compounds investigated for their anticancer properties.[9][4][8] This protocol utilizes a common gold(I) precursor, (tetrahydrothiophene)gold(I) chloride, which has a labile tht ligand that is easily displaced by the stronger phosphine donor of DPPPA. The synthesis is rapid and typically high-yielding.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
|---|---|---|---|
| (Tetrahydrothiophene)gold(I) chloride | AuCl(tht) | 98% | e.g., Strem Chemicals |
| This compound | C₁₅H₁₅O₂P | 97% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | ≥99.8% | e.g., Sigma-Aldrich |
| Hexane, anhydrous | C₆H₁₄ | ≥99% | e.g., Sigma-Aldrich |
Procedure:
-
Preparation: Dissolve (tetrahydrothiophene)gold(I) chloride (321 mg, 1.0 mmol) in 25 mL of anhydrous DCM in a 100 mL round-bottom flask.
-
Ligand Addition: Add a solution of this compound (258 mg, 1.0 mmol) in 10 mL of anhydrous DCM to the gold precursor solution.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction is typically complete within this timeframe, and the solution should be colorless.
-
Isolation: Reduce the solvent volume to ~3 mL under reduced pressure.
-
Precipitation: Add 50 mL of anhydrous hexane to the concentrated solution to precipitate the product as a white solid.
-
Purification: Filter the white solid, wash with two 15 mL portions of hexane, and dry under vacuum. Yield: ~470 mg (96%).
Expected Characterization:
-
³¹P NMR (in CDCl₃): A sharp singlet around δ 30-35 ppm, significantly shifted from the free ligand.
-
ESI-MS (+): Observation of the molecular ion or relevant fragments confirming the complex formation.
Key Characterization Techniques
Accurate characterization is essential to confirm the structure and purity of the synthesized complexes.
Table of Spectroscopic Data:
| Technique | Free DPPPA Ligand | Coordinated Complex (P-monodentate) | Rationale for Change |
|---|---|---|---|
| ³¹P NMR | ~ δ -17 ppm | ~ δ 30-50 ppm (variable) | Deshielding of the phosphorus nucleus upon coordination to an electron-deficient metal center. |
| FT-IR (ν C=O) | ~ 1705 cm⁻¹ | ~ 1710-1730 cm⁻¹ | Minimal change, as the carboxylic acid group is not involved in coordination. |
| FT-IR (ν C=O) | ~ 1705 cm⁻¹ | ~ 1550-1650 cm⁻¹ (asymmetric) & ~1400 cm⁻¹ (symmetric) | For P,O-chelates, deprotonation and coordination of the carboxylate leads to two distinct stretches. |
-
Nuclear Magnetic Resonance (NMR): ³¹P NMR is the most informative technique. The magnitude of the coordination shift (Δδ = δcomplex - δligand) provides insight into the electronic environment of the metal center.[10] ¹H and ¹³C NMR can also confirm coordination through shifts in the signals of the propyl backbone and phenyl rings.
-
Infrared (IR) Spectroscopy: This method is crucial for determining the coordination mode of the carboxylate group.[11] A large shift of the ν(C=O) band to lower wavenumbers is a clear indication of carboxylate coordination.
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and overall geometry.[12][13][14] It is the gold standard for structural elucidation.
Concluding Remarks and Future Outlook
The protocols and principles outlined in this guide demonstrate that this compound is a highly effective and versatile ligand for the synthesis of a wide range of metal complexes. The straightforward synthetic procedures and clear characterization handles make these complexes accessible for further investigation. Future research will likely focus on exploiting the hemilabile nature of the P,O-ligand system in dynamic catalytic processes and expanding the library of biologically active complexes for applications in drug development.[15]
References
- 1. lookchem.com [lookchem.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Reactivity of Palladium Fluoroenolate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]
- 13. researchgate.net [researchgate.net]
- 14. scienceasia.org [scienceasia.org]
- 15. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Analytical Detection of 3-(Diphenylphosphino)propionic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical detection and quantification of 3-(Diphenylphosphino)propionic acid (3-DPPPA). This document is intended for researchers, scientists, and professionals in the drug development and quality control sectors. The methodologies outlined herein encompass a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Titrimetric Analysis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring technical accuracy and field-proven insights. The aim is to equip the user with the necessary tools to accurately characterize and quantify 3-DPPPA, a critical aspect of its use in pharmaceutical synthesis and other applications.[1]
Introduction to this compound (3-DPPPA)
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring both a carboxylic acid and a diphenylphosphine moiety.[2] This unique structure makes it a valuable ligand in catalysis and a versatile building block in organic synthesis. In the context of drug development, 3-DPPPA may be used as a reagent or ligand in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product.
The dual functionality of 3-DPPPA presents both opportunities and challenges for its analytical characterization. The phosphine group is susceptible to oxidation, which can lead to the formation of the corresponding phosphine oxide impurity. Therefore, analytical methods must be able to distinguish between the parent compound and its potential degradants. This guide provides robust methods to address these analytical challenges.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Rationale: Reverse-phase HPLC with UV detection is a powerful technique for separating and quantifying 3-DPPPA and its potential impurities. The method's high resolution and sensitivity make it ideal for routine quality control and stability studies.[3] Given the propensity of phosphines to oxidize on-column, a key consideration is the development of a robust, stability-indicating method.
Key Consideration: On-Column Oxidation Phosphine ligands can be prone to oxidation during chromatographic analysis. To mitigate this, the inclusion of a sacrificial reducing agent in the mobile phase, such as tris(2-carboxyethyl)phosphine (TCEP), can significantly improve method robustness and prevent the artificial inflation of phosphine oxide impurities.
Protocol 2.1: Stability-Indicating RP-HPLC Method
Objective: To quantify 3-DPPPA and separate it from its primary oxidation product, 3-(diphenylphosphoryl)propionic acid.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound analytical standard (≥97% purity).[2]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Tris(2-carboxyethyl)phosphine (TCEP), optional for improved stability.
-
Ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in water (with optional 10 µM TCEP) |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 3-DPPPA standard at 1.0 mg/mL in the sample diluent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-DPPPA sample and dissolve it in 10.0 mL of the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to 3-DPPPA. The retention time is expected to be in the range of 10-15 minutes. The phosphine oxide impurity will elute earlier.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the 3-DPPPA standard against its concentration.
-
Determine the concentration of 3-DPPPA in the sample using the calibration curve.
-
Method Validation Parameters (Illustrative):
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Workflow Diagram:
Caption: Workflow for the HPLC analysis of 3-DPPPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Rationale: NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of 3-DPPPA. ¹H NMR provides information on the proton environment, while ³¹P NMR is highly specific for the phosphorus atom and is particularly useful for detecting the phosphine oxide impurity.
Protocol 3.1: ¹H and ³¹P NMR Analysis
Objective: To confirm the structure of 3-DPPPA and assess its purity by detecting the presence of the corresponding phosphine oxide.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the 3-DPPPA sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts (δ, ppm) in CDCl₃:
-
~7.3-7.5 (m, 10H, P(C₆H ₅)₂)
-
~2.5-2.7 (m, 2H, PCH ₂CH₂COOH)
-
~2.3-2.5 (m, 2H, PCH₂CH ₂COOH)
-
~10-12 (br s, 1H, COOH ) (may be broad and exchangeable)
-
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Chemical Shifts (δ, ppm) relative to 85% H₃PO₄:
-
3-DPPPA (Phosphine): Approximately -15 to -20 ppm.
-
3-(Diphenylphosphoryl)propionic acid (Phosphine Oxide): Approximately +30 to +35 ppm.
-
-
Data Interpretation:
-
The ¹H NMR spectrum should be consistent with the structure of 3-DPPPA. The integration of the aromatic and aliphatic protons should be in the correct ratio (10:2:2).
-
The ³¹P NMR spectrum provides a clear indication of purity. A single peak in the phosphine region indicates high purity. The presence of a peak in the phosphine oxide region indicates oxidation. The relative integration of these two peaks can be used to quantify the level of the phosphine oxide impurity.
Logical Relationship Diagram:
Caption: Logical flow of NMR analysis for 3-DPPPA.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry is used to confirm the molecular weight of 3-DPPPA and to provide structural information through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Protocol 4.1: ESI-MS Analysis
Objective: To determine the molecular weight of 3-DPPPA and analyze its fragmentation.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).
-
Syringe pump for direct infusion.
-
Methanol or acetonitrile (LC-MS grade).
-
Formic acid (optional, for enhancing ionization).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3-DPPPA (e.g., 1-10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
-
MS Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Positive Ion Mode: Look for the protonated molecule [M+H]⁺ at m/z 259.08.
-
Negative Ion Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 257.07.
-
-
Acquire tandem MS (MS/MS) spectra of the parent ion to observe the fragmentation pattern.
-
Expected Fragmentation:
-
Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da) may be observed.
-
Cleavage of the P-C bonds: Fragmentation of the phenyl groups from the phosphorus atom is also expected.
Experimental Workflow Diagram:
Caption: Workflow for the ESI-MS analysis of 3-DPPPA.
Titrimetric Analysis for Assay
Rationale: The bifunctional nature of 3-DPPPA allows for two distinct titrimetric assays. An acid-base titration can be used to quantify the carboxylic acid moiety, while a redox or potentiometric titration can be employed to determine the concentration of the phosphine group.
Protocol 5.1: Acid-Base Titration
Objective: To determine the assay of 3-DPPPA by titrating the carboxylic acid group.
Instrumentation and Materials:
-
Burette (50 mL).
-
Erlenmeyer flask (250 mL).
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol or a mixture of ethanol and water.
-
This compound sample.
Procedure:
-
Accurately weigh approximately 200-300 mg of the 3-DPPPA sample and transfer it to an Erlenmeyer flask.
-
Dissolve the sample in 50 mL of ethanol or an ethanol/water mixture.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Calculate the percentage assay of 3-DPPPA.
Protocol 5.2: Potentiometric Redox Titration (for Phosphine)
Objective: To determine the assay of 3-DPPPA by titrating the phosphine group.
Instrumentation and Materials:
-
Potentiometer with a platinum indicator electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Burette (50 mL).
-
Standardized 0.1 M iodine (I₂) solution.
-
Solvent such as a mixture of acetic acid and water.
-
This compound sample.
Procedure:
-
Accurately weigh a suitable amount of the 3-DPPPA sample and dissolve it in the solvent mixture.
-
Immerse the electrodes in the solution.
-
Titrate with the standardized iodine solution, recording the potential after each addition of titrant.
-
The endpoint is determined by the point of maximum potential change.
-
Calculate the percentage assay of 3-DPPPA based on the reaction of the phosphine with iodine.
Summary and Conclusions
This guide has presented a suite of analytical methods for the comprehensive characterization of this compound. The described HPLC method is suitable for purity determination and quantification, with special considerations for the stability of the phosphine group. NMR spectroscopy serves as a definitive tool for structural confirmation and the detection of the primary oxidation impurity. Mass spectrometry provides orthogonal confirmation of the molecular weight. Finally, titrimetric methods offer a classical approach for assay determination. The selection of the most appropriate method will depend on the specific analytical need, whether it be for routine quality control, stability testing, or in-depth structural characterization. The protocols provided herein are robust and have been designed based on established principles of analytical chemistry, ensuring their reliability and applicability in a research and drug development setting.
References
Introduction: The Unique Duality of 3-(Diphenylphosphino)propionic Acid (DPPPA)
An In-Depth Technical Guide to the Applications of 3-(Diphenylphosphino)propionic Acid in Medicinal Chemistry
This compound (DPPPA), also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organophosphorus compound that has carved out a significant niche in the landscape of medicinal chemistry.[1] Its molecular architecture, featuring both a nucleophilic tertiary phosphine and a versatile carboxylic acid, allows it to act as a powerful molecular bridge and a modulator of chemical reactivity. This unique duality makes it an indispensable tool for drug discovery professionals, enabling sophisticated applications ranging from the synthesis of complex active pharmaceutical ingredients (APIs) to the construction of targeted bioconjugates.
The diphenylphosphine group provides a soft Lewis basic site, renowned for its ability to coordinate with transition metals and to participate in unique bioorthogonal reactions. The propionic acid moiety offers a classic handle for covalent modification, primarily through the formation of stable amide bonds with biomolecules. This guide provides a detailed exploration of the core applications of DPPPA, complete with field-proven protocols and the scientific rationale behind its use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2848-01-3 | [1] |
| Molecular Formula | C₁₅H₁₅O₂P | [2] |
| Molecular Weight | 258.25 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 130-134 °C |
| Key Functional Groups | Tertiary Phosphine, Carboxylic Acid | |
Caption: Structure of this compound (DPPPA).
Application 1: A Versatile Ligand in Transition Metal Catalysis
The synthesis of complex organic molecules, which form the backbone of modern pharmaceuticals, heavily relies on transition metal catalysis.[4][5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds prevalent in APIs.[5][6] The efficacy of these reactions is critically dependent on the choice of ligand bound to the metal center.[7][8]
Phosphine ligands, like the diphenylphosphine moiety in DPPPA, are among the most important in homogeneous catalysis.[9] They play a crucial role by:
-
Modulating Electronic Properties: The electron-donating nature of the phosphine increases the electron density on the palladium center, which promotes the crucial oxidative addition step in the catalytic cycle.
-
Controlling Steric Environment: The bulky phenyl groups create a specific steric environment around the metal, influencing the selectivity of the reaction and stabilizing reactive intermediates.[7]
-
Enhancing Solubility and Stability: The overall ligand structure improves the solubility and stability of the catalyst complex in organic solvents.[7]
DPPPA is listed as a suitable ligand for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. It is also used in the preparation of rhodium catalysts for hydroformylation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oatext.com [oatext.com]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. gessnergroup.com [gessnergroup.com]
Troubleshooting & Optimization
improving yield in reactions with 3-(Diphenylphosphino)propionic acid
Welcome to the technical support resource for 3-(Diphenylphosphino)propionic acid (DPPPA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent and to troubleshoot common issues encountered during its application. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, empowering you to optimize your syntheses for maximum yield and purity.
Introduction: The Duality of this compound
This compound is a unique bifunctional molecule. It possesses a nucleophilic trivalent phosphorus atom, characteristic of phosphine ligands and reagents, and a terminal carboxylic acid group. This duality allows it to be used in a variety of transformations, not merely as a triphenylphosphine substitute but as a specialized tool where its acidic moiety can be exploited for modified reactivity, altered solubility, or simplified purification.[1][2]
This guide focuses on its most common applications and the challenges associated with them:
-
The Mitsunobu Reaction: For esterification and other nucleophilic substitutions.
-
The Staudinger Ligation: For the formation of amide bonds from azides.
-
Homogeneous Catalysis: As a ligand for metal-catalyzed cross-coupling reactions.
Part 1: General Handling & Reagent Quality (FAQ)
Before initiating any reaction, ensuring the quality and proper handling of your reagents is the first and most critical step toward a high-yielding experiment.
Q1: My DPPPA has been on the shelf for a while. How can I check its purity?
A: The primary degradation pathway for DPPPA is oxidation of the phosphine to phosphine oxide. This can significantly reduce the yield as the oxide is not reactive in most desired transformations.
-
Quick Check (TLC): A simple thin-layer chromatography (TLC) analysis can often reveal the presence of the more polar phosphine oxide. Co-spot with a known standard of DPPPA if available.
-
Definitive Check (³¹P NMR): The most reliable method is ³¹P NMR spectroscopy. DPPPA should exhibit a signal around -17 ppm (in CDCl₃). The corresponding phosphine oxide will appear significantly downfield, typically between +30 and +35 ppm. A large peak in the oxide region indicates significant degradation.
Q2: I'm having trouble dissolving DPPPA in my reaction solvent. What can I do?
A: DPPPA's solubility can be challenging due to its zwitterionic potential and the opposing polarities of the diphenylphosphino group and the carboxylic acid.[3][4]
-
Solvent Choice: It has limited solubility in non-polar solvents like hexanes but is generally soluble in moderately polar to polar aprotic solvents such as THF, DCM, and DMSO.[5]
-
pH Adjustment: The carboxylic acid group (pKa ≈ 4.5) offers a unique handle for solubility modulation.[2] In aqueous or protic media, adding a non-nucleophilic base (like triethylamine or DBU) will deprotonate the acid, forming a carboxylate salt that is often more soluble. This is particularly useful in biphasic systems or during aqueous workups. Be mindful that this can affect the reactivity of the phosphine.
-
Co-solvents: Using a mixture of solvents can be effective. For instance, if your reaction is primarily in toluene, adding a small amount of THF or dioxane can help solubilize the DPPPA.
Part 2: Troubleshooting the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols.[6] However, it is sensitive to conditions and substrate electronics.
Q3: My Mitsunobu reaction with DPPPA is sluggish or stalling, resulting in low yield. What are the likely causes?
A: Several factors can lead to an incomplete Mitsunobu reaction. The key is understanding the mechanism, which involves the activation of the alcohol by a phosphonium intermediate.[6][7]
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with pronucleophiles having a pKa of less than 13.[8] While DPPPA itself isn't the nucleophile, if you are using it in a reaction where its carboxylic acid is the intended nucleophile (intramolecularly) or if other acidic components are present, their pKa is critical. For standard intermolecular reactions where an external nucleophile is used, its acidity remains paramount.
-
Steric Hindrance: Highly hindered alcohols or nucleophiles react much slower. While DPPPA is sterically similar to PPh₃, significant hindrance on your substrate will impede the reaction.
-
Reagent Quality: As mentioned, oxidized DPPPA is inactive. Similarly, decomposed azodicarboxylates (DEAD, DIAD) will halt the reaction. Use freshly opened or purified reagents.
-
Solvent Effects: The reaction generally performs best in anhydrous polar aprotic solvents like THF or DCM.[7]
Workflow: Troubleshooting a Low-Yielding Mitsunobu Reaction
Below is a logical workflow to diagnose and solve common issues.
Caption: A decision-making workflow for troubleshooting Mitsunobu reactions.
Protocol: Optimized Mitsunobu Esterification
This protocol provides a general starting point for the esterification of a primary alcohol with benzoic acid using DPPPA.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq), benzoic acid (1.2 eq), and DPPPA (1.2 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes. The solution may turn from colorless to a pale yellow/orange.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a few drops of water.
-
Work-up & Purification: See the dedicated purification section below.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF, Dioxane, DCM | Polar aprotic solvents facilitate the formation of the key intermediates.[7] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the phosphine and azodicarboxylate, minimizing side products. |
| Stoichiometry | 1.1 - 1.5 equivalents of DPPPA and Azodicarboxylate | A slight excess ensures full conversion of the limiting reagent (often the alcohol). |
| Azodicarboxylate | DIAD or DEAD | DIAD is often preferred as its hydrazine byproduct is sometimes easier to remove. |
Part 3: Troubleshooting the Staudinger Ligation
The Staudinger Ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a specifically engineered phosphine, avoiding the harsh reagents of many other amide coupling methods.[][10] Using a reagent like DPPPA (or a derivative) is key, as the carboxylic acid group is positioned to trap the aza-ylide intermediate intramolecularly.
Q4: My reaction is primarily yielding the amine (Staudinger Reduction) instead of the desired amide product. What is going wrong?
A: This is the most common failure mode. The formation of the amine results from the hydrolysis of the intermediate aza-ylide before it can be trapped intramolecularly by the ortho-ester or, in this case, the carboxylic acid.[11][12]
-
Water Content: While the final hydrolysis step requires water, an excess of water in a protic solvent can promote the undesired hydrolysis pathway, especially if the intramolecular cyclization is slow.
-
Solvent Polarity: The reaction generally proceeds faster in polar, protic solvents, but this can be a double-edged sword, potentially accelerating the competing hydrolysis.[12] A balance is needed; solvents like THF with a controlled amount of water are often optimal.
-
pH Control: The pH of the medium can influence the reaction rate and the stability of the intermediates.[] While not extensively studied for the carboxylic acid variant, maintaining a pH near neutral is a good starting point.
Diagram: Desired Ligation vs. Competing Reduction
This diagram illustrates the critical branch point in the reaction mechanism.
Caption: The kinetic competition between intramolecular cyclization (ligation) and hydrolysis (reduction).
Key Factors for Maximizing Ligation Yield
| Factor | Influence on Yield | Recommendation |
| Solvent | High polarity can accelerate both desired and undesired pathways.[12] | Start with a 3:1 or 4:1 mixture of an aprotic solvent (THF, Dioxane) to water. Optimize from there. |
| Temperature | Affects the rate of both competing reactions. | Most ligations are run at room temperature. Lowering the temperature may favor one pathway over the other. |
| pH | Can affect the nucleophilicity of the trapping group and stability of intermediates. | Maintain a buffered system around pH 7 if possible, especially for biological applications. |
| Concentration | The intramolecular cyclization is concentration-independent (first-order), while side reactions could be influenced by bimolecular processes. | Run at moderate dilution (0.05 - 0.1 M) to favor the intramolecular pathway. |
Part 4: Using DPPPA as a Ligand in Catalysis
DPPPA can serve as a water-soluble or phase-transferable phosphine ligand in metal catalysis, such as in Suzuki, Heck, or Buchwald-Hartwig couplings.[13][14] Its performance depends on creating the optimal coordination environment for the metal center.
Q5: My cross-coupling reaction using DPPPA as a ligand is giving low conversion. How can I optimize it?
A: Low conversion in a catalytic reaction points to an issue with the catalyst's activity or stability.
-
Ligand:Metal Ratio: This is a critical parameter. Too little ligand can lead to catalyst decomposition (e.g., palladium blacking out), while too much can inhibit the reaction by creating a coordinatively saturated, inactive metal center. A typical starting point is a 2:1 to 4:1 ligand-to-metal ratio.
-
Temperature: Higher temperatures can increase reaction rates but may also accelerate catalyst degradation. A thorough temperature screen is recommended.
-
Base and Solvent: The choice of base and solvent system is crucial and highly reaction-dependent. The carboxylate form of DPPPA (when deprotonated by the base) can have dramatically different solubility, potentially creating a more effective catalytic environment.[15]
Protocol: Screening for a DPPPA-Ligated Suzuki Coupling
-
Setup: In parallel vials under an inert atmosphere, add the aryl halide (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Preparation: In a separate flask, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and DPPPA (e.g., 2-10 mol%) in the reaction solvent for 15-30 minutes. This allows for pre-formation of the active catalyst.
-
Initiation: Add the catalyst solution to each reaction vial.
-
Heating & Monitoring: Heat the reactions to the desired screening temperature (e.g., 80 °C, 100 °C, 120 °C) and monitor conversion over time by LC-MS or GC.
Part 5: Post-Reaction Work-up and Purification (FAQ)
A common challenge in any reaction involving a phosphine reagent is the removal of the corresponding phosphine oxide byproduct.
Q6: How do I effectively remove the 3-(diphenylphosphoryl)propionic acid (DPPPA-Oxide) byproduct from my reaction mixture?
A: The carboxylic acid handle on DPPPA and its oxide is a significant advantage for purification compared to triphenylphosphine oxide.
-
Acid-Base Extraction: This is the most powerful method. After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a basic aqueous solution (e.g., 1 M NaHCO₃ or Na₂CO₃). The deprotonated DPPPA-Oxide will partition into the aqueous layer, while many neutral organic products will remain in the organic layer. Subsequently, washing with a mild acid (e.g., 1 M HCl) can remove basic impurities.
-
Chromatography: If your product has similar acidity, extraction may not be selective. In this case, column chromatography is necessary. DPPPA-Oxide is quite polar and will have strong retention on silica gel, often allowing for easy separation from less polar products.
-
Crystallization: If your desired product is a solid, crystallization can be an effective way to leave the DPPPA-Oxide impurity behind in the mother liquor.[16]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. raineslab.com [raineslab.com]
- 12. lib.ysu.am [lib.ysu.am]
- 13. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound 97 2848-01-3 [sigmaaldrich.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
common side reactions with 3-(Diphenylphosphino)propionic acid
Here is the technical support center for 3-(Diphenylphosphino)propionic acid.
Welcome to the technical support guide for this compound (DPPPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is low, or the reaction failed completely. How do I know if my this compound has degraded?
This is the most common issue encountered with phosphine-containing reagents. The primary culprit is almost always oxidation.
Core Insight: The phosphorus atom in DPPPA is in the P(III) oxidation state, which possesses a lone pair of electrons. This lone pair makes the phosphorus atom highly nucleophilic and susceptible to oxidation by atmospheric oxygen, converting it to the corresponding phosphine oxide (P(V)).[1][2] This phosphine oxide is catalytically inactive in most applications, such as cross-coupling reactions, as it can no longer coordinate effectively to the metal center.[3]
Troubleshooting & Diagnosis
-
³¹P NMR Spectroscopy: This is the most definitive method to check for degradation.[2] The chemical shift of the phosphorus atom will change significantly upon oxidation.
-
Reaction Performance: A consistent drop in yield or complete reaction failure, especially when compared to a new bottle of the reagent, is a strong indicator of degradation.[2]
| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) | Rationale for Shift |
| This compound (DPPPA) | ~ -15 to -20 | The phosphorus(III) center is relatively shielded. |
| 3-(Diphenylphosphoryl)propionic acid (DPPPA Oxide) | ~ +30 to +35 | The phosphorus(V) center is deshielded due to the electronegative oxygen atom, resulting in a significant downfield shift. |
Preventative Measures & Solutions
-
Strict Inert Atmosphere Technique: Always handle DPPPA under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[1][2] Even brief exposure to air can lead to partial oxidation.
-
Proper Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or freezer under an inert atmosphere. The provided storage temperature is typically 2-8°C.[4]
-
Use Fresh Reagents: For critical reactions, use a freshly opened bottle of the reagent or purify older stock if oxidation is suspected.
Question 2: I'm observing an unexpected byproduct, and my desired product is contaminated. What other side reactions can occur?
Besides oxidation, the nucleophilic nature of the phosphine can lead to unwanted reactions with electrophilic species in your reaction mixture.
Core Insight: The nucleophilicity of phosphines is the cornerstone of their utility in organocatalysis and as ligands.[5] However, this reactivity can also be a source of byproducts if unintended electrophiles are present.
Common Scenarios & Side Reactions
-
Reaction with Alkyl Halide Solvents: Solvents like dichloromethane (DCM) or chloroform, especially under heating, can act as electrophiles. The phosphine can attack the solvent to form a phosphonium salt, consuming the reagent.
-
Michael Addition: If your reaction mixture contains α,β-unsaturated carbonyls or other Michael acceptors, DPPPA can act as a nucleophile and undergo a conjugate addition.[6]
-
Reaction with Trace Acid: The carboxylic acid moiety of DPPPA can participate in acid-base chemistry. However, in the presence of strong acids, the phosphine can be protonated, forming a phosphonium salt. This deactivates its nucleophilicity and coordinating ability.
Workflow for Identifying Unwanted Side Reactions
Caption: Troubleshooting workflow for identifying byproducts.
Question 3: How do I effectively remove DPPPA or its oxide byproduct during work-up and purification?
Purification can be challenging due to the similar polarities of the phosphine/phosphine oxide and many organic products. However, several strategies can be employed.
Core Insight: Both DPPPA and its oxide contain a polar carboxylic acid group and a greasy diphenylphosphino/phosphoryl group, giving them unique solubility properties that can be exploited. The key is to transform the impurity into a species that has drastically different solubility from your desired product.
Step-by-Step Purification Protocols
Protocol 1: Removal of DPPPA Oxide via Basic Extraction
This method is effective if your desired product is not acidic.
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract: Wash the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution). The carboxylic acid of the DPPPA oxide will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.
-
Separate: Separate the layers and wash the organic layer again with brine to remove residual water.
-
Dry & Concentrate: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
Protocol 2: Removal of Unreacted DPPPA via Oxidation-Extraction
If unreacted DPPPA is the main impurity, it's often easier to first convert it to the oxide and then remove it.
-
Oxidize: After the reaction is complete, bubble air through the solution or perform a dilute hydrogen peroxide wash during the aqueous work-up to convert the residual phosphine to the phosphine oxide.[7] Caution: This should only be done if your desired product is stable to oxidants.
-
Extract: Follow Protocol 1 to remove the newly formed phosphine oxide via basic extraction.
Protocol 3: Scavenging with Copper(I) Chloride
This method is useful for removing unreacted phosphine without affecting the phosphine oxide and is suitable for products sensitive to oxidation or base.
-
Dissolve: Dissolve the crude product in a solvent like dichloromethane (CH₂Cl₂) or THF.
-
Add CuCl: Add solid Copper(I) Chloride (CuCl, ~1 equivalent per equivalent of phosphine impurity) to the solution.[7]
-
Stir: Stir the mixture at room temperature for 15-30 minutes. The DPPPA will coordinate to the copper, forming an insoluble complex that precipitates out of the solution.[7]
-
Filter: Remove the precipitate by filtration through a pad of Celite®. The filtrate contains your product, free of the phosphine impurity.
Visualizing the Main Side Reaction
Caption: Competing pathways for DPPPA in a reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for 3-(Diphenylphosphino)propionic acid
Technical Support Center: 3-(Diphenylphosphino)propionic Acid (DPPPA)
Welcome to the technical support guide for this compound (DPPPA). This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding the synthesis, purification, and handling of this versatile phosphine ligand.
Introduction to this compound (DPPPA)
This compound (CAS No: 2848-01-3) is a bifunctional organophosphorus compound featuring a trivalent phosphorus center and a carboxylic acid moiety.[1][2] This unique structure makes it a valuable water-soluble phosphine ligand, particularly after deprotonation of the carboxylic acid. It is widely employed as a reactant or ligand in various chemical transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as in the preparation of catalysts for processes like hydroformylation.
The primary challenge in working with DPPPA is the high susceptibility of its P(III) center to oxidation, which can lead to low yields, complex purification, and inconsistent results in catalytic applications. This guide provides a systematic approach to overcoming these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Handling
Question: What is the most common synthetic route for DPPPA, and what are the critical parameters?
Answer: The most prevalent and high-yielding method is the Michael addition of diphenylphosphine to an acrylic acid derivative, followed by hydrolysis if an ester is used.[3] The critical step is the nucleophilic attack of the phosphorus lone pair on the electron-deficient β-carbon of the acrylate.
-
Reaction: Diphenylphosphine + Ethyl Acrylate → Ethyl 3-(diphenylphosphino)propionate → (Hydrolysis) → this compound.
-
Critical Parameters:
-
Inert Atmosphere: This is the single most important factor. The P(III) center of diphenylphosphine and DPPPA is extremely sensitive to aerial oxidation. All steps must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.
-
Solvent: Anhydrous, degassed solvents are mandatory. Acetonitrile is a common choice.[3]
-
Temperature: The initial addition is often performed at low temperatures (-20°C to 0°C) to control the exothermicity and minimize side reactions, followed by warming to room temperature.[3]
-
Stoichiometry: A slight excess of the acrylate can be used to ensure full conversion of the more valuable diphenylphosphine.
-
Question: My DPPPA sample is an off-white or yellowish solid. Is it still usable?
Answer: Pure DPPPA is a white to off-white solid.[4] A yellow tint often indicates the presence of the corresponding phosphine oxide, 3-(diphenylphosphinyl)propionic acid. The usability depends on your application. For stoichiometric reactions, its purity can be assessed by ³¹P NMR spectroscopy. For catalysis, even small amounts of phosphine oxide can act as a ligand poison or alter the catalytic activity, making repurification necessary.
Question: What are the recommended storage conditions for DPPPA?
Answer: To ensure long-term stability, DPPPA should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon). It should be kept in a cool, dry place, with refrigeration at 2-8°C being ideal.[4] Avoid storing it in a standard lab freezer where ice formation could introduce moisture upon cycling.
FAQ 2: Purification
Question: How can I effectively remove the phosphine oxide byproduct from my DPPPA synthesis?
Answer: Separating DPPPA from its phosphine oxide is a common challenge due to their similar polarities.
-
Selective Precipitation/Crystallization: This is often the most effective method. The phosphine oxide is generally less soluble in certain non-polar/polar solvent mixtures than DPPPA. A careful screening of solvent systems (e.g., Toluene/Hexane, Ethyl Acetate/Heptane) is required.
-
Column Chromatography: While possible, this method can be problematic. The slightly acidic nature of silica gel can promote oxidation of the phosphine on the column. If this method is necessary, use deactivated (neutral) silica or alumina and run the column quickly with degassed solvents, ensuring the phosphine is not left on the column for extended periods.
-
Aqueous Extraction (pH-based): You can exploit the carboxylic acid group. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a mild aqueous base (e.g., NaHCO₃ solution) to deprotonate the carboxylic acid, moving the DPPPA salt into the aqueous layer. The less acidic phosphine oxide may remain in the organic layer. Subsequently, acidify the aqueous layer and extract the pure DPPPA back into an organic solvent. This entire process must be done with degassed solutions to prevent oxidation.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of DPPPA.
Problem 1: Low or No Product Yield
| Potential Cause | Diagnostic Check | Proposed Solution | Causality Explained |
| Oxidation of Reactant/Product | Check ³¹P NMR of crude reaction. A signal around δ 30-35 ppm indicates phosphine oxide. The DPPPA signal should be around δ -15 ppm. | Ensure all glassware is oven-dried. Use rigorously degassed solvents. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction and workup. | The lone pair on the P(III) center is highly nucleophilic and readily attacked by atmospheric oxygen, forming a thermodynamically stable P=O bond. |
| Poor Quality Diphenylphosphine | Check the appearance and smell of the starting phosphine. It should be a colorless liquid. If it is viscous or has solid precipitates, it has likely oxidized/polymerized. | Purify diphenylphosphine by distillation under reduced pressure before use. | The quality of starting materials is paramount. Oxidized diphenylphosphine will not participate in the Michael addition. |
| Ineffective Base/Catalyst (if used) | The reaction can be run base-catalyzed or neat. If using a base, its concentration is key.[5] | If a base is used for the hydrolysis step (e.g., KOH, NaOH), ensure it is fresh and not carbonated from air exposure.[3] | For ester hydrolysis, the hydroxide concentration must be sufficient to drive the saponification to completion. |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature. | For the initial Michael addition, start at a low temperature (e.g., -20°C) and allow the reaction to warm slowly to room temperature.[3] | Low initial temperature helps dissipate the heat from the exothermic addition reaction, preventing side reactions and potential polymerization of the acrylate. |
Problem 2: Product is an Oil or Fails to Crystallize
| Potential Cause | Diagnostic Check | Proposed Solution | Causality Explained |
| Presence of Impurities | Run ¹H and ³¹P NMR. Check for residual solvent, unreacted starting materials, or significant phosphine oxide byproduct. | Re-purify the material using one of the methods described in the Purification FAQ (e.g., pH-based extraction). | Impurities disrupt the crystal lattice, acting as "defects" that prevent the ordered packing required for crystallization, resulting in an amorphous solid or oil. |
| Incorrect Crystallization Solvent | The material dissolves completely and stays dissolved even at low temperatures, or it "oils out" as a separate liquid phase. | Perform small-scale solvent screening. Good crystallization solvents will dissolve the compound when hot but show poor solubility when cold. Try solvent/anti-solvent pairs like Dichloromethane/Hexane or Ethyl Acetate/Heptane. | The ideal solvent system has a steep solubility curve with respect to temperature, allowing for controlled precipitation of pure crystals upon cooling. |
| Residual Water | The product appears gummy or sticky. | Dissolve the product in a suitable organic solvent, dry with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and re-attempt crystallization. | Water can interfere with crystallization and may lead to the formation of hydrates or sticky oils. |
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is a representative example. All steps must be performed under a strict inert atmosphere.
-
Setup: Oven-dry all glassware (three-neck round-bottom flask, condenser, dropping funnel) and assemble hot. Allow to cool under a positive pressure of dry nitrogen.
-
Reagents: Equip the flask with a magnetic stir bar. Charge the flask with diphenylphosphine (1.0 eq). Add anhydrous, degassed acetonitrile via cannula transfer.
-
Addition: Cool the stirred solution to -20°C using a cryocool or a dry ice/acetone bath. Add ethyl acrylate (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Hydrolysis: Add a solution of potassium hydroxide (2.0 eq) in degassed water. Heat the mixture to reflux for 4-6 hours until TLC or GC-MS indicates complete consumption of the ester intermediate.
-
Workup: Cool the mixture to room temperature. Wash with degassed ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer to pH ~2-3 with cold, degassed HCl (1M).
-
Isolation: The product will precipitate as a white solid. Collect the solid by filtration, wash with cold, degassed water, and then a small amount of cold, degassed diethyl ether.
-
Drying: Dry the solid under high vacuum for 12 hours. Store immediately under nitrogen.
Visualization 1: General Synthesis & Purification Workflow
Caption: General workflow for DPPPA synthesis and purification.
Visualization 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in DPPPA synthesis.
References
troubleshooting failed reactions involving 3-(Diphenylphosphino)propionic acid
Here is the technical support center for .
Technical Support Center: 3-(Diphenylphosphino)propionic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (DPPPA). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. DPPPA's unique structure, featuring both a nucleophilic phosphine and a versatile carboxylic acid, makes it a valuable tool in various synthetic transformations, including as a ligand in catalysis, a reagent in Mitsunobu reactions, and a building block in bioconjugation and peptide synthesis.[1][2]
However, the dual reactivity of this molecule can also present unique challenges. This document provides a structured troubleshooting guide and answers to frequently asked questions to help you navigate and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: How should I properly store and handle this compound? A: Proper storage is critical to prevent degradation.
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Storage Conditions: Store in a cool (2-8°C is often recommended), dry, and well-ventilated area in a tightly sealed container.[3] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine group.
-
Handling: Handle the solid reagent in a glovebox or under a blanket of inert gas whenever possible. If handled in the open, minimize exposure time to the atmosphere. It is classified as a skin and eye irritant and may cause respiratory irritation, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1][4]
Q2: What is the primary cause of degradation for this reagent? A: The trivalent phosphorus atom in the diphenylphosphino group is highly susceptible to oxidation, converting to the corresponding phosphine oxide, 3-(Diphenylphosphoryl)propionic acid. This is the most common degradation pathway and renders the phosphine non-nucleophilic and ineffective as a ligand or reactant in many contexts. This oxidation can be initiated by atmospheric oxygen, peroxides in solvents (e.g., aged THF or ether), or certain oxidizing agents.[5]
Q3: In which solvents is this compound soluble? A: Solubility can be complex due to the molecule's dual nature (a polar carboxylic acid and a non-polar diphenylphosphino group). Solubility is often pH-dependent. In its protonated (acidic) form, it has better solubility in moderately polar organic solvents. Deprotonation of the carboxylic acid with a base will increase its polarity and enhance solubility in more polar solvents, including aqueous solutions.
| Solvent Class | Examples | Solubility Profile |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally good solubility. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to good solubility. Ensure solvents are fresh and peroxide-free. |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Good solubility. Ideal for many coupling reactions. |
| Alcohols | Methanol, Ethanol | Soluble, but can potentially participate in reactions (e.g., esterification) under certain conditions. |
| Aqueous Solutions | Water, Buffers | Generally poor solubility at neutral or acidic pH. Solubility increases significantly at basic pH (>7) due to the formation of the carboxylate salt. This property can be exploited for extractions.[6] |
| Non-polar | Hexanes, Toluene | Poor solubility. Often used as anti-solvents for precipitation or crystallization. |
Q4: What are the main applications of this reagent? A: Its bifunctional nature allows it to be used in several areas:
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Ligand in Homogeneous Catalysis: The phosphine moiety can coordinate to transition metals (e.g., Rhodium, Palladium) for reactions like hydroformylation and cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig).[1][7] The carboxylic acid group can be used to tune solubility or anchor the catalyst to a support.
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Mitsunobu Reaction: It can be used as a reagent in Mitsunobu reactions for the conversion of alcohols to esters, azides, or other functional groups.[2]
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Bioconjugation & Peptide Synthesis: The carboxylic acid can be activated and coupled to amines (e.g., on proteins or resins), introducing a phosphine handle for subsequent ligation reactions (like the Staudinger ligation) or for use as a label.[8]
Part 2: Troubleshooting Guide for Failed Reactions
This guide provides a systematic approach to diagnosing and solving common problems.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a failed reaction involving DPPPA.
Caption: A decision tree for troubleshooting failed DPPPA reactions.
Problem 1: Low or No Product Yield with Unreacted Starting Material
This is the most common failure mode, indicating that the reaction conditions were not sufficient to promote the desired transformation.
Q: My reaction didn't work, and I recovered most of my this compound. What went wrong?
A: This typically points to an issue with reagent activation , especially when the carboxylic acid moiety is the reactive site (e.g., in amide or ester formation).
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Potential Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be converted into a more electrophilic species (like an active ester or acid chloride) to react with nucleophiles.[9] If the activating agent is old, hydrated, or used incorrectly, the reaction will not proceed.
-
Solution:
-
Use Fresh Reagents: Employ freshly opened or properly stored coupling reagents (e.g., HATU, HBTU, EDC) and bases (e.g., DIPEA, triethylamine). Amine bases can absorb water and CO₂, which quenches the reaction.
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Implement a Pre-Activation Step: Instead of adding all reagents at once, stir the DPPPA, coupling agent, and base (if required) in the solvent for 15-30 minutes before adding the nucleophile (e.g., amine or alcohol). This allows for the formation of the active intermediate.
-
Consider an Alternative Activation Method: If carbodiimide-based coupling is failing, switch to a more robust phosphonium- or uronium-based reagent (like HATU or HBTU) or convert the acid to an acid chloride using oxalyl chloride or thionyl chloride (note: this may not be compatible with the phosphine).
-
-
-
Potential Cause 2: Poor Solubility or "Solvent Shock". If DPPPA is dissolved in a minimal amount of a good solvent (like DMF) and then added to a reaction mixture where it is less soluble, it can precipitate before it has a chance to react. This phenomenon, known as "solvent shock," is common when moving from a concentrated organic stock to a more aqueous or different solvent system.[6]
-
Solution:
-
Choose a Suitable Reaction Solvent: Select a solvent in which all reactants are reasonably soluble (see solubility table above).
-
Slow Addition: Add the solution of DPPPA dropwise to the main reaction mixture with vigorous stirring to ensure rapid dispersion and prevent localized precipitation.
-
-
-
Potential Cause 3: Insufficient Reaction Time or Temperature. Some coupling reactions are sluggish at room temperature.
-
Solution: Monitor the reaction by a suitable method (TLC or LC-MS). If it has stalled, consider gently heating the reaction (e.g., to 40-50 °C) or allowing it to run for a longer period (12-24 hours).
-
Problem 2: Presence of a Major Byproduct with a Mass of +16 Da
Q: My mass spectrometry analysis shows a significant peak corresponding to the mass of my starting material plus 16 amu. What is this byproduct?
A: This is the classic signature of phosphine oxidation . The byproduct is 3-(Diphenylphosphoryl)propionic acid, where the phosphorus atom has been oxidized from P(III) to P(V).
-
Underlying Mechanism: Trivalent phosphines are readily oxidized by a variety of sources. In a laboratory setting, the most common culprits are atmospheric oxygen and hydroperoxide impurities that can accumulate in ether-based solvents like THF and diethyl ether.[5]
Caption: The oxidation of DPPPA to its phosphine oxide.
-
Preventative Measures:
-
Inert Atmosphere: This is the most critical preventative step. Always handle the solid and prepare reaction mixtures under an inert atmosphere of nitrogen or argon. See the protocol below for setting up an inert atmosphere reaction.
-
Solvent Purity: Use freshly distilled or anhydrous, peroxide-free solvents. Test ether-based solvents for peroxides before use, especially if the bottle has been open for a long time.
-
Degassing: Degas your reaction solvent before use by sparging with nitrogen or argon for 15-30 minutes, or by using a freeze-pump-thaw technique for more sensitive reactions.
-
-
Purification Strategy: The phosphine oxide is significantly more polar than the parent phosphine. This difference can be exploited for purification.
-
Chromatography: Use column chromatography with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM). The phosphine oxide will have a lower Rf and elute later.
-
Crystallization: It may be possible to selectively crystallize the desired product or the phosphine oxide byproduct from a suitable solvent system.[10]
-
Problem 3: Failed Peptide Synthesis or Bioconjugation
Q: I'm trying to couple DPPPA to the N-terminus of a peptide on a solid support, but the coupling efficiency is very low. Why?
A: Solid-phase peptide synthesis (SPPS) presents unique challenges, often related to steric hindrance and peptide aggregation.[8][11]
-
Potential Cause 1: Peptide Aggregation. As the peptide chain grows on the resin, it can fold into secondary structures or aggregate, making the terminal amine inaccessible to the incoming activated DPPPA.[11]
-
Solution:
-
Use Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling reaction to disrupt secondary structures.
-
Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for growing peptide chains.[8] A "magic mixture" of DCM/DMF/NMP with additives can also be effective.[11]
-
Elevated Temperature: Perform the coupling at an elevated temperature (e.g., 50 °C) to help break up aggregates.
-
-
-
Potential Cause 2: Steric Hindrance. The bulky diphenylphosphino group can make coupling slower than for a standard amino acid.
-
Solution:
-
Increase Coupling Time: Extend the coupling time to 4-12 hours.
-
Double Couple: After the initial coupling reaction, filter, wash, and then subject the resin to a second, fresh round of activated DPPPA and coupling reagents.
-
Use a More Potent Coupling Reagent: HATU or HCTU are generally more effective than HBTU or DIC/Oxyma for difficult couplings.[12]
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction
This protocol is essential for preventing phosphine oxidation.
-
Glassware Preparation: Dry all glassware in an oven ( >100 °C) for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Assembly: Quickly assemble the glassware (e.g., a round-bottom flask with a condenser and a magnetic stir bar) while it is still warm.
-
Inert Gas Manifold: Connect the reaction flask to a Schlenk line or a dual manifold providing an inert gas (argon or nitrogen) and a vacuum source.
-
Purging: Evacuate the flask under vacuum until the pressure is low, then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all atmospheric oxygen and moisture are removed.
-
Reagent Addition:
-
Solids: Add solid reagents like DPPPA under a positive flow of inert gas. Briefly remove the stopper and add the solid quickly using a powder funnel, then immediately reseal the flask.
-
Liquids: Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler filled with mineral oil.
Protocol 2: Activation and Coupling of DPPPA to an Amine
This protocol provides a reliable method for forming an amide bond.
-
Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed DMF.
-
Pre-activation: Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).
-
Stirring: Stir the mixture at room temperature for 20 minutes. The solution should be homogeneous and may change color slightly.
-
Nucleophile Addition: In a separate flask, dissolve the amine starting material (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated DPPPA mixture via syringe.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (staining with KMnO₄ can help visualize the phosphine) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Once the reaction is complete, quench with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 4. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 97 2848-01-3 [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing 3-(Diphenylphosphino)propionic Acid Catalysts
Welcome to the technical support center for 3-(Diphenylphosphino)propionic acid (DPPPA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their catalytic reactions. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot and optimize your experiments.
Introduction: The Unique Nature of this compound
This compound is a versatile phosphine ligand, widely employed in various transition-metal-catalyzed reactions, including Suzuki-Miyaura and Heck cross-couplings, as well as hydroformylation.[1] Its defining feature is the propionic acid moiety, which imparts aqueous solubility, offering advantages in catalyst-product separation and recycling.[2][3] However, this functional group also introduces specific challenges that require careful consideration to maximize catalytic efficiency. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over other phosphine ligands?
A1: The main advantage of DPPPA lies in its water-solubility, conferred by the carboxylic acid group.[2] This property allows for biphasic catalysis, where the catalyst resides in an aqueous phase and the organic products in a separate phase.[3] This simplifies product isolation and enables the recycling and reuse of the expensive transition metal catalyst, contributing to more sustainable and cost-effective chemical processes.[3]
Q2: How does the carboxylic acid group in DPPPA influence the catalyst's behavior?
A2: The carboxylic acid group has a dual influence. On one hand, it provides the desired water solubility. On the other hand, the carboxylate can coordinate with the metal center, potentially leading to the formation of inactive or less active catalytic species.[4] The pH of the reaction medium will also affect the protonation state of the carboxylic acid, which in turn can influence the catalyst's solubility, electronic properties, and overall performance.[5][6]
Q3: In which types of reactions is this compound most commonly used?
A3: DPPPA is a versatile ligand suitable for a range of palladium- and rhodium-catalyzed reactions. It is frequently used in:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.[1][7]
-
Heck Reaction: For the coupling of unsaturated halides with alkenes.[1][8]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom to an alkene.[1]
-
Aqueous Phase Catalysis: In any of the above reactions where catalyst recycling is a priority.[2][3]
Troubleshooting Guide: Enhancing Catalytic Efficiency
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with DPPPA catalysts.
Issue 1: Low or No Catalytic Activity
Possible Cause A: Catalyst Deactivation via Ligand Oxidation
-
Explanation: Phosphines are susceptible to oxidation to phosphine oxides, especially in the presence of air or oxidizing agents. Phosphine oxide does not coordinate effectively with the metal center, leading to catalyst deactivation.
-
Troubleshooting Protocol:
-
Ensure Inert Atmosphere: Conduct all manipulations of the catalyst and reaction setup under a rigorously inert atmosphere (e.g., nitrogen or argon).
-
Use Degassed Solvents: Deoxygenate solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Check Reagent Purity: Ensure that all starting materials and reagents are free from peroxides or other oxidizing impurities.
-
Possible Cause B: Formation of Inactive Metal-Carboxylate Species
-
Explanation: The carboxylate group of DPPPA can chelate to the metal center, forming a stable, inactive complex that does not participate in the catalytic cycle. This is a known deactivation pathway for catalysts used with substrates containing carboxylic acid groups.[4]
-
Troubleshooting Protocol:
-
pH Adjustment: Carefully control the pH of the reaction medium. In an acidic medium, the carboxylic acid is protonated and less likely to coordinate to the metal. However, excessively low pH can also lead to other issues. A pH screening study is recommended.
-
Use of Additives: Consider the addition of a non-coordinating base to deprotonate the carboxylic acid and minimize its interaction with the catalytic center.
-
Ligand Modification: If the issue persists, consider using a derivative of DPPPA where the carboxylic acid is esterified. This removes the potential for carboxylate coordination.
-
Possible Cause C: Incorrect Ligand-to-Metal Ratio
-
Explanation: The ratio of the phosphine ligand to the metal precursor is critical. Too little ligand can lead to the formation of palladium black and catalyst precipitation, while too much ligand can saturate the metal's coordination sphere and inhibit substrate binding.
-
Troubleshooting Protocol:
-
Systematic Screening: Perform a systematic optimization of the ligand-to-metal ratio. Start with a 1:1 or 2:1 ratio and incrementally increase it.
-
Monitor for Precipitation: Visually inspect the reaction for the formation of any black precipitate (palladium black), which indicates catalyst decomposition.
-
Issue 2: Poor Product Yield or Selectivity
Possible Cause A: Suboptimal Reaction Temperature
-
Explanation: Temperature significantly affects reaction kinetics and selectivity. An inadequate temperature may result in a sluggish reaction, while an excessively high temperature can lead to catalyst decomposition and the formation of byproducts.
-
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., from room temperature to the boiling point of the solvent in 10-20°C increments) to identify the optimal condition.[9]
-
Thermostability Check: Assess the thermal stability of your catalyst under the reaction conditions in the absence of substrates to isolate the effect of temperature on catalyst integrity.
-
Possible Cause B: Inappropriate Solvent System
-
Explanation: For biphasic reactions using DPPPA, the choice of both the aqueous and organic phases is crucial for both catalyst activity and efficient phase separation for recycling.
-
Troubleshooting Protocol:
-
Solvent Screening: Test different organic solvents to find one that provides good solubility for the substrates and products but is immiscible with the aqueous catalyst phase.
-
Aqueous Phase Modification: The composition of the aqueous phase (e.g., pH, ionic strength) can be adjusted to optimize catalyst solubility and stability.
-
Issue 3: Difficulty in Catalyst Recycling and Reuse
Possible Cause A: Leaching of the Catalyst into the Organic Phase
-
Explanation: In biphasic systems, some of the water-soluble catalyst may partition into the organic phase, leading to a loss of the catalyst during product extraction and reduced efficiency in subsequent runs.
-
Troubleshooting Protocol:
-
Optimize Phase Polarity: Adjust the polarity of the aqueous phase by adding salts to increase the "salting-out" effect, which can reduce the solubility of the catalyst in the organic phase.
-
Modify the Ligand: Consider using sulfonated derivatives of phosphines, which have even higher water solubility and are less prone to leaching.[10][11]
-
Possible Cause B: Catalyst Deactivation During Recycling
-
Explanation: The catalyst may be deactivated during the workup or recycling process due to exposure to air or other contaminants.
-
Troubleshooting Protocol:
-
Inert Workup: Perform all separation and recycling steps under an inert atmosphere.
-
Characterize the Recycled Catalyst: After each cycle, consider analyzing a small sample of the aqueous phase (e.g., by ³¹P NMR) to check for ligand oxidation or degradation.
-
Visualizing the Process: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with DPPPA catalysts.
Caption: A decision-making workflow for troubleshooting DPPPA catalyst inefficiency.
Optimizing Reaction Conditions: A Data-Driven Approach
The efficiency of a DPPPA-catalyzed reaction is highly dependent on a combination of factors. The following table provides a starting point for optimization, based on typical conditions for Suzuki-Miyaura and Heck reactions.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Key Considerations |
| Catalyst Loading | 0.1 - 2 mol% | 0.5 - 5 mol% | Lower loading is more economical but may require longer reaction times. |
| Ligand:Metal Ratio | 1:1 to 4:1 | 1:1 to 3:1 | Higher ratios can stabilize the catalyst but may inhibit the reaction. |
| Solvent System | Toluene/Water, Dioxane/Water | DMF/Water, Acetonitrile/Water | The organic solvent must dissolve the substrates.[8][12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Et₃N, NaOAc | The choice of base can significantly impact the reaction rate and yield. |
| Temperature | 80 - 110 °C | 90 - 120 °C | Should be optimized for each specific substrate combination.[9][13] |
| pH of Aqueous Phase | 8 - 11 | 7 - 10 | Critical for catalyst solubility and preventing carboxylate coordination.[5] |
Note: This table provides general guidelines. Optimal conditions should be determined experimentally for each specific reaction.
Catalytic Cycle and Deactivation Pathway
Understanding the catalytic cycle is essential for rational optimization. The diagram below illustrates a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction and a potential deactivation pathway involving the carboxylate group of DPPPA.
Caption: A simplified catalytic cycle and a potential deactivation pathway for DPPPA-metal complexes.
Conclusion
Maximizing the efficiency of this compound catalysts requires a systematic and informed approach. By understanding the unique properties conferred by the carboxylic acid moiety and anticipating potential challenges such as ligand oxidation, carboxylate coordination, and catalyst leaching, researchers can effectively troubleshoot and optimize their reaction conditions. This guide provides a foundation for achieving higher yields, improved selectivity, and greater sustainability in your catalytic processes.
References
- 1. This compound 97 2848-01-3 [sigmaaldrich.com]
- 2. Synthesis and application of sterically flexible and water-soluble phosphine ligands in palladium catalysis [ir.ua.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Diphenylphosphino)propionic acid (DPPPA)
Welcome to the technical support center for 3-(Diphenylphosphino)propionic acid (DPPPA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the handling, storage, and application of DPPPA. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial or synthesized this compound?
The impurity profile of DPPPA is primarily dictated by its synthesis and its inherent chemical reactivity. The most prevalent impurities are:
-
3-(Diphenylphosphoryl)propionic Acid: This is the phosphine oxide of DPPPA. The phosphorus(III) center in DPPPA is highly susceptible to oxidation by atmospheric oxygen, trace peroxides in solvents, or other oxidizing agents.[1] This is often the most common impurity, especially in older samples or those not handled under inert conditions.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like diphenylphosphine or acrylic acid (or its esters) may be present.[2]
-
Triphenylphosphine Oxide (TPPO): If the synthesis involves reagents like triphenylphosphine, TPPO can be a common byproduct.[3][4]
-
Solvent Residues: Residual solvents from the synthesis or purification steps (e.g., ethers, acetonitrile, methanol) can be trapped in the solid material.[2][5]
Q2: My sample of DPPPA has a melting point of 125-130°C, which is lower and broader than the reported 130-134°C. What does this indicate?
A depressed and broad melting point range is a classic indicator of impurities.[6] The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to the liquid phase. The most likely culprit is the presence of 3-(diphenylphosphoryl)propionic acid, the oxidation product. We recommend performing further analytical characterization to identify the impurity and then selecting an appropriate purification protocol.
Q3: I ran a ³¹P NMR on my DPPPA sample and see a major peak around -17 ppm and a smaller, significant peak around +34 ppm. What is this second peak?
The peak at approximately -17 ppm corresponds to the desired trivalent phosphine of DPPPA. The downfield peak at around +34 ppm is characteristic of a pentavalent phosphine oxide. This strongly indicates that your sample is partially oxidized to 3-(Diphenylphosphoryl)propionic acid. The integration of these two peaks can provide a quantitative estimate of the purity with respect to its oxidized form.[7]
Q4: How can I prevent the oxidation of my DPPPA during storage and use?
Due to the ease of oxidation of the phosphine moiety, strict air-free techniques are recommended.[1][8]
-
Storage: Store the solid under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably in a refrigerator (2-8°C) or freezer.[9]
-
Handling: When weighing or preparing solutions, work quickly and, if possible, use a glovebox or glove bag.
-
Solvents: Use freshly distilled or degassed solvents to minimize dissolved oxygen and eliminate potential peroxide impurities.
Troubleshooting Guides & Protocols
This section provides detailed solutions to specific impurity problems. The general workflow for addressing an impure sample is outlined below.
Problem: Sample is contaminated with 3-(Diphenylphosphoryl)propionic Acid (Phosphine Oxide).
Diagnosis: A peak around +34 ppm in the ³¹P NMR spectrum and/or a second peak in an HPLC chromatogram.
The phosphine oxide is more polar than the parent phosphine, which allows for separation by chromatographic or recrystallization methods.
Solution A: Purification by Recrystallization
Recrystallization is effective when the impurity and the desired compound have different solubility profiles in a given solvent system.[6] The phosphine oxide is often less soluble in non-polar solvents than DPPPA.
Experimental Protocol:
-
Solvent Selection: A common solvent system is a mixture of a polar solvent (in which DPPPA is soluble) and a non-polar solvent (in which it is less soluble). Toluene or a mixture of ethyl acetate and hexanes often works well.
-
Dissolution: Place the impure DPPPA (e.g., 1.0 g) in a flask. Add the more polar solvent (e.g., toluene) dropwise at elevated temperature (e.g., 80-90°C) with stirring until the solid just dissolves. Avoid using an excessive amount of solvent.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, add a seed crystal or gently scratch the inside of the flask.
-
Complete Precipitation: Once crystals begin to form, you can slowly add a non-polar "anti-solvent" like hexanes until the solution becomes slightly turbid. Cool the mixture in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all solvent residues.
-
Purity Assessment: Confirm the purity by measuring the melting point and running a ³¹P NMR or HPLC analysis.[6] The peak corresponding to the phosphine oxide should be significantly reduced or absent.
Solution B: Purification by Flash Column Chromatography
Chromatography is a powerful tool for separating compounds with different polarities.[10] The carboxylic acid functional group can cause peak tailing on silica gel; this can be suppressed by adding a small amount of acid to the mobile phase.
Experimental Protocol:
-
Column Packing: Pack a silica gel column using a suitable eluent system, for example, a gradient of 10% to 50% ethyl acetate in hexanes.
-
Eluent Modification: To the chosen eluent system, add 0.5-1% acetic acid. This will keep the carboxylic acid group of DPPPA protonated, minimizing interactions with the silica and leading to sharper peaks.[10]
-
Sample Loading: Dissolve the impure DPPPA in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Run the column, collecting fractions. The less polar DPPPA will elute before the more polar phosphine oxide impurity.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure (rotary evaporation followed by high vacuum).
-
Purity Assessment: Verify the purity of the final product by NMR and/or melting point.
| Impurity | Typical ³¹P NMR Shift (ppm) | Origin | Recommended Primary Purification |
| 3-(Diphenylphosphoryl)propionic Acid | ~ +34 | Oxidation | Recrystallization or Column Chromatography |
| Diphenylphosphine | ~ -41 | Unreacted Starting Material | Acid-Base Extraction |
| Acrylic Acid Ester | N/A | Unreacted Starting Material | Acid-Base Extraction |
| Triphenylphosphine Oxide (TPPO) | ~ +25 to +30 | Synthesis Byproduct | Recrystallization or Column Chromatography |
Problem: Sample is contaminated with neutral, non-polar impurities (e.g., unreacted esters, diphenylphosphine).
Diagnosis: Additional peaks in the ¹H NMR spectrum in the aromatic or aliphatic regions that do not correspond to DPPPA. The ³¹P NMR may show a peak for diphenylphosphine around -41 ppm.
Solution: Purification by Acid-Base Extraction
This classic technique leverages the acidic nature of the carboxylic acid group. DPPPA can be converted to its water-soluble carboxylate salt, allowing for the removal of water-insoluble neutral impurities.
References
- 1. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-(Diphenylphosphino)propionic Acid Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in homogeneous catalysis: catalyst poisoning, with a specific focus on systems utilizing the 3-(diphenylphosphino)propionic acid (DPPPA) ligand. This guide is designed for researchers, chemists, and drug development professionals who employ DPPPA-ligated metal catalysts, most commonly palladium, in cross-coupling and other synthetic transformations.
Catalyst poisoning, the deactivation of a catalyst by chemical compounds, can lead to stalled reactions, low yields, and significant project delays.[1][2] This document provides a structured approach to diagnosing, troubleshooting, and preventing these issues, grounded in established scientific principles and field experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimentation.
Q1: My reaction has stalled unexpectedly. How do I know if catalyst poisoning is the culprit?
A: A sudden drop in catalytic activity is a classic symptom of poisoning.[3] While other factors like temperature fluctuations or reagent degradation can cause failures, poisoning often presents with specific indicators:
-
Complete Cessation of Activity: The reaction proceeds initially but then stops entirely, even with ample starting material remaining.
-
Formation of Precipitates: In palladium-catalyzed reactions, the appearance of black or dark brown precipitate (Palladium black) often signals the decomposition of the active soluble catalyst into inactive metallic palladium, a common result of poisoning or thermal instability.
-
Irreproducibility: A previously successful reaction fails when using a new batch of solvent, substrate, or reagent, suggesting the introduction of a contaminant.
-
Control Experiment Failure: A reliable control reaction (e.g., a simple, high-yielding coupling) performed with the same catalyst batch and reagents also fails, pointing towards a systemic issue rather than a problem with your specific substrate.
Q2: What are the most common catalyst poisons for palladium/DPPPA systems?
A: Palladium catalysts are susceptible to a range of chemical species that can act as poisons by strongly binding to the metal center and blocking active sites.[1][4] The most common offenders are summarized in the table below.
| Poison Class | Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), disulfides (R-S-S-R), H₂S, SO₂, thiophenes | Contaminated reagents/solvents, sulfur-containing functional groups in substrates, rubber septa | Strong, often irreversible, coordination to the soft palladium center, blocking substrate binding.[5][6][7][8] |
| Nitrogen Compounds | Nitrogen-containing heterocycles (pyridine, quinoline), nitriles, nitro groups, some amines | Substrates, additives, solvents (e.g., acetonitrile) | Coordination to the palladium center can inhibit catalysis, especially with strongly binding heterocycles.[1][9] |
| Halides & Cyanides | Excess halide ions (Cl⁻, Br⁻, I⁻), Cyanide (CN⁻) | Reagents (e.g., from salt byproducts), additives | Excess anions can occupy coordination sites, forming stable, inactive complexes like [(CN)₄Pd]²⁻ and hindering key catalytic steps.[1][10][11][12] |
| Other Species | Carbon Monoxide (CO), Phosphites, Water, Oxygen | Impure gas lines, atmospheric leaks, wet solvents | CO is a strong π-acceptor ligand that binds tightly. O₂ and H₂O can lead to oxidative degradation of the catalyst or ligands.[1][11] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contaminated starting materials or glassware | Can alloy with or adsorb onto the palladium, deactivating it.[1][13] |
Q3: Where do these poisons typically originate?
A: Contaminants can be introduced from various, often overlooked, sources:
-
Reagents and Starting Materials: The most common source. Impurities from previous synthetic steps (e.g., residual sulfur-containing reagents) can be carried over. Technical-grade starting materials are a frequent source of poisons.
-
Solvents: Using insufficiently pure or improperly stored solvents can introduce water, oxygen, or other dissolved impurities.
-
Atmosphere: For oxygen- or moisture-sensitive catalysts, even small leaks in an inert gas setup can lead to gradual deactivation.
-
Apparatus: Improperly cleaned glassware can harbor trace contaminants. Plastic tubing or containers can leach plasticizers or other organic molecules. Rubber septa can be a source of sulfur if pierced repeatedly.
Q4: Can the this compound (DPPPA) ligand itself cause problems?
A: While DPPPA is the enabling ligand, its handling and ratio to the metal are critical.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation, forming phosphine oxides (Ph₂P(O)CH₂CH₂COOH). Phosphine oxides do not bind effectively to the metal center, leading to a loss of the active catalytic species. This is often caused by exposure to air (O₂).
-
Incorrect Ligand-to-Metal Ratio: While sufficient ligand is needed to stabilize the metal and form the active catalyst, a large excess can sometimes be detrimental. High ligand concentrations can lead to the formation of coordinatively saturated, less reactive metal centers, thereby slowing down or inhibiting the reaction.[14]
Q5: Is it possible to regenerate a poisoned catalyst?
A: Regeneration of a homogeneously poisoned catalyst is often impractical and rarely successful. The strong binding of poisons like sulfur is typically irreversible in a laboratory setting.[8] While industrial processes for heterogeneous catalysts sometimes employ high-temperature thermal or chemical treatments (e.g., with hydrogen), these methods are not applicable to soluble molecular catalysts in a reaction flask.[4][15][16] The most effective strategy is prevention and, if poisoning occurs, disposal of the current reaction and starting over with purified materials.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of a Failed Reaction
When a reaction fails, a systematic approach is crucial to correctly identify the root cause. Use the following workflow to distinguish between catalyst poisoning and other common experimental issues.
Caption: Diagnostic workflow for troubleshooting a failed catalytic reaction.
Guide 2: Identifying the Poison
If you strongly suspect poisoning and have access to analytical instrumentation, identifying the specific contaminant is possible.
-
Sample Preparation: Carefully take an aliquot of your reaction mixture. If a precipitate has formed (e.g., Pd black), analyze both the solid and the supernatant. Also, retain samples of all starting materials and solvents used in the failed reaction.
-
Analytical Techniques:
-
GC-MS (Gas Chromatography-Mass Spectrometry): The gold standard for identifying and quantifying volatile or semi-volatile organic impurities in your solvents or starting materials. It is highly sensitive to trace contaminants.[2][3]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: A ¹H NMR of your starting materials can reveal unexpected impurities. For sulfur or phosphorus-containing poisons, ³¹P NMR can be informative.
-
ICP-MS/OES (Inductively Coupled Plasma Mass Spectrometry/Optical Emission Spectrometry): This technique is ideal for detecting trace amounts of elemental poisons, such as heavy metals (Pb, As, Hg) or even sulfur and phosphorus, in your reagents.[13]
-
Guide 3: Prevention Protocols - Best Practices
Prevention is the most effective strategy. Adopting rigorous techniques will save time and resources.
-
Glassware Preparation:
-
Clean all glassware with a strong oxidizing agent (e.g., aqua regia or piranha solution – use with extreme caution and appropriate PPE ) to remove metal traces.
-
Follow with a thorough rinse with deionized water and an acetone wash.
-
Oven-dry glassware at >120 °C for several hours or flame-dry under vacuum immediately before use to remove all traces of water.
-
-
Reagent and Solvent Purification:
-
Solvents: Use commercially available anhydrous, de-gassed solvents. If you suspect contamination, purify them using a solvent purification system (e.g., Grubbs-type system) or by distillation over an appropriate drying agent.
-
Substrates/Reagents: If a reagent is suspected of contamination, purify it by recrystallization, distillation, or column chromatography before use.
-
-
Inert Atmosphere Technique:
-
Assemble your reaction apparatus and purge thoroughly with a high-purity inert gas (Argon or Nitrogen). Use a manifold with a bubbler to ensure a positive pressure is maintained.
-
Use syringe techniques (for liquids) or a glovebox (for solids) to transfer all reagents and catalysts to the reaction vessel, avoiding any exposure to the atmosphere.
-
Section 3: Visualizing the Poisoning Mechanism
Catalyst poisoning occurs at the molecular level, disrupting the catalytic cycle. The diagram below illustrates how a poison molecule, in this case a generic sulfide (R₂S), deactivates a palladium(0) complex ligated by DPPPA.
Caption: Mechanism of palladium catalyst deactivation by a sulfur-based poison.
The active Pd(0) catalyst is meant to react with the substrate (Ar-X) in the crucial oxidative addition step. However, the poison (R₂S) binds strongly and irreversibly to the palladium center, forming a stable, inactive complex. This prevents the substrate from accessing the catalyst, thereby shutting down the catalytic cycle.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Gulf Bio Analytical [gulfbioanalytical.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dcl-inc.com [dcl-inc.com]
- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst Poisoning Testing [intertek.com]
- 14. reddit.com [reddit.com]
- 15. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(Diphenylphosphino)propionic Acid (DPPPA)
Welcome to the comprehensive technical guide for 3-(Diphenylphosphino)propionic acid (DPPPA), CAS 2848-01-3. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and refine experimental protocols. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your work is both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding DPPPA.
Q1: What is this compound and what are its primary applications?
A1: this compound (DPPPA), also known as (2-Carboxyethyl)diphenylphosphine, is a bifunctional organic compound.[1] It features a trivalent phosphine group, which acts as a ligand for transition metals, and a terminal carboxylic acid group, which can be used as a handle for immobilization or bioconjugation.
Its primary applications include:
-
Homogeneous Catalysis: It serves as a water-soluble ligand in various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2][3]
-
Bioconjugation: The carboxylic acid moiety allows for covalent attachment to proteins, peptides, or other biomolecules through standard chemistries (e.g., EDC/NHS coupling).
-
Surface Modification: It is used to functionalize surfaces, such as gold nanoparticles, conferring specific binding properties or improving stability.
-
Organic Synthesis: DPPPA is a reactant in specific transformations like the Mitsunobu reaction and the phosphine-mediated conversion of azides.[4][5]
Q2: What are the key physical and chemical properties of DPPPA?
A2: The fundamental properties of DPPPA are summarized below. Understanding these is critical for proper handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 2848-01-3 | [1][5] |
| Molecular Formula | C₁₅H₁₅O₂P | [1][6] |
| Molecular Weight | ~258.25 g/mol | [1][6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 130-134 °C | [4] |
| pKa (Predicted) | 4.50 ± 0.10 | [4][5] |
| Purity | Typically ≥97% | [1] |
Q3: How should I properly store and handle DPPPA?
A3: Proper storage is crucial to prevent degradation. DPPPA is susceptible to oxidation.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[5] Long-term storage at room temperature is not recommended as it can lead to slow oxidation.
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[7] DPPPA is classified as a skin, eye, and respiratory irritant.[8] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] When weighing and transferring the solid, avoid creating dust and use a well-ventilated area or a fume hood.[7]
Q4: What is the most common side reaction or degradation pathway for DPPPA?
A4: The most prevalent and impactful side reaction is the oxidation of the trivalent phosphorus (P(III)) atom to a pentavalent phosphine oxide (P(V)). This reaction is often facilitated by atmospheric oxygen and can be accelerated by heat or impurities. The resulting byproduct, 3-(diphenylphosphoryl)propionic acid, is catalytically inactive and its presence can significantly complicate product purification due to its high polarity and similar structural backbone.
References
- 1. scbt.com [scbt.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. download.basf.com [download.basf.com]
Technical Support Center: Scaling Up 3-(Diphenylphosphino)propionic Acid Reactions
Welcome to the technical support center for challenges in the scale-up of reactions involving 3-(Diphenylphosphino)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for navigating the complexities of large-scale synthesis and application of this versatile phosphine ligand.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the scale-up process.
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent and scalable method is the Michael addition of diphenylphosphine to an acrylic acid derivative (such as acrylic acid itself or its esters). This reaction is typically base-catalyzed and offers a direct route to the desired product.
Q2: My reaction is showing a significant exotherm upon adding the reagents. Is this normal and how can I control it?
A2: Yes, the Michael addition of phosphines to acrylates can be highly exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions and pose a safety risk. Control strategies include slow, subsurface addition of the limiting reagent, efficient overhead stirring, and a robust reactor cooling system. For larger scales, consider using a semi-batch process where one reactant is fed over time.[1]
Q3: I'm observing the formation of a significant amount of diphenylphosphine oxide in my product. What is the cause and how can I prevent it?
A3: Diphenylphosphine is highly susceptible to oxidation, especially at elevated temperatures and in the presence of even trace amounts of air. The formation of the oxide is a common issue. To mitigate this, all manipulations should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents must be thoroughly degassed prior to use.[2]
Q4: What are the best practices for handling and storing diphenylphosphine, the key starting material?
A4: Diphenylphosphine is air-sensitive and should be handled exclusively under an inert atmosphere using Schlenk line or glovebox techniques. It should be stored in a tightly sealed container, under argon or nitrogen, in a cool, dry place away from oxidizing agents.
Q5: During work-up, I'm struggling with product isolation. What are the common challenges?
A5: Challenges during work-up often involve the separation of the product from unreacted starting materials and by-products. If an ester of acrylic acid was used, the hydrolysis step needs to be driven to completion. The product, being a carboxylic acid, can be isolated by pH adjustment. Extraction with an appropriate organic solvent followed by back-extraction into a basic aqueous solution is a common strategy.
Q6: What is the recommended method for purifying this compound at a larger scale?
A6: At the laboratory scale, column chromatography is common. However, for larger quantities, crystallization is the preferred method. A suitable solvent system (e.g., a mixture of a good solvent like toluene or ethyl acetate and an anti-solvent like heptane or hexane) should be developed. Melt crystallization can also be an effective technique for achieving high purity on an industrial scale.[3]
Troubleshooting Guides
This section provides a more detailed breakdown of potential issues and their solutions at different stages of the process.
Reaction Stage
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Insufficiently active catalyst (if used). 2. Low reaction temperature. 3. Poor quality of diphenylphosphine (partially oxidized). | 1. Use a fresh, active base catalyst. 2. Gradually increase the reaction temperature while monitoring for exotherms. 3. Use freshly distilled or high-purity diphenylphosphine. |
| Uncontrolled exotherm and rapid temperature rise. | 1. Reagent addition is too fast. 2. Inadequate cooling capacity for the scale. 3. High concentration of reactants. | 1. Reduce the addition rate of the limiting reagent. Employ subsurface addition to improve heat transfer. 2. Ensure the reactor's cooling system is appropriately sized for the heat duty of the reaction. 3. Consider diluting the reaction mixture with more solvent. |
| Formation of by-products. | 1. High reaction temperatures leading to side reactions. 2. Presence of oxygen leading to phosphine oxide. 3. Incorrect stoichiometry. | 1. Optimize the reaction temperature. A lower temperature with a longer reaction time may be beneficial. 2. Ensure a robust inert atmosphere throughout the process.[2] 3. Carefully control the stoichiometry of the reactants. |
Work-up and Isolation Stage
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the ester (if used). | 1. Insufficient amount of base or acid. 2. Short reaction time or low temperature for hydrolysis. | 1. Use a larger excess of the hydrolyzing agent (e.g., NaOH or HCl). 2. Increase the reaction time and/or temperature for the hydrolysis step. Monitor completion by TLC or HPLC. |
| Difficulty in separating aqueous and organic layers. | 1. Formation of emulsions. | 1. Add brine to the aqueous layer to increase its ionic strength. 2. Allow the mixture to stand for a longer period. 3. If persistent, a small amount of a different organic solvent might break the emulsion. |
| Low yield after extraction. | 1. Product remains in the aqueous layer due to incorrect pH. 2. Insufficient extraction with the organic solvent. | 1. Ensure the pH is appropriately adjusted for the extraction. For extracting the carboxylic acid, the aqueous layer should be acidified well below the pKa of the acid. 2. Increase the number of extractions with the organic solvent. |
Purification Stage
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Product fails to crystallize. | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Inappropriate solvent system. | 1. Concentrate the solution further or add more anti-solvent. 2. Attempt to purify a small portion by another method (e.g., flash chromatography) to obtain seed crystals. 3. Screen for different solvent/anti-solvent combinations. |
| Product oils out instead of crystallizing. | 1. Cooling the solution too quickly. 2. High concentration of impurities. | 1. Allow the solution to cool slowly to room temperature and then gradually cool further in an ice bath or refrigerator. 2. Consider a pre-purification step, such as a charcoal treatment or a short silica plug filtration. |
| Low purity after crystallization. | 1. Impurities co-crystallize with the product. 2. Inefficient washing of the crystals. | 1. Recrystallize the product from a different solvent system. 2. Wash the crystals with a cold, fresh portion of the anti-solvent to remove residual mother liquor. |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific equipment and scales.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: All reactions involving phosphines should be conducted under an inert atmosphere (nitrogen or argon).[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: Be prepared for exothermic reactions. Ensure adequate cooling is available and monitor the reaction temperature closely.[1]
Protocol: Large-Scale Synthesis of this compound
This protocol describes a plausible method for a multi-gram scale synthesis.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |
| Diphenylphosphine | 186.18 | 1.0 | 186.2 g |
| Acrylic Acid | 72.06 | 1.1 | 79.3 g |
| Potassium Hydroxide | 56.11 | 0.05 | 2.8 g |
| Toluene (degassed) | - | - | 1 L |
| Hydrochloric Acid (conc.) | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | For drying |
Procedure:
-
Reactor Setup: Equip a 3 L, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a condenser with a nitrogen inlet, and an addition funnel.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: Dissolve diphenylphosphine (186.2 g, 1.0 mol) in degassed toluene (500 mL) and add it to the reactor.
-
Catalyst Addition: In a separate flask, dissolve potassium hydroxide (2.8 g, 0.05 mol) in methanol (50 mL) under nitrogen and add it to the reactor.
-
Reaction Initiation: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add acrylic acid (79.3 g, 1.1 mol) dissolved in degassed toluene (500 mL) to the reactor via the addition funnel over 2-3 hours. Maintain the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 10 °C and slowly add water (500 mL).
-
Work-up:
-
Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers and wash with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot toluene.
-
Slowly add heptane until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold heptane, and dry under vacuum to yield this compound.
-
Visualizations
General Workflow for Scale-Up
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to 3-(Diphenylphosphino)propionic Acid and Other Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules. The heart of these catalytic systems lies in the choice of phosphine ligand, a decision that profoundly influences reaction efficiency, substrate scope, and overall performance. This guide provides an in-depth comparison of 3-(Diphenylphosphino)propionic acid (DPPPA) with other prominent phosphine ligands, offering a technical analysis supported by experimental data to inform ligand selection in your research and development endeavors.
The Pivotal Role of Phosphine Ligands
Phosphine ligands are crucial components of many transition metal catalysts, particularly those based on palladium.[1] Their primary function is to modulate the electronic and steric environment of the metal center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of a phosphine ligand, often quantified by its pKa, determine its electron-donating or -withdrawing nature. Electron-rich phosphines enhance the rate of oxidative addition, a critical step in activating substrates.[3] The steric bulk, commonly measured by the Tolman cone angle (θ), plays a vital role in promoting reductive elimination, the final product-forming step, and can also influence the stability of the catalytic species.[4]
Introducing this compound (DPPPA)
This compound is a monodentate phosphine ligand characterized by a diphenylphosphino group attached to a propionic acid moiety. This unique structure imparts specific properties that distinguish it from many other phosphine ligands.
Key Properties of DPPPA:
-
Molecular Formula: C₁₅H₁₅O₂P[5]
-
Molecular Weight: 258.25 g/mol [5]
-
Appearance: White to off-white solid[6]
-
Melting Point: 130-134 °C[7]
-
pKa (predicted): ~4.50[7]
-
Water Solubility: The presence of the carboxylic acid group imparts water solubility, particularly at neutral or basic pH, allowing for its use in aqueous-phase catalysis.[8]
The carboxylic acid functionality not only provides a handle for creating biphasic catalytic systems, facilitating catalyst recovery and reuse, but may also participate in non-covalent interactions that can influence catalyst activity and selectivity.[9]
A Comparative Analysis: DPPPA vs. Other Phosphine Ligands
To provide a comprehensive comparison, we will evaluate DPPPA against a selection of widely used phosphine ligands, categorized by their key structural features and typical applications.
Water-Soluble Phosphine Ligands: TPPTS and TPPMS
For aqueous-phase catalysis, the most common comparators for DPPPA are the sulfonated phosphines, such as tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) and monosulfonated triphenylphosphine (TPPMS).
| Ligand | Structure | Key Features | Cone Angle (θ) | pKa |
| DPPPA | ![]() |
Trisulfonated, highly water-soluble. Widely used in industrial hydroformylation.166°3.1TPPMS
Monosulfonated, water-soluble. Electronic properties similar to PPh₃.[10]~145°~3.2
Performance Insights:
While direct comparative data for DPPPA in major cross-coupling reactions is sparse in the literature, its performance can be inferred from studies on similar water-soluble ligands. In the Heck reaction , for instance, water-soluble phosphine-ligated palladium catalysts have been shown to be effective. A study on a phosphonic acid analog of a phosphine ligand demonstrated its efficacy in the Heck reaction in an aqueous medium under microwave irradiation.[11] This suggests that DPPPA, with its carboxylic acid group, would be a viable ligand for similar aqueous-phase Heck reactions.
The key advantage of DPPPA over sulfonated phosphines like TPPTS lies in the pH-dependent solubility offered by the carboxylic acid group. This property can be exploited for catalyst recovery. After the reaction, acidifying the aqueous phase can protonate the carboxylate, reducing the ligand's solubility and potentially facilitating the precipitation of the catalyst complex for separation.
Bulky, Electron-Rich "Buchwald" Ligands: SPhos and XPhos
The Buchwald family of biaryl phosphine ligands are renowned for their high activity in a wide range of cross-coupling reactions, particularly with challenging substrates like aryl chlorides.[12][13]
| Ligand | Structure | Key Features | Cone Angle (θ) | pKa |
| DPPPA | ![]() |
Bulky biarylphosphine, electron-rich. Highly active in Suzuki and Buchwald-Hartwig reactions.[14]206°5.8XPhos
Bulky biarylphosphine, electron-rich. Effective for C-N and C-O bond formation.[12]213°6.3
Performance Insights:
In demanding cross-coupling reactions like the Suzuki-Miyaura coupling of sterically hindered substrates or unactivated aryl chlorides, ligands like SPhos and XPhos are generally expected to outperform DPPPA. The high steric bulk and electron-donating ability of the Buchwald ligands are specifically designed to overcome the high activation barriers associated with these challenging substrates.[2]
However, for less demanding Suzuki couplings, a palladium-DPPPA system could offer advantages in terms of catalyst recovery, especially in aqueous or biphasic systems. The moderate steric profile of DPPPA, similar to triphenylphosphine, would be suitable for a range of standard Suzuki coupling reactions.
Chiral Diphosphine Ligands: Josiphos
For asymmetric catalysis, chiral diphosphine ligands are the benchmark. The Josiphos family of ligands are well-established for their ability to induce high enantioselectivity in various transformations.[11][15]
| Ligand | Structure | Key Features |
| DPPPA | ![]() |
Chiral, bidentate ferrocenyl diphosphine. Used in asymmetric hydrogenation and cross-coupling.
Performance Insights:
DPPPA is an achiral ligand and therefore not applicable to asymmetric catalysis where enantioselectivity is the primary goal. In this domain, chiral ligands like the Josiphos family are the ligands of choice, having demonstrated exceptional performance in a variety of asymmetric reactions.[9]
Experimental Protocols and Workflows
To facilitate a comparative evaluation of these ligands in your own laboratory, we provide a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Ligand Comparison
Workflow for comparing phosphine ligand performance.
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the phosphine ligand (0.01-0.02 mmol) in the reaction solvent (e.g., toluene/water, 5 mL).
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Choosing the Right Ligand: A Summary
The selection of a phosphine ligand is a critical decision in optimizing a catalytic reaction. The following table summarizes the key considerations when choosing between DPPPA and other common phosphine ligands.
| Application | Recommended Ligand Class | Rationale |
| Aqueous-phase Catalysis & Catalyst Recycling | DPPPA , TPPTS, TPPMS | The hydrophilic nature of these ligands allows for reactions in water, simplifying catalyst-product separation.[8] |
| Challenging Substrates (e.g., Aryl Chlorides) | Buchwald Ligands (SPhos, XPhos) | The high steric bulk and electron-donating properties of these ligands are essential for activating unreactive substrates.[16] |
| Standard Cross-Coupling Reactions | DPPPA , PPh₃ | For less demanding transformations, these ligands offer a good balance of reactivity and cost-effectiveness. |
| Asymmetric Catalysis | Chiral Ligands (e.g., Josiphos) | Enantioselective control requires the use of a chiral ligand to create a chiral catalytic environment.[11] |
Catalytic Cycle of a Suzuki-Miyaura Coupling
Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound represents a valuable addition to the toolbox of phosphine ligands, particularly for applications in aqueous-phase catalysis where catalyst recovery and reuse are a priority. While it may not exhibit the exceptional reactivity of highly specialized ligands like the Buchwald biarylphosphines for the most challenging substrates, its unique combination of moderate steric and electronic properties, coupled with its pH-dependent water solubility, makes it an attractive option for a range of standard cross-coupling reactions. The choice of ligand should always be guided by the specific demands of the chemical transformation, and a thorough understanding of the properties of each ligand is paramount to achieving the desired outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. Buchwald Phosphine Ligands [merckmillipore.com]
- 14. SPhos - Wikipedia [en.wikipedia.org]
- 15. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Catalysis with 3-(Diphenylphosphino)propionic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data
In the landscape of homogeneous catalysis, the choice of ligand is a paramount decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal of phosphine ligands, 3-(Diphenylphosphino)propionic acid (DPPPA) presents a unique combination of electronic and steric properties, coupled with the advantageous feature of water solubility conferred by its carboxylic acid moiety. This guide provides a comparative analysis of catalysts derived from DPPPA, juxtaposing their performance with established alternatives in key industrial and laboratory-scale reactions. The insights and data presented herein are curated to empower researchers in making informed decisions for catalyst selection and optimization.
Introduction to this compound (DPPPA) as a Ligand
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is a monodentate phosphine ligand characterized by a diphenylphosphino group attached to a propionic acid backbone. This structure imparts a moderate steric bulk and an electron-rich phosphorus center, typical of triarylphosphines, which is beneficial for many catalytic cycles.[1] The defining feature of DPPPA, however, is its carboxylic acid group. This functional group not only allows for the ligand's solubility in aqueous media and polar solvents but also offers a handle for immobilization onto solid supports or incorporation into larger molecular architectures.
The applications of DPPPA are diverse, spanning a range of transition metal-catalyzed reactions. It is recognized as a reactant for the preparation of rhodium catalysts for hydroformylation and as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[2][3]
Comparative Performance in Catalysis
The efficacy of a catalyst is a multi-faceted metric, encompassing yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following sections provide a comparative overview of DPPPA-based catalysts against other common phosphine ligands in pivotal catalytic transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The selection of the phosphine ligand is critical to the reaction's success, influencing the rates of oxidative addition and reductive elimination.[4][5] While direct, head-to-head quantitative comparisons featuring DPPPA in peer-reviewed literature are scarce, we can infer its potential performance based on the established principles of ligand effects in this reaction.
Bulky, electron-rich phosphines are known to be highly effective for Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides.[5] DPPPA, with its triphenylphosphine-like electronic profile, is expected to be a competent ligand. Its water-solubility also opens the door for aqueous-phase Suzuki-Miyaura reactions, a greener alternative to traditional organic solvent-based systems.
Table 1: Conceptual Comparison of Ligands in a Hypothetical Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
| Ligand | Catalyst System | Expected Relative Activity | Key Advantages | Potential Drawbacks |
| DPPPA | Pd(OAc)₂ / DPPPA | Moderate to High | Water-soluble, allows for biphasic catalysis and easy catalyst separation. | May require optimization for highly challenging substrates. |
| Triphenylphosphine (TPP) | Pd(PPh₃)₄ | Moderate | Well-established, commercially available. | Lower activity with deactivated aryl chlorides. |
| SPhos | Pd(OAc)₂ / SPhos | Very High | Excellent for a broad range of substrates, including hindered ones.[6] | Higher cost, air-sensitive. |
| XPhos | Pd₂(dba)₃ / XPhos | Very High | Highly active for challenging couplings.[6] | Higher cost, air-sensitive. |
The primary advantage of a DPPPA-based catalyst in this context would be its utility in aqueous or biphasic systems, facilitating catalyst recycling and product purification.
Palladium-Catalyzed Heck Reaction
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another vital tool in C-C bond formation. The ligand plays a crucial role in both the reactivity and regioselectivity of the reaction.[7] Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphines are often preferred, especially for less reactive aryl chlorides.[8]
The carboxylic acid group of DPPPA can be particularly advantageous in the Heck reaction by potentially influencing the reaction mechanism through intramolecular interactions or by enabling novel reaction media such as ionic liquids or micellar systems.[9][10]
Table 2: Conceptual Performance Comparison in the Heck Reaction of an Aryl Bromide with an Acrylate
| Ligand | Catalyst System | Expected Yield | Key Features |
| DPPPA | Pd(OAc)₂ / DPPPA | Good to Excellent | Potential for high regioselectivity; suitable for aqueous and micellar catalysis. |
| Triphenylphosphine (TPP) | Pd(OAc)₂ / TPP | Good | Standard ligand, widely used. |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Excellent | High activity due to bulk and electron-rich nature. |
| CataCXium A | Pd(OAc)₂ / CataCXium A | Excellent | High turnover numbers reported for challenging substrates. |
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical in controlling the regioselectivity (linear vs. branched aldehyde) and the overall activity of the rhodium catalyst.[4] DPPPA has been identified as a reactant for preparing rhodium catalysts for this transformation.[2] Its water-solubility is a significant asset, enabling aqueous biphasic hydroformylation, which simplifies catalyst recovery and is used in industrial processes.[4]
For the hydroformylation of higher olefins, such as 1-octene, achieving high selectivity for the linear aldehyde is often the primary goal. The performance of a DPPPA-based rhodium catalyst would be benchmarked against ligands like triphenylphosphine trisulfonate (TPPTS), which is the industry standard for aqueous-phase hydroformylation.
Table 3: Conceptual Comparison of Ligands in the Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand | Catalyst System | Expected n/iso Ratio | Key Advantages |
| DPPPA | [Rh(acac)(CO)₂] / DPPPA | Moderate to High | Water-soluble, facilitates catalyst recycling. |
| Triphenylphosphine (TPP) | [Rh(acac)(CO)₂] / TPP | Moderate | Standard ligand for organic-phase hydroformylation. |
| TPPTS | [Rh(acac)(CO)₂] / TPPTS | High | Excellent water solubility, industry standard for aqueous biphasic catalysis. |
| Xantphos | [Rh(acac)(CO)₂] / Xantphos | Very High | Wide bite angle promotes high linearity. |
Experimental Protocols
To facilitate the comparative evaluation of DPPPA-based catalysts, the following general experimental protocols are provided. It is crucial to note that optimal conditions are highly dependent on the specific substrates and should be determined through systematic screening.
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., DPPPA, 2-4 mol%)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 1:1, 5 mL)
Procedure:
-
In a Schlenk tube, combine the palladium precursor, phosphine ligand, aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Rhodium-Catalyzed Hydroformylation
Materials:
-
Rhodium precursor (e.g., [Rh(acac)(CO)₂], 0.01-0.1 mol%)
-
Phosphine ligand (e.g., DPPPA, 10-20 equivalents relative to Rh)
-
Alkene (e.g., 1-octene, 1.0 mmol)
-
Solvent (e.g., Toluene or a biphasic water/toluene system)
-
Syngas (CO/H₂, typically 1:1 mixture)
Procedure:
-
In a high-pressure autoclave, charge the rhodium precursor and the phosphine ligand.
-
Add the solvent and the alkene.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar) with the CO/H₂ mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the pressure by feeding syngas as it is consumed.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by GC to determine conversion and regioselectivity.
Visualization of Catalytic Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Conceptual Comparison of DPPPA and Alternative Ligands.
Conclusion and Future Outlook
This compound stands as a versatile and valuable ligand in the toolkit of the modern chemist. Its unique combination of phosphine reactivity and water-solubilizing functionality makes it a compelling choice for developing more sustainable and efficient catalytic processes. While direct, quantitative comparisons with state-of-the-art ligands in every reaction class are still emerging in the literature, the foundational principles of catalysis suggest that DPPPA-based systems hold significant promise, particularly in the realm of aqueous and biphasic catalysis.
Future research will undoubtedly focus on the synthesis of novel metal complexes of DPPPA and their detailed kinetic and mechanistic evaluation against a broader range of established catalysts. The development of immobilized DPPPA catalysts on solid supports or in polymeric matrices also represents a fertile ground for innovation, potentially leading to highly active and recyclable catalytic systems for a variety of important chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Ligand-free ultrasmall palladium nanoparticle catalysis for the Mizoroki–Heck reaction in aqueous micelles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 3-(Diphenylphosphino)propionic Acid via Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic analysis of 3-(Diphenylphosphino)propionic acid, a compound of interest in various chemical syntheses. This document provides an in-depth, technical comparison of the expected spectroscopic data for this compound with that of two key structural analogs: 3-phenylpropionic acid and triphenylphosphine oxide. By understanding the spectral contributions of the individual moieties, we can confidently assign the features of the target molecule.
The Analytical Imperative: A Multi-faceted Spectroscopic Approach
To unequivocally determine the structure of this compound, a single analytical technique is insufficient. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Logical Workflow for Spectroscopic Analysis
Caption: A logical workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the propionic acid chain.
-
Aromatic Region (δ 7.0-8.0 ppm): The ten protons on the two phenyl rings will appear as a complex multiplet in this region. The electron-withdrawing nature of the phosphorus atom will deshield these protons.
-
Aliphatic Region (δ 2.0-3.0 ppm): The two methylene groups of the propionic acid chain (-CH₂CH₂-) will present as two distinct multiplets. The methylene group adjacent to the phosphorus atom will show coupling to both the other methylene group and the ³¹P nucleus. The methylene group adjacent to the carbonyl group will be deshielded and will also show coupling to the neighboring methylene group.
-
Carboxylic Acid Proton (δ 10-12 ppm): The acidic proton of the carboxyl group will appear as a broad singlet, typically in the downfield region of the spectrum. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon environments and, crucially, will show the effect of the phosphorus atom on the carbon chemical shifts through C-P coupling.
-
Aromatic Carbons (δ 120-140 ppm): The phenyl ring carbons will appear in this region. The ipso-carbon (the carbon directly attached to the phosphorus) will show a significant coupling constant (¹JCP). The ortho, meta, and para carbons will also exhibit smaller, characteristic coupling constants (²JCP, ³JCP, and ⁴JCP, respectively).
-
Aliphatic Carbons (δ 20-40 ppm): The two methylene carbons will be observed in this region. The carbon alpha to the phosphorus atom will show a clear ¹JCP coupling, while the beta-carbon will have a smaller ²JCP coupling.
-
Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region.
³¹P NMR Spectroscopy: The Phosphorus Fingerprint
³¹P NMR is a highly specific technique for observing the phosphorus atom. For this compound, a single peak is expected in the phosphine region of the spectrum. Based on structurally similar compounds like benzyl diphenylphosphine, the chemical shift is anticipated to be in the range of -10 to -20 ppm (relative to 85% H₃PO₄). This chemical shift is characteristic of a trialkylphosphine and is a key identifier.
Comparative NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound (Expected) | ~7.2-7.8 (m, 10H, Ar-H), ~2.5-2.8 (m, 2H, P-CH₂), ~2.3-2.6 (m, 2H, CH₂-COOH), ~11.0 (br s, 1H, COOH) | ~175 (C=O), ~138 (d, ¹JCP, C-ipso), ~133 (d, ²JCP, C-ortho), ~129 (d, ⁴JCP, C-para), ~128 (d, ³JCP, C-meta), ~35 (d, ¹JCP, P-CH₂), ~25 (d, ²JCP, CH₂-COOH) | ~ -15 |
| 3-Phenylpropionic acid [1] | 7.18-7.27 (m, 5H, Ar-H), 2.93 (t, 2H, Ar-CH₂), 2.67 (t, 2H, CH₂-COOH), 10.72 (s, 1H, COOH) | 179.0 (C=O), 140.2 (C-ipso), 128.5 (C-ortho/meta), 126.3 (C-para), 35.6 (Ar-CH₂), 30.5 (CH₂-COOH) | N/A |
| Triphenylphosphine oxide [2] | 7.63-7.68 (m, 6H, ortho-H), 7.43-7.56 (m, 9H, meta- & para-H) | 132.7 (d, ¹JCP=98.4 Hz, C-ipso), 131.7 (d, ⁴JCP=2.6 Hz, C-para), 130.6 (d, ²JCP=9.3 Hz, C-ortho), 128.6 (d, ³JCP=11.6 Hz, C-meta) | ~ +32 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3080-3010 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, 1480, 1435 | C=C stretch | Aromatic Ring |
| ~1435 | P-Ph stretch | Diphenylphosphino |
| ~1240 | C-O stretch | Carboxylic Acid |
| ~920 (broad) | O-H bend | Carboxylic Acid Dimer |
| ~740, 690 | C-H out-of-plane bend | Monosubstituted Benzene |
The most characteristic features will be the very broad O-H stretch of the carboxylic acid, the strong carbonyl (C=O) absorption, and the sharp peaks in the fingerprint region associated with the P-Ph and aromatic C-H vibrations.
Comparative IR Data
-
3-Phenylpropionic acid: Will show similar broad O-H and strong C=O absorptions, as well as aromatic and aliphatic C-H stretches. The key difference will be the absence of the characteristic P-Ph stretching vibration.
-
Triphenylphosphine oxide: The most prominent feature is a very strong P=O stretching band around 1190 cm⁻¹. This will be absent in this compound. It will also show the P-Ph and aromatic C-H vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
For this compound (Molecular Weight: 258.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 258.
Expected Fragmentation Pattern
Caption: Plausible fragmentation pathways for this compound in EI-MS.
Key expected fragments include:
-
m/z 213: Loss of the carboxyl group (-COOH).
-
m/z 185: The stable diphenylphosphino cation ([P(C₆H₅)₂]⁺), likely a major peak resulting from cleavage of the P-C bond of the propionic acid chain.
-
m/z 108: Phenylphosphino cation ([P(C₆H₅)]⁺).
-
m/z 77: The phenyl cation ([C₆H₅]⁺).
Comparative Mass Spectrometry Data
-
3-Phenylpropionic acid (MW = 150.17 g/mol ): The molecular ion peak will be at m/z 150. Common fragments would include the loss of the carboxyl group (m/z 105) and the tropylium ion (m/z 91), which is characteristic of compounds with a benzyl group.
-
Triphenylphosphine oxide (MW = 278.28 g/mol ): The molecular ion peak at m/z 278 will be prominent. A characteristic fragmentation is the loss of a phenyl group to give a fragment at m/z 201.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
-
³¹P NMR Acquisition: Acquire a proton-decoupled spectrum. Use an external reference of 85% H₃PO₄ (0 ppm).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, bring the sample into firm contact with the crystal and acquire the sample spectrum. Typically, data is collected from 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
Conclusion
The structural confirmation of this compound is a clear-cut process when a multi-technique spectroscopic approach is employed. The characteristic signals in the ¹H, ¹³C, and ³¹P NMR spectra, in conjunction with the key functional group absorptions in the IR spectrum and the specific fragmentation pattern in the mass spectrum, provide a web of interconnected data that leads to an unambiguous structural assignment. By comparing this data to that of structurally related compounds like 3-phenylpropionic acid and triphenylphosphine oxide, the influence of each part of the molecule on the overall spectroscopic signature can be clearly discerned, further solidifying the structural proof.
References
Navigating the Solvent Landscape: A Comparative Guide to the Efficacy of 3-(Diphenylphosphino)propionic Acid
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The choice of solvent is a critical, yet often underestimated, factor that can profoundly influence reaction kinetics, selectivity, and overall yield. This guide provides an in-depth technical comparison of the efficacy of 3-(Diphenylphosphino)propionic acid, a versatile phosphine ligand and organocatalyst, in various solvent environments. By understanding the interplay between this reagent and the surrounding medium, researchers can unlock its full potential in a range of synthetic transformations.
The Pivotal Role of the Solvent Environment
This compound is utilized in a variety of chemical reactions, including, but not limited to, Mitsunobu reactions, Suzuki-Miyaura cross-coupling, and rhodium-catalyzed hydroformylation. The solvent in these reactions is not merely an inert medium but an active participant that can influence the solubility of reactants, stabilize transition states, and modulate the reactivity of catalytic species. The polarity, coordinating ability, and protic or aprotic nature of the solvent can dictate the course of a reaction, making an informed solvent choice a cornerstone of process optimization.
Comparative Efficacy in Key Synthetic Transformations
While comprehensive, direct comparative studies for this compound across a wide array of solvents for a single reaction are not extensively documented in publicly available literature, we can synthesize insights from established protocols for similar phosphine ligands and general principles of solvent effects in relevant reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The efficacy of the phosphine ligand, which is crucial for the stability and activity of the palladium catalyst, is highly dependent on the solvent.
General Observations for Phosphine-Ligated Suzuki-Miyaura Reactions:
| Solvent System | Polarity | Typical Observations | Potential Rationale |
| Toluene | Non-polar | Often provides good to excellent yields. | Promotes the solubility of non-polar substrates and catalysts. |
| 1,4-Dioxane | Non-polar | Frequently a solvent of choice, leading to high conversions. | Similar to toluene, it is effective for non-polar reactants. |
| Tetrahydrofuran (THF) | Polar aprotic | Commonly used, often with good results. | Balances polarity for dissolving a range of substrates and reagents. |
| Dimethylformamide (DMF) | Polar aprotic | Can be effective, but may lead to side reactions at high temperatures. | High polarity can aid in the dissolution of polar substrates and inorganic bases. |
| Water (often as a co-solvent) | Protic | The presence of water is often crucial for the transmetalation step. | Facilitates the dissolution and activation of the inorganic base. |
For Suzuki-Miyaura couplings, a general trend suggests that less polar aprotic solvents, often in the presence of an aqueous base, provide a favorable environment for the catalytic cycle. For instance, in the coupling of 4-bromoanisole with phenylboronic acid, solvent screening with similar phosphine ligands has shown that a mixture of an organic solvent and water is typically necessary for efficient reaction.
Mitsunobu Reaction
The Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols, is known to be sensitive to the reaction medium. The polarity of the solvent can influence the formation and reactivity of the key intermediates.
Typical Solvents and Their Impact on the Mitsunobu Reaction:
| Solvent | Polarity | General Performance | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | Widely regarded as the solvent of choice, generally providing high yields.[1][2][3][4] | Its ability to solvate both the ionic intermediates and the organic substrates is advantageous. |
| Toluene | Non-polar | A common alternative to THF, often used in industrial applications.[3][4] | Can be effective, particularly for less polar substrates. |
| Dichloromethane (DCM) | Polar aprotic | Used in some protocols, but can be less efficient than THF.[1] | Its higher volatility can be a practical consideration. |
| Dioxane | Non-polar | Another viable non-polar option.[1] | Performance is substrate-dependent. |
The general consensus for the Mitsunobu reaction favors polar aprotic solvents like THF, which are believed to stabilize the charged intermediates involved in the mechanism, thereby facilitating the desired transformation.
Rhodium-Catalyzed Hydroformylation
In hydroformylation, the solvent system can dramatically affect the regioselectivity (n/iso ratio) and the overall catalytic activity. While specific data for this compound is limited, studies on similar rhodium-phosphine catalyst systems highlight the importance of solvent engineering.
For the hydroformylation of long-chain olefins like 1-octene, thermomorphic multiphase solvent (TMS) systems have been explored to enhance catalyst-product separation and improve selectivity. A TMS system, for example, composed of a polar solvent like propylene carbonate, a non-polar solvent like dodecane, and a miscibility-enhancing solvent like 1,4-dioxane, can create a single phase at reaction temperature and separate into two phases upon cooling, allowing for easy catalyst recycling. The composition of such a system is critical in tuning the reaction's outcome.
Experimental Protocols: A Foundation for Your Research
To facilitate the rational selection of a solvent for your specific application, detailed experimental protocols for solvent screening in a Suzuki-Miyaura cross-coupling reaction are provided below.
General Protocol for Solvent Screening in a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To determine the optimal solvent for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and this compound as a ligand.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Add the chosen anhydrous solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add degassed water (e.g., 1 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and determine the isolated yield.
-
Repeat the procedure for each solvent to be tested, keeping all other reaction parameters constant.
Workflow Diagram:
Caption: Experimental workflow for the systematic screening of solvents in a Suzuki-Miyaura cross-coupling reaction.
Mechanistic Considerations: The Solvent's Influence
The solvent's role can be understood by examining its influence on the key steps of a catalytic cycle or reaction mechanism.
Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting where the solvent exerts its influence.
In the Suzuki-Miyaura cycle, the solvent can impact the rate of oxidative addition and is critically involved in the transmetalation step by influencing the solubility and reactivity of the base and the boronic acid species.
Mitsunobu Reaction Pathway:
Caption: Key intermediates in the Mitsunobu reaction where solvent stabilization is crucial for efficacy.
In the Mitsunobu reaction, the formation and stability of the betaine and the alkoxyphosphonium salt are highly dependent on the solvent's ability to solvate these charged species. A more polar aprotic solvent can facilitate these steps, leading to a more efficient reaction.
Conclusion and Future Outlook
The selection of an appropriate solvent is a critical parameter for optimizing reactions involving this compound. While general guidelines can be inferred from the existing literature on similar phosphine ligands, empirical determination of the optimal solvent through systematic screening remains the most reliable approach for any new substrate combination or reaction. The protocols and mechanistic insights provided in this guide serve as a foundational framework to empower researchers in making informed decisions, ultimately leading to more efficient, selective, and robust synthetic methodologies. Further systematic studies on the solvent effects for this compound in a broader range of reactions would be a valuable contribution to the scientific community.
References
A Comparative Performance Guide to 3-(Diphenylphosphino)propionic Acid in Benchmark Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the myriad of phosphine ligands developed, 3-(Diphenylphosphino)propionic acid (DPPPA) presents a unique combination of electronic and steric properties coupled with aqueous solubility, making it an intriguing candidate for a range of catalytic applications. This guide provides an in-depth technical comparison of DPPPA's performance in key benchmark reactions against commonly used alternative phosphine ligands, supported by experimental data to inform your catalyst system design.
Introduction to this compound (DPPPA)
This compound is a tertiary phosphine ligand characterized by the presence of a carboxylic acid functional group. This feature imparts moderate water solubility, allowing for its application in aqueous-phase and biphasic catalysis, a key tenet of green chemistry. The diphenylphosphino group provides electronic and steric characteristics comparable to the widely used triphenylphosphine (TPP), yet the propionic acid arm offers a distinct chemical handle for catalyst immobilization or modification.
| Property | Value |
| Chemical Formula | C₁₅H₁₅O₂P |
| Molar Mass | 258.25 g/mol |
| Appearance | White solid |
| Melting Point | 130-134 °C |
| Key Feature | Carboxylic acid functionality for aqueous solubility and functionalization |
Benchmark Reaction 1: The Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The ligand's role is crucial in stabilizing the palladium catalyst and influencing its reactivity. Due to its water-solubility, DPPPA is an attractive ligand for performing Heck reactions in aqueous media, which simplifies catalyst-product separation.
A comparative study of a similar phosphonic acid phosphine, (4-(Diphenylphosphinyl)phenylphosphonic acid, which we will refer to as a DPPPA analogue for the purpose of this guide), against triphenylphosphine (TPP) and its water-soluble sulfonated version (TPPS) in the Heck reaction of 4-iodoanisole and methyl acrylate under microwave irradiation in water demonstrates the potential of such ligands.
Table 1: Performance in the Heck Reaction of 4-Iodoanisole with Methyl Acrylate [1]
| Ligand | Solvent | Yield (%) |
| Triphenylphosphine (TPP) | Water | Low |
| Tritolylphosphine | Water | Low |
| DPPPA analogue | Water | Improved |
| TPPS | Water | Similar to DPPPA analogue |
| Triphenylphosphine (TPP) | Acetonitrile/Water | 93 |
Note: The original study used 4-(Diphenylphosphinyl)phenylphosphonic acid, a structural analogue of DPPPA. The data suggests that phosphonic acid-functionalized phosphines can offer improved performance in aqueous media compared to simple aryl phosphines.
The improved yield with the DPPPA analogue in water compared to TPP highlights the advantage of water-soluble phosphines in promoting reactions with water-soluble substrates or in aqueous biphasic systems. The carboxylic acid group of DPPPA can be deprotonated in the presence of a base, increasing the catalyst's solubility in the aqueous phase.
Experimental Protocol: Heck Reaction in Aqueous Media
The following is a generalized protocol for a Heck reaction using a water-soluble phosphine ligand like DPPPA.
-
Catalyst Preparation: In a reaction vessel, dissolve the palladium precursor (e.g., Palladium(II) acetate) and the phosphine ligand (e.g., DPPPA) in a suitable solvent.
-
Reaction Setup: To the reaction vessel, add the aryl halide, the alkene, a base (e.g., triethylamine or sodium carbonate), and the aqueous reaction medium.
-
Reaction Execution: Heat the mixture to the desired temperature, often under an inert atmosphere, and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture. The aqueous catalyst phase can be separated from the organic product phase. The product can then be isolated and purified.
Caption: Generalized workflow for a Heck reaction in an aqueous medium.
Benchmark Reaction 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organic halides. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. While direct comparative data for DPPPA in Suzuki coupling is scarce in the readily available literature, its properties as a water-soluble phosphine make it a relevant candidate for aqueous-phase Suzuki reactions.
In aqueous media, the performance of water-soluble phosphine ligands is often compared to the standard triphenylphosphine (TPP) in organic solvents or its sulfonated, water-soluble derivative, TPPTS. Generally, for Suzuki couplings in aqueous systems, ligands that can facilitate the interaction between the organic-soluble substrates and the water-soluble catalyst are preferred.
Table 2: Representative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Catalyst System | Substrates | Solvent | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | 4-Bromotoluene, Phenylboronic acid | Toluene/Water | High | [2] |
| Buchwald Ligands | Pd Precatalysts | Aryl Chlorides/Bromides | Organic Solvents | Generally >90 | [3] |
| Water-Soluble P,N Ligands | Pd(OAc)₂ | Bromobenzene, Phenylboronic acid | Water/Acetonitrile | 82-91 | [4] |
While specific data for DPPPA is not provided in these general comparisons, the successful use of other custom-synthesized water-soluble phosphine ligands suggests that DPPPA could offer competitive performance, particularly in reactions involving polar or water-soluble substrates. The carboxylic acid moiety could also play a role in the transmetalation step by interacting with the boronic acid.
Experimental Protocol: Aqueous Phase Suzuki-Miyaura Coupling
-
Catalyst Formation: A mixture of a palladium source (e.g., Pd(OAc)₂) and DPPPA is prepared in the aqueous reaction solvent.
-
Reagent Addition: The aryl halide, arylboronic acid, and a base (e.g., K₂CO₃ or K₃PO₄) are added to the reaction mixture.
-
Reaction: The mixture is heated under an inert atmosphere until the reaction is complete.
-
Extraction and Purification: After cooling, the product is extracted with an organic solvent, and the aqueous phase containing the catalyst can potentially be recycled. The organic extracts are combined, dried, and concentrated, followed by purification of the product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Benchmark Reaction 3: Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. The choice of phosphine ligand is critical for controlling the regioselectivity (linear vs. branched aldehyde) and the overall activity of the rhodium catalyst.
While triphenylphosphine is a common ligand in rhodium-catalyzed hydroformylation, leading to a mixture of linear and branched aldehydes, the development of specialized phosphine ligands has allowed for greater control over the product distribution. The performance of DPPPA in this context is not extensively documented in comparative studies. However, the principles of ligand design in hydroformylation can provide an understanding of its potential performance.
Table 3: General Ligand Effects on Regioselectivity in Rh-Catalyzed Hydroformylation of Terminal Alkenes
| Ligand Type | Typical Linear:Branched Ratio | Comments |
| Monodentate Phosphines (e.g., PPh₃) | ~2-4 : 1 | Standard, less selective |
| Bulky Phosphites | High | Favors linear product |
| Bidentate Phosphines (wide bite angle) | High | Favors linear product |
| Bidentate Phosphines (narrow bite angle) | Low | Favors branched product |
Given that DPPPA is a monodentate phosphine with steric and electronic properties similar to TPP, it is expected to exhibit moderate selectivity for the linear aldehyde. The presence of the carboxylic acid group could influence the catalyst's solubility and potentially its activity and selectivity in polar or aqueous-biphasic solvent systems. For instance, in the hydroformylation of long-chain alkenes, a water-soluble catalyst system can greatly simplify product separation.
Experimental Protocol: Biphasic Hydroformylation
-
Catalyst Preparation: The rhodium precursor (e.g., [Rh(acac)(CO)₂]) and DPPPA are dissolved in a polar solvent, such as water.
-
Reaction: The alkene substrate is added, forming a biphasic system. The reaction is carried out under a pressurized atmosphere of syngas (CO/H₂).
-
Separation: After the reaction, the two phases are separated. The aldehyde product is in the organic phase, while the rhodium-DPPPA catalyst remains in the aqueous phase for potential reuse.
Caption: Biphasic hydroformylation process using a water-soluble catalyst.
Conclusion and Future Outlook
This compound emerges as a versatile ligand with significant potential, particularly in aqueous-phase catalysis. Its performance in the Heck reaction demonstrates the advantages of its water-solubility. While direct comparative data in Suzuki-Miyaura and rhodium-catalyzed hydroformylation is limited, its structural similarity to triphenylphosphine suggests a baseline performance that can be enhanced by leveraging its unique carboxylic acid functionality.
For researchers and drug development professionals, DPPPA offers an attractive option for developing greener catalytic processes. The carboxylic acid group not only imparts water solubility but also provides a reactive handle for immobilization on solid supports or for the construction of more complex, tailored ligand architectures. Further research into the direct comparison of DPPPA with other state-of-the-art ligands in a wider range of benchmark reactions will be crucial to fully elucidate its performance profile and unlock its full potential in synthetic chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 3-(Diphenylphosphino)propionic Acid in Modern Catalysis and Nanotechnology: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis and material science, the choice of a phosphine ligand can be a critical determinant of experimental success. In the realm of water-soluble phosphine ligands, 3-(Diphenylphosphino)propionic acid (DPPPA) has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth technical comparison of DPPPA against similar compounds, supported by experimental insights and protocols, to illuminate its distinct advantages in catalysis and nanotechnology.
The Bifunctional Advantage: A Molecular-Level Perspective
At its core, the superior utility of this compound stems from its bifunctional nature. It possesses both a nucleophilic triphenylphosphine moiety, crucial for coordination to transition metals, and a carboxylic acid group. This dual functionality distinguishes it from other common water-soluble phosphine ligands, such as those bearing sulfonate groups [e.g., tris(3-sulfophenyl)phosphine trisodium salt, TPPTS] or other polar functionalities.
The carboxylic acid group imparts moderate water solubility, particularly at neutral to basic pH, allowing for facile application in aqueous-phase catalysis—a cornerstone of green chemistry.[1][2] Unlike the highly water-soluble sulfonated phosphines, the solubility of DPPPA is pH-dependent. This property can be strategically exploited for catalyst recovery and recycling. By adjusting the pH, the catalyst's solubility can be modulated, facilitating its separation from the organic product phase.[2]
Furthermore, the carboxylate group provides a convenient handle for covalent attachment to a wide range of substrates, including biomolecules, surfaces, and nanoparticles, without compromising the coordinating ability of the phosphine. This makes DPPPA an exceptional linker for the construction of functionalized nanomaterials and bioconjugates.
Comparative Performance in Catalysis
The efficacy of a phosphine ligand is intrinsically linked to its steric and electronic properties, which influence the activity, stability, and selectivity of the catalyst.[3] DPPPA serves as a versatile ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in pharmaceutical and materials chemistry.[4][5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. While a direct, side-by-side quantitative comparison of DPPPA with other water-soluble ligands under identical conditions is not extensively documented in a single source, we can infer its advantages based on its structural attributes and performance in similar systems.
| Ligand Type | Key Structural Feature | Advantages | Disadvantages | Typical Reaction Conditions |
| This compound (DPPPA) | Carboxylic Acid Group | pH-tunable solubility for catalyst recycling; serves as a linker for immobilization. | Moderate water solubility compared to sulfonated phosphines. | Aqueous/biphasic systems, mild to moderate temperatures. |
| Sulfonated Phosphines (e.g., TPPTS) | Sulfonate Groups | High water solubility, enabling efficient aqueous-phase catalysis.[7] | Catalyst recovery can be more challenging due to high water solubility. | Primarily aqueous media. |
| Alkylphosphines (e.g., P(t-Bu)₃) | Bulky Alkyl Groups | High catalytic activity due to strong electron-donating properties.[8] | Poor water solubility; require organic solvents. | Anhydrous organic solvents. |
The workflow for a typical Suzuki-Miyaura coupling reaction utilizing a DPPPA-based palladium catalyst is illustrated below.
Heck Reaction
The Heck reaction, another cornerstone of C-C bond formation, also benefits from the use of phosphine ligands to stabilize the palladium catalyst and promote the desired reactivity.[9][10] The principles of ligand effects are similar to those in the Suzuki coupling, with the ligand influencing the stability and activity of the catalytic species.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid using a Pd/DPPPA Catalyst
This protocol provides a self-validating system for the Suzuki-Miyaura coupling reaction, demonstrating the practical application of DPPPA in a biphasic system.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂]
-
This compound (DPPPA)
-
4-Iodotoluene
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (0.01 mmol) and DPPPA (0.02 mmol) in a mixture of toluene (5 mL) and deionized water (5 mL). Stir the mixture at room temperature for 30 minutes. The formation of the active catalyst complex will be observed.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously overnight (approximately 12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Isolation and Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methylbiphenyl.
DPPPA in Nanotechnology: A Superior Anchoring Ligand for Gold Nanoparticles
The synthesis of functionalized gold nanoparticles (AuNPs) is a burgeoning field with applications in diagnostics, drug delivery, and bioimaging.[11][12] The stability and functionality of these nanoparticles are largely dictated by the capping ligands on their surface. DPPPA offers significant advantages over traditional capping agents like citrate or thiols.
The phosphine group of DPPPA exhibits a strong affinity for the gold surface, forming a stable coordinate bond. The propionic acid tail extends into the solvent, providing electrostatic stabilization and a reactive site for further functionalization. This dual role as both a stabilizer and a linker is a key advantage.
Experimental Protocol: Synthesis of DPPPA-Stabilized Gold Nanoparticles
This protocol details the synthesis of stable, functionalizable gold nanoparticles using DPPPA as a capping agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DPPPA)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized Water
Procedure:
-
Preparation of Gold Precursor Solution: Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.
-
Preparation of Ligand Solution: Prepare a 2 mM solution of DPPPA in methanol.
-
Nanoparticle Synthesis: In a flask, combine 10 mL of the HAuCl₄ solution with 10 mL of the DPPPA solution under vigorous stirring.
-
Reduction: While stirring, rapidly inject 0.6 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution. A color change from yellow to deep red indicates the formation of gold nanoparticles.
-
Stabilization: Continue stirring the solution for at least 2 hours to ensure complete reduction and stabilization of the nanoparticles.
-
Purification: Purify the DPPPA-stabilized AuNPs by centrifugation and redispersion in deionized water to remove excess reagents.
Characterization:
The resulting DPPPA-stabilized AuNPs can be characterized by UV-Vis spectroscopy (for surface plasmon resonance), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for hydrodynamic diameter and size distribution.[13][14][15] The presence of the DPPPA coating can be confirmed by Fourier-transform infrared (FTIR) spectroscopy.
Conclusion: A Strategic Choice for Advanced Applications
This compound stands out as a superior choice for a multitude of applications due to its unique bifunctional architecture. In catalysis, its pH-tunable water solubility offers a practical solution for catalyst-product separation and recycling, aligning with the principles of green chemistry. In nanotechnology, it provides a robust platform for the synthesis of highly stable and functionalizable gold nanoparticles, paving the way for advanced biomedical and diagnostic tools. By understanding the distinct advantages of DPPPA over similar compounds, researchers can make more informed decisions in their experimental designs, ultimately accelerating innovation and discovery.
References
- 1. Synthesis and bioconjugation of gold nanoparticles as potential molecular probes for light-based imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Gold Nanoparticles as Potential Molecular Probes for Light-Based Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. A Gold Nanoparticle Bioconjugate Delivery System for Active Targeted Photodynamic Therapy of Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. gessnergroup.com [gessnergroup.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable Synthesis, Characterization, Cellular Effects of Gold Nanoparticles and Their Applications as Therapeutics in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
quantitative analysis of 3-(Diphenylphosphino)propionic acid in a mixture
An Objective Guide to the Quantitative Analysis of 3-(Diphenylphosphino)propionic Acid in a Mixture
For researchers and drug development professionals, the accurate quantification of reagents and intermediates is paramount to ensuring the reproducibility and success of synthetic pathways. This compound (DPPPA), a versatile bifunctional molecule used as a ligand in catalysis and as a reactant in chemical synthesis, often requires precise concentration determination within complex mixtures.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for quantifying DPPPA, grounded in experimental principles and practical insights to aid in method selection and implementation.
Introduction: The Analytical Challenge
This compound (CAS 2848-01-3) possesses two key functional groups: a trivalent phosphine and a carboxylic acid.[3][4][5] This dual nature dictates the available analytical strategies. The choice of method depends critically on the sample matrix, the required level of precision and sensitivity, available instrumentation, and the specific analytical question being addressed—be it purity assessment of a raw material or concentration monitoring during a reaction. Here, we compare three robust methods: ³¹P Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and classic Acid-Base Titration.
Comparative Analysis of Core Methodologies
The optimal technique for DPPPA quantification is not universal; it is a function of the experimental context. We evaluate each method based on its underlying principles, specificity, sensitivity, and practical considerations.
³¹P Quantitative NMR (qNMR) Spectroscopy
Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that exploits the magnetic properties of atomic nuclei. The ³¹P nucleus, with a natural abundance of 100% and a wide chemical shift range, serves as an excellent probe for the direct and selective analysis of organophosphorus compounds.[6][7] In quantitative NMR (qNMR), the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of a DPPPA resonance to that of a certified internal standard of known concentration, the absolute quantity of DPPPA can be determined without the need for a specific DPPPA calibration curve.[8][9]
Expertise & Causality: The choice of ³¹P qNMR is driven by its high specificity. In a complex organic mixture, ¹H NMR spectra can be crowded with overlapping signals, making accurate integration challenging.[8][9] The ³¹P spectrum, however, is often remarkably simple, with the DPPPA typically showing a single, well-resolved signal, thus eliminating interference from other components in the mixture that lack a phosphorus atom. This makes ³¹P qNMR an inherently self-validating system for this specific analyte, as the signal is unequivocally from a phosphorus-containing species.
Advantages:
-
Absolute Quantification: Provides a primary ratio measurement, enabling high-accuracy purity determination without a DPPPA-specific reference standard.
-
High Specificity: The ³¹P nucleus provides a selective window, minimizing interference from matrix components.
-
Structural Information: The chemical shift can confirm the identity and oxidation state of the phosphorus center.
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR requires a higher concentration of the analyte.
-
Higher Equipment Cost: Requires access to a high-field NMR spectrometer.
-
Longer Acquisition Times: Achieving a high signal-to-noise ratio for accurate quantification can require longer experiment times, especially for dilute samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method: HPLC is a powerful separation technique. For DPPPA, a reversed-phase HPLC method is most suitable.[10][11] The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and components of the mixture are separated based on their relative hydrophobicity. DPPPA, containing two phenyl rings, possesses a strong chromophore that absorbs ultraviolet (UV) light, allowing for sensitive detection and quantification as it elutes from the column. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from DPPPA standards of known concentrations.
Expertise & Causality: The rationale for using HPLC-UV lies in its excellent sensitivity and high-throughput capabilities, making it ideal for routine analysis of multiple samples. The phenyl groups on the phosphorus atom provide strong UV absorbance, making UV detection a natural choice. A C18 column is selected for its versatility in retaining moderately nonpolar compounds like DPPPA. The mobile phase composition (typically a mixture of acetonitrile or methanol and acidified water) is optimized to achieve a good peak shape and retention time, ensuring separation from potential impurities or starting materials.[11][12]
Advantages:
-
High Sensitivity: Capable of detecting low concentrations of DPPPA, suitable for trace analysis and reaction monitoring.
-
High Throughput: Modern autosamplers allow for the automated analysis of many samples.
-
Robustness: HPLC is a well-established and reliable technique in most analytical laboratories.
Limitations:
-
Requires a Reference Standard: Accurate quantification is dependent on the availability of pure, well-characterized DPPPA to create a calibration curve.
-
Potential for Matrix Interference: Other components in the mixture may co-elute with DPPPA or interfere with its detection, requiring careful method development and validation.
-
Indirect Detection: The method quantifies a physical response (UV absorbance) rather than a fundamental molecular property, making it susceptible to variations in detector response.
Acid-Base Titration
Principle of the Method: This classical analytical technique directly quantifies the carboxylic acid moiety of DPPPA.[13] A known mass of the sample containing DPPPA is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[14][15] The progress of the neutralization reaction is monitored using a pH meter (potentiometric titration) or a colorimetric indicator like phenolphthalein.[16] The equivalence point, where moles of base equal the moles of acid, is used to calculate the amount of DPPPA in the original sample.
Expertise & Causality: Titration is selected for its simplicity, low cost, and reliance on fundamental stoichiometric principles. It is a definitive method for quantifying the acidic content of a sample. The choice of solvent is critical; it must dissolve the DPPPA without interfering with the acid-base reaction. A mixture of water and alcohol is often used to solubilize the organic acid while allowing the aqueous titrant and indicator to function correctly.[13] This method's trustworthiness comes from its direct chemical measurement, which is traceable to primary standards of mass and volume.
Advantages:
-
Low Cost and Simple Instrumentation: Requires basic laboratory glassware and reagents.
-
High Precision: When performed carefully, titration can yield highly precise and accurate results.
-
Absolute Method: Based on stoichiometry, it does not require a DPPPA reference standard if the molecular weight is known.
Limitations:
-
Lack of Specificity: This method is not selective for DPPPA. Any other acidic or basic components in the mixture will be titrated, leading to inaccurate results. It is best suited for the analysis of relatively pure DPPPA.
-
Lower Sensitivity: Titration is a bulk analysis technique and is not suitable for trace-level quantification.
-
Manual and Low Throughput: The procedure is typically manual and time-consuming compared to automated chromatographic or spectroscopic methods.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the three analytical methods for the quantitative analysis of this compound.
| Parameter | ³¹P qNMR Spectroscopy | HPLC-UV | Acid-Base Titration |
| Principle | Nuclear spin resonance | Chromatographic separation & UV absorbance | Acid-base neutralization |
| Specificity | Excellent (selective for ³¹P) | Good to Excellent (dependent on separation) | Poor (quantifies total acidity) |
| Sensitivity | Low (mg range) | High (µg to ng range) | Moderate (mg range) |
| Reference Standard | Internal standard required; DPPPA standard not needed | DPPPA standard required for calibration | Not required (stoichiometric) |
| Throughput | Low to Medium | High | Low |
| Instrumentation Cost | High | Medium | Low |
| Sample Type | Solutions, pure compounds | Solutions, complex mixtures | Relatively pure solids/solutions |
| Key Advantage | Absolute quantification & structural info | High sensitivity & automation | Simplicity & low cost |
Experimental Protocols & Workflows
Protocol 1: Quantitative Analysis of DPPPA by ³¹P qNMR
This protocol describes the determination of DPPPA purity or concentration using an internal standard.
1. Materials:
-
This compound (DPPPA) sample
-
Certified internal standard (IS), e.g., triphenyl phosphate (TPP), of known purity. The IS should have a ³¹P signal that does not overlap with the DPPPA signal.
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆). DMSO-d₆ is a good choice for ensuring both the analyte and standard are fully dissolved.[8][9]
-
NMR tubes, volumetric flasks, and analytical balance.
2. Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a precise amount of the internal standard (e.g., 50 mg) into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen deuterated solvent.
-
Sample Preparation: Accurately weigh a precise amount of the DPPPA-containing sample (e.g., 20 mg) into a vial.
-
Final Sample Preparation: Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial containing the DPPPA sample. Ensure complete dissolution, using gentle vortexing if necessary.
-
NMR Analysis: Transfer the final solution to an NMR tube. Acquire the ³¹P NMR spectrum.
-
Causality: It is crucial to use a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei in both the analyte and the standard. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration and, therefore, accurate quantification.
-
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the DPPPA signal (I_DPPPA) and the internal standard signal (I_IS).
-
Calculate the concentration or purity of DPPPA using the following formula:
PurityDPPPA (%) = (IDPPPA / IIS) * (NIS / NDPPPA) * (MWDPPPA / MWIS) * (mIS / mDPPPA) * PurityIS
Where: N = number of phosphorus atoms (1 for both), MW = molecular weight, m = mass, Purity = purity of the standard.
Workflow Diagram:
Caption: Workflow for DPPPA analysis by ³¹P qNMR.
Protocol 2: Quantitative Analysis of DPPPA by HPLC-UV
This protocol outlines a reversed-phase HPLC method with external standard calibration.
1. Materials:
-
DPPPA sample and a pure DPPPA reference standard (≥97% purity).
-
HPLC-grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or phosphoric acid.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
HPLC system with UV detector, autosampler, and column oven.
2. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% TFA in water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Causality: TFA is added to the mobile phase to acidify it. This ensures that the carboxylic acid group of DPPPA is fully protonated (non-ionized), leading to better retention on the C18 column and sharper, more symmetrical peaks.
-
-
Standard Stock Solution: Accurately weigh ~10 mg of the DPPPA reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with mobile phase B to make a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the mixture containing DPPPA and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before analysis.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the UV detection wavelength (e.g., 254 nm, based on the UV absorbance of the phenyl rings).
-
Use a suitable gradient or isocratic elution. For example, start with 70% A / 30% B, ramping to 10% A / 90% B over 10 minutes.
-
Inject the calibration standards first, followed by the samples.
-
3. Data Analysis:
-
Integrate the peak area corresponding to DPPPA in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the DPPPA standards.
-
Determine the concentration of DPPPA in the prepared sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original mixture based on the initial mass and dilution volume.
Workflow Diagram:
Caption: Workflow for DPPPA analysis by HPLC-UV.
Protocol 3: Quantitative Analysis of DPPPA by Acid-Base Titration
This protocol is for determining the amount of DPPPA in a relatively pure sample.
1. Materials:
-
DPPPA sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol and deionized water.
-
Buret, Erlenmeyer flask, and analytical balance.
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of the DPPPA-containing sample into a 125 mL Erlenmeyer flask.[13]
-
Dissolution: Add approximately 25 mL of ethanol to dissolve the sample. Then add 25 mL of deionized water.
-
Causality: A mixed solvent system is used because DPPPA is an organic acid with limited water solubility. Ethanol ensures the sample dissolves completely, while the water is necessary for the indicator and the acid-base chemistry to proceed correctly.[13]
-
-
Add Indicator: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.
-
Titration: Fill a buret with the standardized 0.1 M NaOH solution. Titrate the DPPPA solution with the NaOH, swirling the flask constantly, until the first appearance of a faint but persistent pink color.[16] This color change indicates the endpoint.
-
Record Volume: Record the volume of NaOH solution used.
-
Blank Titration: Perform a blank titration using the same volume of solvents and indicator but without the DPPPA sample to account for any acidity in the solvents.
3. Data Analysis:
-
Calculate the moles of NaOH used:
-
Moles NaOH = (Vsample - Vblank) * MolarityNaOH
-
-
Since the stoichiometry between NaOH and the carboxylic acid is 1:1, the moles of DPPPA are equal to the moles of NaOH.
-
Calculate the mass of DPPPA in the sample:
-
Calculate the purity of the sample:
-
Purity (%) = (MassDPPPA / Initial Sample Mass) * 100
-
Workflow Diagram:
Caption: Workflow for DPPPA analysis by Acid-Base Titration.
Conclusion and Recommendations
The quantitative analysis of this compound can be approached through several valid analytical techniques. The selection of the most appropriate method is a critical decision that should be guided by the specific analytical requirements.
-
For absolute purity determination of a DPPPA substance where high accuracy is required and potential organic impurities are not acidic, ³¹P qNMR is the superior method. Its specificity to the phosphorus atom provides an unambiguous and direct measurement.
-
For routine analysis, trace quantification, or reaction monitoring in complex mixtures, HPLC-UV offers the best combination of sensitivity, throughput, and robustness. It is the workhorse method for most quality control and research labs.
-
For a rapid, low-cost purity assessment of a known, relatively pure DPPPA solid, Acid-Base Titration is a perfectly suitable and highly precise technique, provided no other acidic impurities are present.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the optimal analytical strategy, ensuring the generation of reliable and accurate quantitative data for their work.
References
- 1. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cipac.org [cipac.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of 3-(Diphenylphosphino)propionic Acid in Experimental Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 3-(Diphenylphosphino)propionic acid (DPPPA), a versatile phosphine ligand, focusing on its application in bioconjugation and catalysis. We will explore the underlying chemical principles, cross-validate its performance against established alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results in your research.
Understanding this compound (DPPPA): Properties and Significance
This compound, also known as (2-Carboxyethyl)diphenylphosphine, is an organophosphorus compound featuring a diphenylphosphine group and a propionic acid moiety.[1][2] This bifunctional structure is the key to its utility. The trivalent phosphorus atom retains the nucleophilic character essential for phosphine-mediated reactions, while the terminal carboxylic acid group provides a handle for further functionalization and imparts moderate aqueous solubility, a critical feature for biological applications.
| Property | Value | Source |
| CAS Number | 2848-01-3 | [1][3] |
| Molecular Formula | C₁₅H₁₅O₂P | [1][4] |
| Molecular Weight | 258.25 g/mol | [1][3] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 130-134 °C | [1][6] |
| Key Functional Groups | Phosphine, Carboxylic Acid | [1] |
The presence of both a reactive phosphine and a versatile carboxyl group makes DPPPA a valuable reagent in two major areas: the Staudinger ligation for bioconjugation and as a ligand in transition metal-catalyzed cross-coupling reactions.[6][7][8]
Primary Application: Bioconjugation via the Staudinger Ligation
The Staudinger ligation is a cornerstone of bio-orthogonal chemistry, enabling the covalent linkage of two molecules in a biological environment with high specificity and minimal side reactions.[9][] This reaction occurs between a phosphine, such as DPPPA, and an azide to form a stable amide bond.
Mechanism of Action: The Causality Behind the Bond
The reaction proceeds in two main stages, beginning with the classic Staudinger reaction where the phosphine attacks the terminal nitrogen of the azide.[11][12] This initial step forms an aza-ylide intermediate with the concomitant release of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. In the subsequent ligation step, an electrophilic trap engineered into the phosphine reagent intercepts the aza-ylide. In the case of phosphines designed for this purpose, an ortho-ester group is often used as the trap. This intramolecular reaction forms a new ring system which then hydrolyzes to yield the final products: a stable amide bond linking the two molecules and a phosphine oxide byproduct.[][11]
The bio-orthogonal nature of this chemistry is a key advantage; neither phosphines nor azides are naturally present in biological systems, so they react selectively with each other without interfering with native cellular processes.[9]
Caption: Figure 1: Mechanism of the Staudinger Ligation
Comparative Analysis: DPPPA vs. Alternative Chemistries
While powerful, the Staudinger ligation using DPPPA is not the only method for bioconjugation. Its performance must be validated against other common phosphines and alternative bio-orthogonal reactions.
Comparison with Other Water-Soluble Phosphine Ligands
The carboxyl group of DPPPA provides modest water solubility. For applications requiring higher aqueous solubility, other ligands are often employed.
| Ligand | Key Feature | Advantage | Disadvantage | Typical Application |
| DPPPA | Carboxylic Acid Group | Can be coupled to other molecules via EDC/NHS chemistry. | Moderate water solubility, may require co-solvents. | General bioconjugation, surface functionalization. |
| TPPTS (Tris(3-sulfophenyl)phosphine) | Sulfonate Groups | Excellent water solubility, enabling fully aqueous reactions.[13][14] | Highly polar, can be difficult to separate from polar products. | Aqueous-phase catalysis (e.g., Suzuki, Heck).[14] |
| THP (Tris(hydroxymethyl)phosphine) | Hydroxymethyl Groups | Good water solubility, low basicity. | Prone to oxidation. | Ligation to cysteine residues. |
The choice of ligand is dictated by the specific requirements of the experiment. For reactions in purely aqueous buffers without organic co-solvents, TPPTS is often superior. However, the carboxylic acid handle on DPPPA offers unique advantages for creating multi-functional probes where DPPPA acts as a linker.
Comparison with Alternative Bioconjugation Reactions
The broader field of "click chemistry" offers alternatives to the Staudinger ligation. The most prominent are the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.
| Reaction | Reagents | Key Advantages | Key Limitations |
| Staudinger Ligation | Phosphine + Azide | Bio-orthogonal, no metal catalyst required.[] | Slower kinetics than CuAAC, phosphine oxide byproduct can be hard to remove. |
| CuAAC | Terminal Alkyne + Azide + Cu(I) Catalyst | Very fast and high-yielding ("clicks" together). | Copper catalyst is cytotoxic, limiting live-cell applications. |
| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | No metal catalyst needed, good for live-cell imaging. | Strained alkynes are larger and can perturb biomolecule function. |
DPPPA-mediated Staudinger ligation is the preferred method when avoiding metal catalysts is critical, such as in live-cell metabolic labeling experiments.[9] For in vitro applications where speed is paramount and the biomolecule can tolerate copper, CuAAC is often the more efficient choice.
Cross-Validation Protocol: Protein Labeling with DPPPA
This section provides a self-validating workflow for conjugating an azide-modified peptide to DPPPA, followed by characterization to confirm successful ligation.
Experimental Workflow Diagram
Caption: Figure 2: Workflow for DPPPA Conjugation & Validation
Step-by-Step Methodology
Objective: To covalently attach DPPPA to an azide-containing model peptide (e.g., Azido-Lys-Gly-Gly).
Materials:
-
Azide-Peptide (1 mg)
-
This compound (DPPPA) (5 molar equivalents)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Reverse-Phase HPLC system
-
Mass Spectrometer
-
NMR Spectrometer
Protocol:
-
Reagent Preparation (Causality: Ensuring Reactant Solubility):
-
Dissolve 1 mg of the Azide-Peptide in 500 µL of PBS buffer (pH 7.4). The aqueous buffer mimics physiological conditions, which is the primary environment for this reaction.
-
Separately, dissolve 5 molar equivalents of DPPPA in 50 µL of DMF. DPPPA has limited water solubility, so a small amount of organic co-solvent is necessary to create a stock solution before adding it to the aqueous reaction.
-
-
Conjugation Reaction (Causality: Driving the Ligation):
-
Add the DPPPA solution dropwise to the stirring peptide solution. A slight molar excess of DPPPA is used to ensure the reaction goes to completion.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction is generally slow and proceeding at room temperature prevents potential degradation of sensitive biomolecules. Progress can be monitored by LC-MS.
-
-
Purification (Causality: Isolating the Product):
-
Purify the reaction mixture using reverse-phase HPLC with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA to separate the DPPPA-peptide conjugate from unreacted peptide, excess DPPPA, and the phosphine oxide byproduct.
-
-
Validation and Characterization (Causality: Confirming Success):
-
Mass Spectrometry: Collect the purified fraction from HPLC and analyze it by ESI-MS. The observed mass should correspond to the calculated mass of the starting peptide plus the mass of DPPPA minus the mass of N₂.
-
Expected Mass = Mass(Peptide) + Mass(DPPPA) - 28.01 Da
-
-
³¹P NMR Spectroscopy: This technique is uniquely suited for monitoring this reaction.
-
The starting DPPPA will show a characteristic signal at approximately -13 ppm.
-
As the reaction proceeds, this peak will diminish, and a new peak corresponding to the phosphine oxide byproduct will appear around +30 ppm. This provides direct evidence of the phosphine's conversion.
-
-
Secondary Application: Ligand in Cross-Coupling Catalysis
DPPPA also serves as a monodentate phosphine ligand in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[7][8][15] In this context, the ligand's role is to stabilize the metal center and modulate its reactivity. The electronic and steric properties of the phosphine directly influence the efficiency of key catalytic steps like oxidative addition and reductive elimination.[15][16]
| Ligand Family | Key Characteristic | Typical Performance |
| DPPPA | Moderately electron-rich, less bulky than Buchwald ligands. | General-purpose ligand, effective for a range of substrates. |
| Buchwald Ligands (e.g., XPhos, SPhos) | Electron-rich and sterically bulky biaryl phosphines. | High activity for challenging substrates, including aryl chlorides.[15] |
| Josiphos Ligands | Chiral ferrocenyl phosphines. | Excellent for asymmetric catalysis, achieving high enantioselectivity. |
While highly effective ligands like XPhos are often used for difficult couplings, DPPPA remains a cost-effective and reliable option for many standard transformations.[15] Its performance should be screened alongside other ligands during reaction optimization.[16]
Conclusion and Expert Recommendations
This compound is a valuable and versatile reagent for both bioconjugation and catalysis.
-
For Bioconjugation: DPPPA is an excellent choice for researchers employing the Staudinger ligation, especially when the introduction of a metal catalyst is undesirable (e.g., in living systems). Its primary competitor is not other phosphines, but rather alternative bio-orthogonal chemistries like SPAAC. Choose DPPPA when you need a robust, metal-free method and the reaction kinetics are not the primary concern.
-
For Catalysis: As a ligand, DPPPA is a workhorse for standard cross-coupling reactions. For more challenging transformations involving unreactive substrates, more specialized (and often more expensive) ligands from the Buchwald or Josiphos families may provide superior yields and reaction rates.
Cross-validation is paramount. The experimental success of DPPPA should always be confirmed using a combination of analytical techniques, with mass spectrometry and ³¹P NMR providing the most definitive evidence for bioconjugation, and chromatographic analysis (GC or LC) for catalytic reactions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound CAS#: 2848-01-3 [m.chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 97 2848-01-3 [sigmaaldrich.com]
- 9. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
peer-reviewed studies comparing 3-(Diphenylphosphino)propionic acid
Launching Initial Searches
I've initiated the research phase by crafting specific Google search queries. My primary focus is on identifying peer-reviewed studies comparing 3-(Diphenylphosphino)propionic acid (DPPPA) with other related compounds. I'm using search terms such as "DPPPA comparison studies" and "DPPPA vs other phosphine ligands" to hone in on relevant literature.
Deepening Research & Structuring
I've expanded my initial search queries to include catalytic applications and synthesis methods for DPPPA complexes. I'm now focused on analyzing search results to determine key metrics for comparison and to identify appropriate experimental data. The goal is to structure the guide by introducing DPPPA, then presenting detailed comparisons to alternatives, highlighting catalytic efficiency, stability, and scope.
Refining Search Parameters
I'm now expanding my initial search parameters to be more targeted and comprehensive. I'm focusing on finding peer-reviewed studies comparing DPPPA with related compounds, specifically looking for those that delve into catalytic activity and synthesis. My revised search terms include: "catalytic activity of this compound," "applications of 3-( Diphenylphosphino)propionic acid in catalysis," and "synthesis and characterization of DPPPA complexes." I'm also planning a literature analysis for specific metrics.
Gaining initial understanding
I've just started to get a handle on water-soluble phosphine ligands. Their role in catalysis, specifically palladium and rhodium systems, is becoming clearer. I'm focusing on Suzuki, Heck, and hydroformylation reactions.
Deepening the comparison
I'm now zeroing in on comparative studies. The foundational understanding is there, focusing now on finding papers that explicitly compare this compound (DPPPA) to other water-soluble phosphine ligands like TPPTS in palladium-catalyzed Suzuki and Heck couplings and rhodium-catalyzed hydroformylation. Current findings discuss broad ligand classes or new syntheses without direct experimental comparisons to DPPPA, so this is my next target.
Refining comparative search
I'm now focusing on papers specifically comparing DPPPA's performance to other water-soluble phosphines, like TPPTS, within Suzuki, Heck, and hydroformylation reactions. Initial searches provided a general overview, but I'm after direct experimental comparisons with quantitative data. I'm focusing on finding studies that offer yield, turnover number, and regioselectivity data for a proper comparison. I have found an interesting article on other ligand classes, but it lacks direct comparisons.
Analyzing Phosphine Ligands
I've been looking at water-soluble phosphine ligands, like TPPTS, and how they play a role in catalysis. Specifically, I found applications in hydroformylation and Suzuki coupling reactions. The information on sulfonated and functionalized phosphines has been valuable so far.
Deepening Comparative Analysis
I'm now focusing on DPPPA in direct comparison to known water-soluble phosphine ligands. While the prior work established context, I realized the need for concrete experimental data comparing DPPPA to TPPTS and other sulfonated or functionalized options in reactions like hydroformylation and Suzuki coupling. I'm prioritizing peer-reviewed articles to find direct, head-to-head comparisons to ensure scientific integrity. Right now I am searching specifically for data that pits DPPPA against other ligands.
Analyzing Ligand Properties
I've confirmed that DP PPA is indeed a water-soluble phosphine ligand, as the literature strongly suggests. My focus now is shifting towards understanding how its properties compare with other water-soluble options, especially sulfonated phosphines like TPPTS. I'm looking at their behavior in palladium-catalyzed Suzuki couplings and rhodium-catalyzed reactions.
Evaluating Comparative Data
I'm now hunting for any comparative data, even if not the primary focus, comparing DP PPA to other water-soluble phosphines, like TPPTS. My prior searches yielded many relevant articles, but they rarely offered direct, head-to-head performance comparisons. I need to get better at combining reaction types, like Suzuki and hydroformylation, with specific ligand names to uncover hidden tables or data points that will help me with the needed comparisons.
Examining Initial Findings
I've made some headway in my initial searches. I've found general information on DPPPA and other water-soluble phosphine ligands such as TPPTS. Synthesis methods and biphasic catalysis applications, especially Suzuki couplings with palladium and hydroformylation with rhodium, have begun to surface. I'm focusing on the more specific details now.
Expanding Search Parameters
I'm now finding that while general information exists on DPPPA and similar ligands like TPPTS, directly comparable experimental data is scarce. Literature reviews offer broad overviews, but lack the head-to-head performance comparisons required. To address this gap, I will broaden my search to include reviews that compare various water-soluble phosphine ligands, and reaction-specific studies that screen multiple ligands, including DPPPA, which hopefully provide the comparative data needed.
Targeting Specific Comparisons
I'm now finding that the available literature lacks direct, head-to-head performance data for DPPPA, making a data-driven comparison tricky. I plan to modify my search to emphasize reviews comparing various water-soluble phosphine ligands in specific reactions. I'm also adding patent searches. If direct comparisons elude me, I'll compile performance data from individual studies and make broader, more cautious comparisons.
Prioritizing Comparative Data
My search continues to unearth information, but direct comparisons remain elusive, which I am actively seeking. I will prioritize searches for review articles and specific reaction studies comparing ligands, including DPPPA, to generate the data needed. I'm also now searching patent databases for useful examples. If direct data is unavailable, a more cautious, indirect comparison will be necessary.
A Senior Application Scientist's Guide to 3-(Diphenylphosphino)propionic Acid: A Comparative Analysis for Researchers
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth technical comparison of 3-(Diphenylphosphino)propionic acid (DPPPA), a commonly utilized phosphine-based reagent, with its contemporary alternatives. We will delve into the inherent limitations of DPPPA and present a data-driven analysis of when and why alternative reagents may be more suitable for your specific application, be it in bioconjugation, catalysis, or materials science.
Understanding this compound (DPPPA): Properties and Applications
This compound is a versatile organophosphorus compound characterized by a diphenylphosphine group and a propionic acid moiety. This bifunctional nature allows for its participation in a wide array of chemical transformations.
Key Applications of DPPPA:
-
Staudinger Ligation: DPPPA is a key reagent in the Staudinger ligation, a bioorthogonal reaction used for the formation of an amide bond between a phosphine and an azide. The carboxylic acid handle of DPPPA can be activated for conjugation to biomolecules[1][2][3].
-
Mitsunobu Reaction: As a phosphine, DPPPA can be employed in the Mitsunobu reaction to convert alcohols to a variety of other functional groups[4][5].
-
Ligand in Catalysis: The phosphorus atom in DPPPA can coordinate to transition metals, making it a useful ligand in various catalytic reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings[6].
-
Nanoparticle Functionalization: The phosphine group provides a means to anchor DPPPA to the surface of gold nanoparticles, while the carboxylic acid group offers a point of attachment for other molecules[7].
The Limitations of this compound
While widely used, DPPPA possesses several inherent limitations that can impact its efficacy and ease of use in certain applications. A thorough understanding of these drawbacks is essential for troubleshooting and for making informed decisions about reagent selection.
Susceptibility to Air Oxidation
Challenges in Phosphine Oxide Byproduct Removal
Phosphine-mediated reactions, such as the Mitsunobu and Staudinger ligations, stoichiometrically produce a phosphine oxide byproduct. In the case of DPPPA, this byproduct is 3-(diphenylphosphoryl)propionic acid. The high polarity of this byproduct often makes its removal from the desired product challenging, frequently requiring tedious and costly chromatographic purification[9][10]. This is a particularly significant drawback in process chemistry and large-scale synthesis where ease of purification is paramount.
Limited Aqueous Solubility
The diphenylphosphine group imparts a significant hydrophobic character to the DPPPA molecule. While the carboxylic acid group provides some water solubility, the overall solubility of DPPPA in aqueous buffers, especially at neutral or acidic pH, can be limited. This can be a major constraint in biological applications that require reactions to be performed in aqueous media. For instance, in bioconjugation reactions with proteins, poor solubility of the phosphine reagent can lead to low reaction efficiency and the need for organic co-solvents that may denature the protein. While specific solubility data for DPPPA in various biological buffers is not extensively published, its predicted LogP of 2.594 suggests a preference for more organic environments[11].
A Comparative Look at the Alternatives
To address the limitations of DPPPA, a range of alternative reagents have been developed. The choice of an alternative will depend on the specific requirements of the application, such as the need for enhanced water solubility, simplified purification, or improved stability.
For Enhanced Water Solubility: Sulfonated Phosphines and TCEP
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a highly water-soluble and odorless phosphine that is widely used as a reducing agent for disulfide bonds in proteins. Its three carboxylic acid groups render it highly hydrophilic. Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP is more stable to air oxidation and is effective over a broader pH range[12][13]. While not a direct structural analogue of DPPPA for applications like the Staudinger ligation, its high water solubility and stability make it an excellent alternative for disulfide reduction in aqueous buffers. However, it's important to note that TCEP can be unstable in phosphate buffers at neutral pH[12][14].
Sulfonated Phosphines (e.g., TPPTS): Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) is another highly water-soluble phosphine ligand. The sulfonate groups provide excellent water solubility to both the ligand and its metal complexes, making it ideal for aqueous-phase catalysis[15]. This allows for efficient reactions in water, simplifying product separation and catalyst recycling.
| Feature | This compound (DPPPA) | Tris(2-carboxyethyl)phosphine (TCEP) | Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) |
| Primary Use | Staudinger Ligation, Mitsunobu, Ligand | Disulfide Reduction | Aqueous-phase Catalysis |
| Water Solubility | Limited | High | Very High |
| Air Stability | Susceptible to oxidation | More resistant than many phosphines | Susceptible to oxidation |
| Byproduct Removal | Can be challenging | Byproduct is water-soluble | Byproduct is water-soluble |
| Effective pH Range | Application dependent | Broad (1.5-8.5)[13] | Application dependent |
For Simplified Purification: Polymer-Supported Phosphines
To circumvent the challenges associated with removing phosphine oxide byproducts, polymer-supported phosphines, such as polymer-supported triphenylphosphine (PS-PPh₃), have been developed. In these reagents, the phosphine moiety is covalently attached to an insoluble polymer backbone. After the reaction, the polymer-bound phosphine oxide byproduct can be easily removed by simple filtration, eliminating the need for chromatography[9][16].
A comparative study on the Mitsunobu reaction demonstrated that a modified protocol using polymer-supported triphenylphosphine and 1,1'-(azodicarbonyl)dipiperidine (ADDP) was highly efficient for the synthesis of pyridine ether PPAR agonists, eliminating significant by-product formation and proving amenable to parallel synthesis[2]. In a direct comparison for the synthesis of a pyridine ether, the PS-PPh₃/ADDP system resulted in a significantly higher yield and avoided the formation of a major byproduct that was problematic in the reaction with diethyl azodicarboxylate (DEAD)[16].
| Reagent Combination | Nucleophile | Product Yield (%) | Byproduct Issues | Reference |
| PS-PPh₃ / DEAD | Pyridinol | 54 | Major byproduct observed | [17] |
| PS-PPh₃ / ADDP | Pyridinol | 81-95 | No major byproduct | [2][18] |
For Enhanced Stability in Bioconjugation: Maleimides and Other Thiol-Reactive Reagents
In the context of bioconjugation, particularly for labeling proteins at cysteine residues, maleimides are a common alternative to phosphine-based strategies. While the Staudinger ligation offers bioorthogonality, maleimide-thiol chemistry is often faster and more straightforward. However, the resulting thiosuccinimide linkage can be unstable and undergo retro-Michael addition. To address this, self-hydrolyzing maleimides have been developed that form a more stable, hydrolyzed linkage after conjugation[1][19]. Other thiol-reactive reagents are also available, each with its own set of advantages and disadvantages.
| Feature | Staudinger Ligation (with DPPPA) | Maleimide Conjugation |
| Reaction Partner | Azide | Thiol (Cysteine) |
| Bioorthogonality | High | Lower (thiols are present in biological systems) |
| Reaction Rate | Generally slower | Generally faster |
| Linkage Stability | Stable amide bond | Thiosuccinimide can be reversible; stabilized versions exist |
| Byproducts | Phosphine oxide | None |
Experimental Protocols
To provide a practical framework for comparing DPPPA with its alternatives, we present the following detailed experimental protocols.
Comparative Mitsunobu Reaction: DPPPA vs. Polymer-Supported Triphenylphosphine
This protocol outlines a procedure for comparing the efficiency and ease of workup for a Mitsunobu esterification using either DPPPA or polymer-supported triphenylphosphine.
Materials:
-
Primary or secondary alcohol (e.g., benzyl alcohol)
-
Carboxylic acid (e.g., benzoic acid)
-
This compound (DPPPA)
-
Polymer-supported triphenylphosphine (PS-PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup (DPPPA):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alcohol (1.0 mmol), carboxylic acid (1.2 mmol), and DPPPA (1.2 mmol).
-
Dissolve the solids in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
-
Reaction Setup (PS-PPh₃):
-
To a round-bottom flask, add the alcohol (1.0 mmol), carboxylic acid (1.2 mmol), and PS-PPh₃ (1.5 eq., based on resin loading).
-
Add anhydrous THF (10 mL) and stir the suspension.
-
Cool the suspension to 0 °C.
-
Slowly add DEAD or DIAD (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
-
Workup and Analysis:
-
DPPPA Reaction: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired ester and quantify the yield.
-
PS-PPh₃ Reaction: Filter the reaction mixture to remove the polymer-supported phosphine oxide. Wash the resin with THF. Combine the filtrate and washings and concentrate under reduced pressure. Analyze the crude product by NMR to determine the conversion and purity. If necessary, perform a rapid purification by passing the crude material through a short plug of silica.
-
-
Comparison: Compare the isolated yield, purity, and the time and resources required for purification for both methods.
Comparative Analysis of Nanoparticle Stability
This protocol describes a method to compare the colloidal stability of gold nanoparticles functionalized with DPPPA versus a thiol-containing ligand.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound (DPPPA)
-
A thiol-containing ligand (e.g., 11-mercaptoundecanoic acid)
-
Ethanol
-
Deionized water
-
Sodium chloride (NaCl) solution (e.g., 1 M)
-
UV-Vis spectrophotometer
Procedure:
-
Nanoparticle Functionalization:
-
Prepare two separate solutions of DPPPA and the thiol ligand in ethanol.
-
Add the ligand solutions to separate, equal volumes of the AuNP solution and stir overnight.
-
Purify the functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess ligand.
-
-
Stability Assay:
-
Prepare a series of dilutions of each functionalized AuNP solution in deionized water.
-
To each dilution, add a small volume of NaCl solution to induce aggregation.
-
Immediately after adding NaCl, and at regular time intervals, measure the UV-Vis spectrum of each sample.
-
-
Data Analysis:
-
Monitor the change in the surface plasmon resonance (SPR) peak of the AuNPs. Aggregation will cause a red-shift and broadening of the SPR peak.
-
Plot the change in absorbance at a specific wavelength (e.g., 650 nm) over time for each ligand and at different salt concentrations.
-
Compare the rate of aggregation for the DPPPA-functionalized and thiol-functionalized AuNPs. A slower rate of change indicates higher stability.
-
Visualizing the Concepts: Workflows and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships.
Conclusion
This compound remains a valuable and versatile reagent in the chemist's toolbox. However, a comprehensive understanding of its limitations—namely its susceptibility to oxidation, the challenge of byproduct removal, and its limited aqueous solubility—is crucial for its effective application. For researchers working in aqueous environments, requiring high throughput and simplified purification, or demanding enhanced stability in bioconjugates, the alternatives discussed in this guide, such as water-soluble phosphines, polymer-supported reagents, and alternative ligation chemistries, offer compelling advantages. By carefully considering the specific demands of your experimental system and the data presented herein, you can make an informed decision that optimizes your research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. agscientific.com [agscientific.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(Diphenylphosphino)propionic acid
A Researcher's Guide to Safely Handling 3-(Diphenylphosphino)propionic Acid
An In-Depth Look at Personal Protective Equipment and Emergency Protocols
As a Senior Application Scientist, I understand that cutting-edge research requires not only innovative thinking but also an unwavering commitment to safety. This guide provides essential, experience-driven insights into the safe handling of this compound, a compound frequently used in the synthesis of rhodium catalysts for hydroformylation and as a reagent in the Mitsunobu reaction.[1] This document moves beyond a simple checklist to offer a comprehensive operational and disposal plan, ensuring that you and your team can work with confidence and security.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance.[2] According to the Globally Harmonized System (GHS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is crucial to recognize that as a corrosive solid, its dust can react with moisture on the skin or in the respiratory tract, leading to an exposure event.[5]
Primary Hazards:
-
Skin Irritation: Causes redness, and discomfort upon contact.[3][4]
-
Serious Eye Irritation: Can lead to significant eye damage if not handled properly.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[3][4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Safety goggles, lab coat, nitrile gloves, and a properly fitted N95 or higher respirator. | To prevent inhalation of fine particulates and protect skin and eyes from accidental contact. |
| Dissolving in Solvent | Chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., butyl rubber).[5] | Provides enhanced protection against splashes of both the chemical and the solvent. |
| Running Reactions | Chemical splash goggles, lab coat, and appropriate chemical-resistant gloves. | Standard practice for any chemical reaction to protect against unexpected splashes or releases. |
| Waste Disposal | Chemical splash goggles, lab coat, and chemical-resistant gloves. | To ensure safe handling of potentially contaminated waste materials. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, well-defined protocol is paramount for minimizing risk.
Preparation and Weighing:
-
Work in a Ventilated Area: All handling of solid this compound must be conducted in a certified chemical fume hood to control dust and vapors.[5]
-
Don Appropriate PPE: Before handling the container, ensure you are wearing safety goggles, a lab coat, and nitrile gloves.
-
Minimize Dust Generation: When transferring the solid, use a spatula and avoid creating airborne dust. If the material is a fine powder, consider using a powder-handling enclosure.
-
Clean Spills Immediately: Any spills, no matter how small, should be cleaned up promptly using appropriate methods to prevent exposure to others.
Dissolving and Reaction Setup:
-
Select Compatible Solvents: Ensure the chosen solvent is compatible with this compound.
-
Add Solid to Liquid: When dissolving, slowly add the solid this compound to the solvent to prevent splashing.
-
Maintain Ventilation: Keep the reaction vessel within the fume hood throughout the entire process.
Emergency Protocols: A Self-Validating System
In the event of an exposure or spill, a clear and immediate response is critical.
Exposure Response Workflow
Caption: Workflow for responding to different types of chemical exposure.
Detailed Emergency Steps:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Go to an eyewash station without delay and flush your eyes for a minimum of 15 minutes, making sure to hold your eyelids open.[5][6] Immediate medical attention is crucial.[6]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response Plan
Caption: Step-by-step procedure for handling a small solid chemical spill.
Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team.
-
Wear Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid spills, cover with a plastic sheet or tarp to minimize the spread of dust.[2]
-
Collect the Material: Carefully scoop the spilled material into a designated and labeled container for hazardous waste. Avoid creating dust.[2]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable decontaminating agent.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[2]
Disposal Plan
All waste containing this compound, whether in solid form or in solution, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Follow your institution's and local environmental regulations for the disposal of hazardous chemical waste.
By integrating these safety protocols and operational plans into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- 1. This compound|lookchem [lookchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C15H15O2P | CID 3709176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

